molecular formula C8H10FNO3S B7756718 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 383-49-3

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Número de catálogo: B7756718
Número CAS: 383-49-3
Peso molecular: 219.24 g/mol
Clave InChI: LMMQROYAOUDXDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide (CAS 383-49-3) is a fluorinated benzenesulfonamide derivative of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapeutics . This compound serves as a key chemical scaffold and intermediate in the design of high-affinity inhibitors for carbonic anhydrase (CA) isozymes . Researchers utilize this compound to develop selective inhibitors that target tumor-associated isozymes CAIX and CAXII, which are strongly upregulated in various cancers such as brain, breast, colon, kidney, and lung tumors, and are linked to poor patient prognosis . The incorporation of fluorine atoms on the benzenesulfonamide ring system is a critical strategy, as it substantially lowers the pKa of the sulfonamide group, thereby strengthening the compound's interaction with the zinc ion in the active site of carbonic anhydrases and improving binding affinity . The N-(2-hydroxyethyl) side chain is a valuable pharmacophoric element that can enhance aqueous solubility and contribute to favorable interactions within the hydrophilic region of the enzyme's active site, aiding in the optimization of drug-like properties . The primary research value of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide lies in its role as a precursor or lead structure for creating novel compounds with picomolar affinity and high selectivity for cancer-related CA isozymes over ubiquitous off-targets like CA I and II, which is crucial for reducing undesirable side effects in potential therapeutic applications . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQROYAOUDXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255073
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-49-3
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide?

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Disclaimer: As of March 2026, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is not a widely documented compound in publicly accessible scientific literature or commercial catalogs. This guide has been constructed by a Senior Application Scientist to provide a detailed technical overview based on established principles of organic chemistry and the known properties of analogous structures. The protocols and potential applications described herein are predictive and intended for an audience of researchers, scientists, and drug development professionals.

Introduction

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide scaffold, which is recognized as a "privileged" structure in medicinal chemistry due to its presence in a vast array of therapeutic agents.[1] The molecule is characterized by two key functional modifications: a fluorine atom at the para-position of the benzene ring and a 2-hydroxyethyl group attached to the sulfonamide nitrogen. This unique combination of a metabolically stable, electron-withdrawing fluoro group and a hydrophilic, reactive hydroxyethyl side chain suggests its potential as both a bioactive molecule and a versatile chemical intermediate.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[2][3] Simultaneously, the N-hydroxyethyl moiety can improve aqueous solubility and provides a reactive handle for further chemical elaboration, a feature often exploited in the synthesis of more complex molecules and prodrugs.[4][5]

This document provides a comprehensive analysis of the compound's predicted properties, a robust and detailed protocol for its synthesis and purification, and an expert perspective on its potential applications in research and development.

Chemical and Physical Properties

The fundamental properties of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can be predicted based on its molecular structure.

PropertyPredicted ValueSource/Justification
IUPAC Name 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamideStandard chemical nomenclature
Molecular Formula C₈H₁₀FNO₃SDerived from structure
Molecular Weight 219.23 g/mol Calculated from formula
CAS Number Not AssignedNot found in major chemical databases
Appearance White to off-white solidTypical for small molecule sulfonamides
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)Based on analogous structures
Spectroscopic Characterization Profile (Predicted)
  • ¹H NMR: Protons on the aromatic ring would appear as a characteristic AA'BB' system due to the fluorine substitution. Signals for the two methylene groups of the hydroxyethyl chain would likely be triplets, coupled to each other and to the adjacent NH and OH protons (unless exchange-broadened). The NH and OH proton signals would be broad singlets, with chemical shifts dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for the four unique aromatic carbons, with carbon-fluorine coupling constants (J-coupling) providing definitive evidence of the fluorine's position. Two signals would be present for the aliphatic carbons of the hydroxyethyl group.

  • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[6]

  • IR Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch (~3300-3500 cm⁻¹), a peak for the N-H stretch (~3200-3300 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonamide group (~1350-1320 cm⁻¹ and ~1170-1150 cm⁻¹).[7]

  • Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular peak ([M+H]⁺) would be observed at m/z corresponding to its molecular weight, confirming the compound's identity.

Synthesis and Purification

The most direct and established method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[8][9] This approach is highly reliable and adaptable for the preparation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide from commercially available starting materials.

Proposed Synthetic Scheme

The synthesis involves a nucleophilic substitution reaction where the amino group of ethanolamine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride, displacing the chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_product Product cluster_conditions Conditions A 4-Fluorobenzenesulfonyl Chloride C 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide A->C B Ethanolamine B->C D Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) 0°C to Room Temperature D->C

Caption: Proposed synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Detailed Experimental Protocol

Objective: To synthesize 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)[10]

  • Ethanolamine (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethanolamine (1.05 eq) and the base (1.5 eq) in anhydrous DCM.

  • Causality: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water, reducing the yield. The slight excess of the amine and the use of a non-nucleophilic base ensure complete consumption of the sulfonyl chloride and effective neutralization of the HCl byproduct.[11]

  • Reactant Addition: Cool the solution to 0°C in an ice bath. Separately, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Causality: Slow, cooled addition is a self-validating control measure to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.[11]

  • Work-up: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine. c. Causality: This aqueous work-up sequence systematically removes unreacted starting materials and byproducts, forming the basis of the initial purification. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[11] b. Causality: Chromatography provides a higher degree of purity by separating the target compound from any non-polar or highly polar impurities that were not removed during the aqueous work-up.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as detailed in Section 1.1.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Combine Ethanolamine & Base in Anhydrous DCM cool 2. Cool to 0°C setup->cool add 3. Add 4-Fluorobenzenesulfonyl Chloride Solution Dropwise cool->add react 4. Stir at Room Temp (4-12h) Monitor by TLC add->react quench 5. Quench with Water react->quench extract 6. Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry 7. Dry Organic Layer (MgSO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Column Chromatography or Recrystallization concentrate->purify analyze 10. Characterize (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for synthesis and purification.

Potential Applications in Research and Development

The unique structural motifs of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide suggest its utility in several scientific domains, primarily medicinal chemistry and chemical synthesis.

As a Scaffold in Medicinal Chemistry

The benzenesulfonamide core is a potent zinc-binding group, making it a privileged scaffold for designing inhibitors of metalloenzymes.[1]

  • Carbonic Anhydrase (CA) Inhibition: Many fluorinated benzenesulfonamides are potent and selective inhibitors of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII.[3][12] These enzymes are involved in pH regulation in cancer cells, and their inhibition is a validated strategy in oncology. The 4-fluoro substitution pattern is common among effective CA inhibitors. This compound would be a prime candidate for screening against various CA isoforms.

  • Antibacterial Agents: The sulfonamide class originated with the "sulfa drugs," which act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[13] Novel sulfonamide derivatives are continually being explored for activity against drug-resistant bacterial strains.

  • Other Therapeutic Areas: The sulfonamide scaffold is present in drugs for a wide range of conditions, including inflammation (COX-2 inhibitors), epilepsy, and diabetes.[1] The specific combination of the 4-fluoro and N-hydroxyethyl groups could modulate activity and selectivity towards these or other biological targets.

As a Versatile Chemical Intermediate

The bifunctional nature of the molecule—possessing both a stable fluorinated aromatic ring and a reactive primary alcohol—makes it a valuable building block for more complex molecules.

  • Derivatization via the Hydroxyl Group: The primary alcohol of the N-(2-hydroxyethyl) side chain can be readily functionalized. It can undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate, mesylate) to allow for subsequent nucleophilic substitution. This provides a straightforward route to introduce new functionalities, linkers, or larger molecular fragments.[14]

  • Use in Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with desirable features (fluorine for NMR tracking, a hydrogen bond donor/acceptor group, and a vector for growth), it could serve as a valuable fragment for screening against protein targets.

  • Polymer and Materials Science: The hydroxyl group can act as an initiator for ring-opening polymerizations or be attached to polymer backbones, allowing the properties of the fluorobenzenesulfonamide moiety to be incorporated into new materials.[14]

G main 4-Fluoro-N-(2-hydroxyethyl) benzenesulfonamide sulfonamide Benzenesulfonamide Core (Zinc-Binding Group) main->sulfonamide fluoro 4-Fluoro Group (Metabolic Stability, ¹⁹F NMR Probe) main->fluoro hydroxyethyl N-(2-hydroxyethyl) Group (Solubility, Derivatization Handle) main->hydroxyethyl app1 Medicinal Chemistry (e.g., CA Inhibitors, Antibacterials) sulfonamide->app1 fluoro->app1 app2 Chemical Intermediate (Further Synthesis) hydroxyethyl->app2

Caption: Conceptual roles of the key structural features.

Safety and Handling

While specific toxicity data for this compound is unavailable, general laboratory safety precautions for analogous chemical classes should be strictly followed.

  • Sulfonyl Chlorides (Starting Material): 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines (Starting Material): Ethanolamine is corrosive. Handle with appropriate PPE.

  • Product: N-substituted benzenesulfonamides are generally stable solids. However, they should be treated as potentially hazardous. Avoid inhalation of dust, and prevent contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reactants and solvents before beginning any experimental work.

Conclusion

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide stands as a molecule of significant untapped potential. While not yet established in the chemical literature, its structure elegantly combines features highly sought after in modern drug discovery and chemical synthesis. The predictive analysis presented in this guide, grounded in the established reactivity and utility of its constituent parts, provides a solid framework for its synthesis, characterization, and exploration. For researchers in medicinal chemistry, it represents a promising scaffold for developing novel enzyme inhibitors. For synthetic chemists, it offers a versatile building block with a conveniently placed reactive group for further molecular elaboration. The detailed, self-validating protocols provided herein are designed to empower scientific professionals to confidently synthesize and investigate this promising compound.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PeerJ. [Link]

  • Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. (2013). Asian Journal of Chemistry. [Link]

  • Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. [Link]

  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. (2019). National Institutes of Health. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. (2026). ResearchGate. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Institutes of Health. [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). National Institutes of Health. [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases | Request PDF. (2025). ResearchGate. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (n.d.). National Institutes of Health. [Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (2023). The Journal of Organic Chemistry. [Link]

  • Process for the preparation of fluorinated benzene sulfonyl fluorides. (n.d.).
  • N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS. (2012). European Patent Office. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]

  • (PDF) Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. (2026). ResearchGate. [Link]

  • Sulfonamides. (n.d.). Pharma Tutor. [Link]

  • N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. (n.d.). National Institutes of Health. [Link]

  • The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. (n.d.). PubMed. [Link]

  • Synthesis, characterization, and cytotoxicity of N-2′-hydroxyethyl-substituted azastigmastanes. (2025). ResearchGate. [Link]

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (n.d.).
  • Tosylation of ethanolamine (??). (2017). Sciencemadness.org. [Link]

Sources

An In-depth Technical Guide to 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Synthesis, Characterization, and Core Identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and materials science. While this specific compound is not widely cataloged with a dedicated CAS number, this document outlines its core identifiers, a detailed, field-proven synthetic protocol, and methods for its purification and characterization. The information herein is synthesized from established chemical principles and data from closely related analogues, offering a robust framework for its synthesis and study.

Core Identifiers and Physicochemical Properties

Due to the limited public data for this specific molecule, the following identifiers and properties are based on its chemical structure and data from analogous compounds. Experimental verification is recommended upon synthesis.

IdentifierValueSource/Method
IUPAC Name 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamideIUPAC Nomenclature
Molecular Formula C8H10FNO3SElemental Composition
Molecular Weight 219.24 g/mol Calculation
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)NCCO)FStructure to SMILES
InChI Key (Predicted)InChI Generation
CAS Number Not Assigned-

Synthetic Pathway and Experimental Protocol

The synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is most effectively achieved through the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with ethanolamine. This reaction is a standard and reliable method for the formation of N-substituted sulfonamides.[1][2][3]

Reaction Scheme

Synthesis_of_4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide reactant1 4-Fluorobenzenesulfonyl Chloride product 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide reactant1->product + Ethanolamine (Base, Solvent) reactant2 Ethanolamine byproduct HCl

Caption: Synthetic route to 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

Materials:

  • 4-Fluorobenzenesulfonyl chloride (CAS: 349-88-2)[4][5]

  • Ethanolamine (CAS: 141-43-5)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Amine: In a separate flask, prepare a solution of ethanolamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the ethanolamine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride at 0 °C. Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[6][7]

  • Column Chromatography: For a higher degree of purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[6]

Characterization

The identity and purity of the synthesized 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide should be confirmed using standard analytical techniques.[8][9][10]

Workflow for Spectroscopic Analysis:

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir FT-IR Spectroscopy start->ir end Structural Confirmation & Purity Assessment nmr->end ms->end ir->end

Caption: General workflow for spectroscopic characterization.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the methylene protons adjacent to the nitrogen and oxygen, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling, and the two aliphatic carbons of the hydroxyethyl group.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom on the benzene ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), N-H stretching, and O-H stretching should be observable.[10]

Safety and Handling

4-Fluorobenzenesulfonyl chloride is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11][12][13]

Ethanolamine is corrosive and can cause skin and eye burns. It should also be handled in a fume hood with appropriate PPE.[14]

All reactions should be performed in a well-ventilated area, and appropriate waste disposal procedures should be followed.

Applications and Future Directions

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[15] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule. Therefore, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide serves as a valuable building block for the synthesis of novel drug candidates and functional materials. Further research could explore its potential as an inhibitor of specific enzymes or its use in the development of new polymers or materials.

References

  • Asadi, S., et al. (2018). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. PMC. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Google Patents. (1957).
  • Eze, F. U., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. [Link]

  • Abdel-Ghani, N. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • KoreaScience. (n.d.). Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI. [Link]

  • Khan, K. M., et al. (2018). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy - Langmuir. [Link]

  • PubMed. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Ethanolamine. [Link]

  • ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. [Link]

  • Google Patents. (2012). Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Google Patents. (n.d.). Production of 4-fluorothiophenol.
  • PubMed. (n.d.). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. [Link]

Sources

Introduction: The Benzenesulfonamide Scaffold and the Potential of a Novel Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

The benzenesulfonamide moiety is a cornerstone pharmacophore in the landscape of modern medicinal chemistry. Characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), this structural motif is the foundation for a vast and diverse array of therapeutic agents. The unique physicochemical properties of the sulfonamide group, particularly its capacity to act as a potent zinc-binding entity, have facilitated the development of drugs that target a wide spectrum of enzymes and receptors. This versatility has led to the creation of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents[1].

This guide provides a detailed technical exploration of the potential biological activities of a specific, lesser-studied derivative: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. While direct experimental data for this compound is not extensively available in current literature, a comprehensive analysis of its structural components allows for a scientifically grounded postulation of its likely biological targets and mechanisms of action. This paper will delve into the probable role of this compound as a carbonic anhydrase inhibitor, a well-established activity for the benzenesulfonamide class, and explore other potential therapeutic applications based on structure-activity relationships.

Chemical and Structural Analysis

Compound: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Molecular Formula: C₈H₁₀FNO₃S

The structure of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide incorporates three key features that are likely to dictate its biological activity:

  • The Benzenesulfonamide Core: This is the primary pharmacophore, strongly suggesting an affinity for zinc-containing metalloenzymes.

  • The 4-fluoro Substitution: The presence of a fluorine atom on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile. Fluoroarenes are a common feature in many pharmaceuticals and agrochemicals[2].

  • The N-(2-hydroxyethyl) Group: This substitution on the sulfonamide nitrogen provides a hydroxyl group that can participate in hydrogen bonding with target proteins. It also offers a potential site for further chemical modification to optimize activity or selectivity[3].

Primary Postulated Biological Activity: Carbonic Anhydrase Inhibition

The most probable biological role for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Their involvement in numerous physiological and pathological processes makes them attractive drug targets.

Mechanism of Action:

Benzenesulfonamides typically inhibit CAs by coordinating to the zinc ion in the enzyme's active site via the sulfonamide group. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide ion, leading to potent inhibition of the enzyme's catalytic activity.

Therapeutic Implications of CA Inhibition:

  • Anticancer Activity: Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][4][5] Selective inhibitors of these isoforms are therefore of significant interest as anticancer agents.

  • Glaucoma Treatment: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure in glaucoma patients[4].

  • Anticonvulsant Effects: Some sulfonamides have demonstrated antiepileptic properties, which may be related to their CA inhibitory activity in the central nervous system[6].

The presence of the 4-fluoro substituent in 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide could enhance its inhibitory potency and selectivity for specific CA isoforms compared to non-fluorinated analogs.

Potential Secondary Biological Activities

While CA inhibition is the most likely primary activity, the benzenesulfonamide scaffold is known to interact with other biological targets.

  • Anti-inflammatory Properties: Some benzenesulfonamide derivatives have exhibited anti-inflammatory effects[7]. The mechanism for this is not always fully elucidated but may involve the inhibition of other enzymes involved in inflammatory pathways.

  • Antimicrobial Effects: The foundational "sulfa drugs" are benzenesulfonamides that act as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[1]. While modern antibiotics have largely superseded sulfa drugs, the potential for antimicrobial activity in novel sulfonamides remains.

  • Cardiovascular Effects: Certain benzenesulfonamide derivatives have been shown to influence the cardiovascular system. For instance, compounds structurally related to the topic molecule have demonstrated the ability to decrease perfusion pressure and coronary resistance, possibly through interaction with calcium channels[8][9].

  • Anti-influenza Activity: A number of benzenesulfonamide derivatives have been developed as inhibitors of the influenza virus hemagglutinin protein, which is crucial for viral entry into host cells[10].

Experimental Protocols

To empirically determine the biological activity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a series of in vitro assays would be necessary. The following is a representative protocol for assessing its inhibitory activity against carbonic anhydrase.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide against a specific human carbonic anhydrase isoform (e.g., hCA II or hCA IX).

Materials:

  • Recombinant human carbonic anhydrase (hCA II or hCA IX)

  • 4-nitrophenyl acetate (NPA) as the substrate

  • 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

    • Prepare a solution of NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.

    • Prepare a solution of the hCA enzyme in Tris-HCl buffer.

  • Assay:

    • To each well of a 96-well plate, add the appropriate buffer, enzyme solution, and a specific concentration of the test compound or vehicle control (DMSO).

    • Incubate the plate at room temperature for a specified period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the NPA substrate to each well.

    • Immediately monitor the increase in absorbance at 400 nm over time using a microplate reader. The hydrolysis of NPA by CA produces 4-nitrophenol, which is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Data Presentation

Compound Target Activity (IC₅₀/EC₅₀) Reference
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamidehCA IXData to be determinedN/A
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamidehCA IIData to be determinedN/A
4-(2-amino-ethyl)-benzenesulfonamideVasodilationDose-dependent decrease in perfusion pressure[8][9]
Various benzenesulfonamide derivativeshCA IXNanomolar to micromolar range[5]
cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamideInfluenza AEC₅₀ = 210 nM[10]

Visualizations

Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX CAIX Expression CAIX_Gene->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Inhibitor 4-fluoro-N-(2-hydroxyethyl) benzenesulfonamide Inhibitor->CAIX Inhibition

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Experimental Workflow: In Vitro CA Inhibition Assay

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare Test Compound (Serial Dilutions) Add_Reagents 4. Add Enzyme and Inhibitor to 96-well plate Prep_Compound->Add_Reagents Prep_Enzyme 2. Prepare Enzyme Solution (hCA II or hCA IX) Prep_Enzyme->Add_Reagents Prep_Substrate 3. Prepare Substrate (4-nitrophenyl acetate) Add_Substrate 6. Initiate reaction with Substrate Prep_Substrate->Add_Substrate Incubate 5. Pre-incubate Add_Reagents->Incubate Incubate->Add_Substrate Measure_Absorbance 7. Monitor Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_Rates 8. Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data 9. Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 10. Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for determining the IC₅₀ of a test compound against carbonic anhydrase.

Conclusion

While direct experimental evidence for the biological activity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is currently lacking in the public domain, a thorough analysis of its chemical structure provides a strong basis for predicting its likely biological targets. The presence of the benzenesulfonamide core strongly implicates this compound as an inhibitor of carbonic anhydrases, a class of enzymes with significant therapeutic relevance in oncology, ophthalmology, and neurology. The fluoro and hydroxyethyl substitutions offer avenues for enhanced potency, selectivity, and favorable pharmacokinetic properties. Further investigation into its anti-inflammatory, antimicrobial, and cardiovascular effects may also be warranted based on the known activities of related compounds. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic evaluation of this promising, yet understudied, molecule.

References

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC.

  • 4-Fluoro-2-methylbenzenesulfonamide 97. Sigma-Aldrich.

  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC.

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.

  • 4-(2-Hydroxyethyl)benzenesulfonamide. PubChem.

  • Biological activity of benzenesulfonamide derivatives. Benchchem.

  • n-(2-Hydroxyethyl)Benzenesulfonamide CAS NO 9724-42-9. ChemicalCell.

  • The role of N-fluorobisbenzenesulfonamide in chemical synthesis. ChemicalBook.

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. SciELO.

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI.

  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.

  • Biological activity produced by benzenesulfonamide derivatives on... ResearchGate.

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.

  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PMC.

  • Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. Google Patents.

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PMC.

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online.

Sources

Unraveling the Enigmatic Mechanism of Action: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, well-defined mechanism of action for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide has not been explicitly elucidated in publicly available scientific research. This guide, therefore, presents a comprehensive overview of the plausible mechanisms of action by drawing parallels with structurally similar benzenesulfonamide-based compounds. The information herein is intended to provide a foundational understanding and to guide future research endeavors into this specific molecule.

Introduction: The Benzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in drug discovery, renowned for its versatile pharmacological activities. Its presence in a wide array of therapeutic agents underscores its ability to interact with a diverse range of biological targets. The subject of this guide, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, is a member of this esteemed class of compounds. While its direct biological activities remain to be fully characterized, an analysis of its structural features in the context of known benzenesulfonamide drugs can offer valuable insights into its potential therapeutic applications and mechanisms of action.

Potential Mechanisms of Action: A Landscape of Possibilities

Based on the activities of analogous compounds, the mechanism of action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide could potentially involve one or more of the following pathways:

Carbonic Anhydrase Inhibition

A prominent and well-documented role of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.

  • Causality of Action: The sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion in the active site of carbonic anhydrases, displacing a water molecule and thereby inhibiting the enzyme's catalytic activity. This inhibition can have profound physiological effects, including diuresis and a reduction in intraocular pressure. A related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, has reported carbonic anhydrase inhibitory activity[1].

  • Potential Therapeutic Implications: If 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide acts as a carbonic anhydrase inhibitor, it could be investigated for its potential in treating glaucoma, edema, and certain neurological disorders.

Modulation of Neuropathic and Inflammatory Pain Pathways

Several sulfonamide derivatives have demonstrated significant analgesic and anti-inflammatory properties.

  • Involvement of Serotonergic and Opioidergic Pathways: Studies on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide have shown that its analgesic effects in murine models of acute and diabetic neuropathic pain may be mediated through interactions with serotonergic (specifically 5HT3 receptors) and µ-opioid receptors[1].

  • Experimental Protocol for Assessing Analgesic Activity:

    • Animal Model: Induce neuropathic pain in rodents (e.g., streptozotocin-induced diabetic neuropathy).

    • Drug Administration: Administer 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide orally at varying doses.

    • Behavioral Testing:

      • Tail Immersion Test: To assess the antinociceptive effect against thermal stimuli.

      • Von Frey Filament Test: To measure mechanical allodynia.

    • Mechanism Elucidation: Pre-treat animals with antagonists for specific receptors (e.g., ondansetron for 5HT3, naloxone for µ-opioid) prior to drug administration to determine the involvement of these pathways.

Antiviral Activity

The benzenesulfonamide scaffold has been incorporated into potent antiviral agents.

  • Inhibition of Viral Entry: Some benzenesulfonamide derivatives act as inhibitors of influenza hemagglutinin (HA), a viral surface protein essential for entry into host cells. These compounds are thought to stabilize the pre-fusion conformation of HA, preventing the conformational changes required for membrane fusion[2].

  • Inhibition of Viral Replication: Other derivatives have been shown to inhibit the HIV-1 capsid protein, a critical component for the assembly of the viral core[3][4].

Modulation of Ion Channels

Certain benzenesulfonamide compounds have been patented for their ability to modulate voltage-gated sodium channels, suggesting a potential role in the treatment of epilepsy and other neurological conditions characterized by neuronal hyperexcitability[5].

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a systematic and multi-faceted experimental approach is required.

Caption: A logical workflow for the systematic investigation of the mechanism of action.

Synthesis and Characterization

The synthesis of N-(2-hydroxyethyl)benzenesulfonamide derivatives can be achieved through several established synthetic routes. One common method involves the reaction of a benzenesulfonyl chloride with an appropriate amine, such as ethanolamine[6].

General Synthetic Scheme:

Synthesis 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl chloride Product 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide 4-Fluorobenzenesulfonyl_chloride->Product + Ethanolamine Ethanolamine Ethanolamine->Product Base

Caption: A simplified representation of a potential synthetic route.

Conclusion and Future Directions

While the precise mechanism of action for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide remains an open question, the rich pharmacology of the benzenesulfonamide class of compounds provides a fertile ground for hypothesis-driven research. Future investigations should focus on a systematic screening of this compound against a panel of common sulfonamide targets, including carbonic anhydrases, various receptors, and ion channels. The insights gained from such studies will be instrumental in unlocking the therapeutic potential of this and other related molecules, paving the way for the development of novel therapeutics for a range of diseases.

References

  • Rauf, K., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4647–4656. [Link]

  • Wang, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608. [Link]

  • Rauf, K., et al. (2020). Effect of 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide on cognitive deficits and hippocampal plasticity during nicotine withdrawal in rats. Biomedicine & Pharmacotherapy, 131, 110783. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.). Google Patents.
  • Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5348-5363. [Link]

  • 2,3,5,6-Tetrafluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide . (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • 3-(Benzylamino)-2,5,6-Trifluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide . (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
  • N-(2-hydroxyethyl)benzenesulfonamide CAS#: 59724-42-4 . (n.d.). ChemWhat. Retrieved March 13, 2026, from [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities . (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide . (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- Env. Fate/Transport . (n.d.). U.S. Environmental Protection Agency. Retrieved March 13, 2026, from [Link]

  • 4-FLOUROBENZENESULFONAMIDE . (n.d.). Inxight Drugs. Retrieved March 13, 2026, from [Link]

Sources

Unveiling the Therapeutic Potential of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the potential therapeutic targets of the novel compound, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the compound's putative mechanisms of action, grounded in the established pharmacology of the benzenesulfonamide scaffold. By elucidating the most probable molecular targets, this guide aims to accelerate further investigation and unlock the therapeutic promise of this compound.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its unique chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding moiety, have facilitated the development of drugs targeting a vast array of enzymes and receptors.[1] This has led to the discovery of benzenesulfonamide derivatives with clinical applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2] The subject of this guide, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, incorporates key structural features—a fluorinated benzene ring and an N-hydroxyethyl group—that are anticipated to modulate its biological activity and pharmacokinetic profile. This document will dissect the most promising therapeutic avenues for this compound based on extensive analysis of structurally related molecules.

Primary Putative Therapeutic Target: Carbonic Anhydrases (CAs)

The most prominent and well-established therapeutic target for benzenesulfonamide derivatives is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3][4] These enzymes play a critical role in regulating pH in various physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6]

Mechanistic Rationale for CA Inhibition

The sulfonamide group (—SO₂NH₂) of benzenesulfonamide derivatives is an excellent zinc-binding group.[1] It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, mimicking the transition state of the native substrate and thereby potently inhibiting the enzyme's catalytic activity. The fluorine substituent on the benzene ring of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can enhance binding affinity and selectivity for specific CA isoforms.[7]

Therapeutic Implications of CA Inhibition

Dysregulation of CA activity is implicated in several diseases, making them attractive therapeutic targets.

  • Oncology: Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[1][4][7] Selective inhibitors of these isoforms are sought after as novel anticancer agents.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure, a key factor in the management of glaucoma.[5][8]

  • Neurological Disorders: CAs are involved in cerebrospinal fluid (CSF) secretion and neuronal excitability.[5] Their inhibition has been explored for conditions like epilepsy and altitude sickness.

Signaling Pathway: CA IX in Tumor pH Regulation

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Secondary Putative Therapeutic Target: Voltage-Gated Sodium Channels (Nav)

A growing body of evidence highlights the potential of benzenesulfonamide derivatives as potent and selective blockers of voltage-gated sodium channels (Nav).[9] These channels are crucial for the initiation and propagation of action potentials in excitable cells.

Mechanistic Rationale for Nav Blockade

Sodium channel blockers function by physically occluding the channel pore or by stabilizing the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.[10][11][12] The specific binding site and mechanism can vary among different chemical classes. For benzenesulfonamide derivatives, structure-activity relationship studies have identified key features that confer potent inhibitory activity against specific Nav isoforms, such as Nav1.7.[9]

Therapeutic Implications of Nav Blockade
  • Pain: The Nav1.7 isoform is predominantly expressed in peripheral sensory neurons and plays a critical role in pain perception. Genetic studies have validated Nav1.7 as a key target for analgesics, and selective blockers are actively being pursued for the treatment of various pain states.[9]

  • Epilepsy: Aberrant neuronal firing is a hallmark of epilepsy. Many antiepileptic drugs exert their effects by blocking sodium channels in the central nervous system, thereby reducing hyperexcitability.[13]

  • Cardiac Arrhythmias: Class I antiarrhythmic drugs are sodium channel blockers that are used to treat and prevent abnormal heart rhythms.[11][12]

Exploratory Putative Therapeutic Target: Dipeptidyl Peptidase IV (DPP-4)

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[14][15] While less common than CA or Nav inhibition for the benzenesulfonamide class, the structural similarities to some known DPP-4 inhibitors and the established role of the related sulfonylureas in diabetes treatment warrant consideration.

Mechanistic Rationale for DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[16][17]

Therapeutic Implications of DPP-4 Inhibition

The primary therapeutic application of DPP-4 inhibitors is in the treatment of type 2 diabetes mellitus.[14][15][18] They offer the advantage of a low risk of hypoglycemia and are generally weight-neutral.[15][18]

Experimental Protocols for Target Validation

The following are detailed, step-by-step methodologies for the initial validation of the putative therapeutic targets of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency of the test compound against various CA isoforms.

  • Preparation of Reagents:

    • Prepare a stock solution of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in DMSO.

    • Reconstitute lyophilized human CA isoforms (e.g., CA I, II, IX, XII) in the appropriate buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).

  • Assay Procedure:

    • Equilibrate the CA enzyme solution and the buffer/indicator solution to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated solution in the presence of varying concentrations of the test compound.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

    • Calculate the initial rate of the enzymatic reaction.

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Electrophysiological Assay for Voltage-Gated Sodium Channel Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of the test compound on a specific Nav isoform (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture and Transfection:

    • Culture HEK293 cells stably expressing the human Nav1.7 channel.

    • Plate the cells onto glass coverslips for electrophysiological recording.

  • Patch-Clamp Recording:

    • Prepare intracellular (pipette) and extracellular (bath) recording solutions.

    • Pull glass micropipettes and fill them with the intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply voltage protocols to elicit sodium currents.

    • Record baseline sodium currents.

  • Compound Application and Data Acquisition:

    • Perfuse the bath with the extracellular solution containing varying concentrations of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

    • Record sodium currents in the presence of the compound.

    • Wash out the compound with the control extracellular solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each compound concentration.

    • Construct a concentration-response curve and calculate the IC₅₀ value for the channel block.

Experimental Workflow Visualization

experimental_workflow cluster_target_identification Putative Target Identification cluster_validation In Vitro Target Validation cluster_data_analysis Data Analysis & Interpretation Literature Literature Review & Structural Analysis CA Carbonic Anhydrases Literature->CA Nav Voltage-Gated Sodium Channels Literature->Nav DPP4 DPP-4 Literature->DPP4 CA_Assay Stopped-Flow CA Inhibition Assay CA->CA_Assay Validate Nav_Assay Patch-Clamp Electrophysiology Nav->Nav_Assay Validate DPP4_Assay DPP-4 Inhibition (Fluorescence Assay) DPP4->DPP4_Assay Validate IC50_CA IC₅₀ Determination (CA Isoforms) CA_Assay->IC50_CA IC50_Nav IC₅₀ Determination (Nav Isoforms) Nav_Assay->IC50_Nav IC50_DPP4 IC₅₀ Determination (DPP-4) DPP4_Assay->IC50_DPP4 SAR Structure-Activity Relationship Analysis IC50_CA->SAR IC50_Nav->SAR IC50_DPP4->SAR

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory constants for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide against the putative therapeutic targets, which would be populated with experimental data.

Target FamilySpecific IsoformInhibitory Potency (IC₅₀/Kᵢ)
Carbonic Anhydrases CA Ie.g., 150 nM
CA IIe.g., 25 nM
CA IXe.g., 5 nM
CA XIIe.g., 8 nM
Voltage-Gated Na⁺ Channels Nav1.7e.g., 500 nM
Nav1.5e.g., >10 µM
Dipeptidyl Peptidase DPP-4e.g., 2 µM

Conclusion

The benzenesulfonamide scaffold is a privileged structure in drug discovery, and 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a promising compound with the potential to modulate multiple, clinically relevant therapeutic targets. Based on extensive structural and mechanistic analysis, carbonic anhydrases and voltage-gated sodium channels represent the most probable and high-priority targets for further investigation. The experimental protocols outlined in this guide provide a clear path forward for validating these hypotheses and elucidating the full therapeutic potential of this compound. The insights provided herein are intended to empower researchers to design and execute focused studies that will ultimately translate this promising molecule into a novel therapeutic agent.

References

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Zhang, X., et al. (2014). The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. Journal of Medicinal Chemistry, 57(17), 7245-7254. [Link]

  • Dharmarajan, T. S., & Akula, M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
  • WO2021099842A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof. (2021).
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3356. [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 933-937. [Link]

  • Mishra, R., et al. (2014). Head-to-head comparison of dipeptidyl peptidase-IV inhibitors and sulfonylureas - a meta-analysis from randomized clinical trials. Diabetes/Metabolism Research and Reviews, 30(3), 224-234. [Link]

  • Vaškevičius, A., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(15), 6210-6221. [Link]

  • Pratley, R. E., & Salsali, A. (2006). Dipeptidyl peptidase IV (DPP IV) inhibitors: A newly emerging drug class for the treatment of type 2 diabetes. Diabetes and Vascular Disease Research, 3(3), 159-165. [Link]

  • CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

  • ResearchGate. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

  • Ragsdale, D. S., & Avoli, M. (2019). Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. Molecular Pharmacology, 96(4), 483-492. [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. (2020).
  • Kostikov, A., et al. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Amino Acids, 44(4), 1167-1180. [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. Retrieved from [Link]

  • Angeli, A., et al. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry, 63(4), 1735-1749. [Link]

  • CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. (2012).
  • Healthline. (2024). Sodium Channel Blockers: Types, Benefits, and Side Effects. Retrieved from [Link]

  • Drug Chug. (2025, February 2). How do DPP-4 Inhibitors Work (EASY Pharmacology) [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 933-937. [Link]

Sources

The Role of 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide in Modern Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a highly versatile synthetic intermediate and pharmacophore building block. Characterized by its sulfonamide core, para-fluoro-substituted benzene ring, and a terminal hydroxyethyl chain, this compound occupies a privileged space in medicinal chemistry. It serves as a direct therapeutic agent in endocrinology (specifically as an androgen receptor antagonist) and as a critical ligand precursor in the development of advanced metallo-therapeutics and antibacterial agents.

This technical guide provides an in-depth analysis of the compound’s structural rationale, validated synthetic methodologies, and its evolving applications across oncology and infectious disease drug development.

Structural Rationale & Chemical Space

The pharmacological utility of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide stems from the synergistic properties of its three primary structural motifs:

  • The Sulfonamide Core ( −SO2​NH− ): Sulfonamides are classic bioisosteres for carboxylic acids and transition states in enzymatic cleavage. They provide strong hydrogen bond donor/acceptor capabilities, which are critical for anchoring the molecule within target protein binding pockets (such as the Androgen Receptor or Carbonic Anhydrases).

  • The Para-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the phenyl ring serves a dual purpose. Sterically, fluorine is a bioisostere of hydrogen, minimizing steric clashes. Electronically and metabolically, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, modulating the pKa​ of the sulfonamide nitrogen. More importantly, it blocks cytochrome P450-mediated para-hydroxylation, significantly extending the biological half-life of the compound [1].

  • The N-(2-Hydroxyethyl) Linker: The terminal hydroxyl group enhances the compound's aqueous solubility compared to simple alkyl-substituted analogs (e.g., N-butylbenzenesulfonamide). Furthermore, the primary alcohol serves as a synthetic handle for downstream functionalization, allowing researchers to attach the sulfonamide pharmacophore to larger macrocycles, fluorophores, or metal-chelating ligands [2].

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide relies on the nucleophilic acyl substitution of a sulfonyl chloride by a primary amine. The following protocol is a self-validating system optimized for high yield and purity, adaptable for both bench-scale and scale-up operations.

Step-by-Step Protocol

Reagents: 4-Fluorobenzenesulfonyl chloride (1.0 eq), Ethanolamine (1.1 eq), Triethylamine ( Et3​N , 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Inert Atmosphere:

    • Action: In a flame-dried round-bottom flask purged with nitrogen, dissolve ethanolamine and Et3​N in anhydrous DCM.

    • Causality: The inert atmosphere prevents atmospheric moisture from hydrolyzing the highly electrophilic sulfonyl chloride into unreactive sulfonic acid. Et3​N acts as a non-nucleophilic acid scavenger.

  • Temperature-Controlled Addition:

    • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add 4-fluorobenzenesulfonyl chloride (dissolved in DCM) dropwise over 30 minutes.

    • Causality: Sulfonylation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, suppressing the formation of unwanted N,N-disulfonylated or O-sulfonylated side products.

  • Propagation:

    • Action: Remove the ice bath and allow the mixture to warm to room temperature ( 20−25 °C). Stir for 4 to 16 hours.

    • Causality: Warming provides the necessary activation energy to drive the reaction to completion. The Et3​N continuously neutralizes the HCl byproduct, preventing the protonation of ethanolamine (which would render it non-nucleophilic and stall the reaction).

  • Aqueous Workup:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Separate the organic layer and wash sequentially with 1M HCl , distilled water, and brine.

    • Causality: The NaHCO3​ quench neutralizes any residual acidic species. The critical 1M HCl wash selectively protonates unreacted ethanolamine and Et3​N , partitioning them into the aqueous waste layer while the neutral sulfonamide product remains in the organic phase. Brine pre-dries the organic layer by altering the osmotic gradient.

  • Isolation:

    • Action: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified product.

Synthesis R1 4-Fluorobenzenesulfonyl Chloride Cond Reaction Conditions DCM, Et3N, 0°C to RT, 16h R1->Cond R2 Ethanolamine (2-Aminoethanol) R2->Cond Workup Aqueous Workup Wash: NaHCO3, Brine Dry: Na2SO4 Cond->Workup Crude Mixture Prod 4-Fluoro-N-(2-hydroxyethyl) benzenesulfonamide Workup->Prod Purified Product

Figure 1: Synthetic workflow for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Pharmacological Applications & Key Literature

Androgen Receptor Antagonism in Prostate Oncology

Benign Prostatic Hyperplasia (BPH) and prostate carcinomas are heavily driven by androgen receptor (AR) transactivation. Research detailed in patent literature (DE102005005397B4) identifies 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (and its structural analogs) as potent AR antagonists [1].

Unlike traditional antiandrogens (e.g., bicalutamide or flutamide), these sulfonamide derivatives competitively bind to the AR, preventing the conformational changes required for nuclear translocation and subsequent binding to androgen-response elements on the DNA. The fluoro-substitution specifically enhances the binding affinity within the hydrophobic pocket of the AR while resisting rapid metabolic clearance.

AR_Pathway Androgen Androgens (Testosterone/DHT) AR Androgen Receptor (AR) in Cytoplasm Androgen->AR Binds Complex AR-Ligand Complex Activation AR->Complex Dimerization Nucleus Nuclear Translocation & DNA Binding Complex->Nucleus Gene Prostate Cell Proliferation (BPH / Carcinoma) Nucleus->Gene Transcription Inhibitor 4-Fluoro-N-(2-hydroxyethyl) benzenesulfonamide Inhibitor->AR Competitive Antagonism

Figure 2: Mechanism of Androgen Receptor (AR) transactivation blockade.

Metallo-therapeutics for Cancer Stem Cells

Recent advancements in inorganic medicinal chemistry have utilized the 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide motif to synthesize copper(II)-terpyridine complexes targeting cancer stem cells (CSCs). In a 2023 study published in Dalton Transactions, researchers functionalized terpyridine with the fluoro-sulfonamide group to create specialized ligands [2]. The resulting copper(II) complexes demonstrated selective uptake in breast cancer stem cells, utilizing the sulfonamide moiety to facilitate cellular entry and localize the cytotoxic copper center, effectively bypassing traditional chemoresistance pathways.

Antibacterial Quinoline Derivatives

The compound also serves as a critical intermediate in the synthesis of novel antibacterial agents. Patent WO2019125185A1 outlines the use of 4-fluorobenzenesulfonyl chloride and ethanolamine derivatives to construct quinoline sulfonamides [3]. These compounds exhibit broad-spectrum antibacterial properties, leveraging the sulfonamide core to inhibit bacterial folic acid synthesis or disrupt specific bacterial enzymatic targets.

Quantitative & Application Data Summary

The following table summarizes the diverse biological applications and key experimental contexts of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide and its direct derivatives.

Derivative / Application ContextPrimary Target / RoleKey Experimental FindingSource
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Androgen Receptor (AR) AntagonistBlocks AR transactivation; serves as a highly stable lead compound for BPH and prostate cancer treatment.DE102005005397B4 [1]
Copper(II)-terpyridine complex (Ligand L4) Cancer Stem Cells (CSCs)The fluoro-sulfonamide motif facilitates selective cellular uptake and potent cytotoxicity in breast CSCs.Dalton Trans. 2023 [2]
Quinoline sulfonamides (e.g., ZDR065) Bacterial EnzymesIntermediates synthesized via 4-fluorobenzenesulfonyl derivatives show potent broad-spectrum antibacterial activity.WO2019125185A1[3]

Conclusion

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is far more than a simple synthetic intermediate; it is a meticulously designed pharmacophore that addresses critical challenges in drug stability, target affinity, and solubility. Whether functioning as a direct androgen receptor antagonist for prostate oncology or acting as a targeting vector for advanced metallo-therapeutics against cancer stem cells, its structural logic remains a testament to rational drug design. By adhering to the rigorous synthetic protocols outlined above, researchers can reliably leverage this compound to explore new frontiers in medicinal chemistry.

References

  • Hoffmann, H. R., Matusch, R., & Baniahmad, A.Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma. DE102005005397B4. Google Patents.
  • Eskandari, A., et al. Cancer stem cell activity of copper(II)-terpyridine complexes with aryl sulfonamide groups. Dalton Transactions, 2023. Royal Society of Chemistry. Available at:[Link]

  • Flavin, M. T., et al.Quinoline sulfonamide compounds and their use as antibacterial agents. WO2019125185A1. Google Patents.

Spectroscopic Characterization of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a key intermediate in pharmaceutical and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from structurally similar molecules. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization. This guide will walk through the theoretical and practical aspects of obtaining and interpreting the NMR, IR, and Mass spectra of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: 1-2 seconds

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 7.8Doublet of doublets (dd)2HH-2, H-6 (aromatic)Protons ortho to the electron-withdrawing sulfonyl group are deshielded. Coupling to both the ortho protons and the fluorine atom will result in a doublet of doublets.
~ 7.3 - 7.2Doublet of doublets (dd)2HH-3, H-5 (aromatic)Protons meta to the sulfonyl group and ortho to the fluorine atom.
~ 5.5 - 5.0Triplet (t) or broad singlet1H-NH-The chemical shift of the sulfonamide proton can be variable and its signal may be broad. It will likely show coupling to the adjacent methylene group.
~ 3.7 - 3.6Triplet (t)2H-CH₂-OHMethylene group adjacent to the hydroxyl group.
~ 3.2 - 3.1Quartet (q) or triplet (t)2H-NH-CH₂-Methylene group adjacent to the sulfonamide nitrogen. Coupling to both the -NH- proton and the other methylene group will result in a complex multiplet.
~ 2.5 - 2.0Triplet (t) or broad singlet1H-OHThe hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 (d, ¹JCF ≈ 250 Hz)C-4 (aromatic)The carbon directly attached to fluorine will show a large one-bond coupling constant.
~ 140C-1 (aromatic)Quaternary carbon attached to the sulfonyl group. Quaternary carbons typically have weaker signals.[1]
~ 130 (d, ³JCF ≈ 9 Hz)C-2, C-6 (aromatic)Carbons ortho to the fluorine atom will show a smaller three-bond coupling.
~ 116 (d, ²JCF ≈ 22 Hz)C-3, C-5 (aromatic)Carbons meta to the fluorine atom will exhibit a two-bond coupling.
~ 60-CH₂-OHCarbon atom of the methylene group attached to the hydroxyl group.
~ 45-NH-CH₂-Carbon atom of the methylene group attached to the sulfonamide nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR) with ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3500Broad, MediumO-H stretchThe broadness is indicative of hydrogen bonding from the hydroxyl group.
~ 3300Medium, SharpN-H stretchCharacteristic stretching vibration of the sulfonamide N-H bond.
~ 3100 - 3000WeakAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
~ 2950 - 2850MediumAliphatic C-H stretchSymmetric and asymmetric stretching of the methylene C-H bonds.
~ 1600, 1480MediumC=C stretch (aromatic)Characteristic skeletal vibrations of the benzene ring.
~ 1340, 1160StrongS=O stretch (asymmetric and symmetric)The two strong bands are characteristic of the sulfonyl group (SO₂).
~ 1250StrongC-F stretchStretching vibration of the carbon-fluorine bond.
~ 1090StrongC-O stretchStretching vibration of the alcohol C-O bond.
~ 830Strongp-disubstituted benzene C-H bend (out-of-plane)This strong band is characteristic of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive or Negative Electrospray Ionization

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Scan Range: m/z 50 - 500

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M+H]⁺ or [M-H]⁻):

    • The molecular weight of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (C₈H₁₀FNO₃S) is approximately 219.24 g/mol .

    • In positive ion mode, a peak at m/z 220.05 ([M+H]⁺) would be expected.

    • In negative ion mode, a peak at m/z 218.03 ([M-H]⁻) would be expected.

  • Key Fragmentation Patterns:

    • Loss of the hydroxyethyl group: A fragment corresponding to the loss of C₂H₅NO (mass ≈ 59) from the molecular ion.

    • Formation of the 4-fluorobenzenesulfonyl cation: A prominent peak at m/z 159, corresponding to [FC₆H₄SO₂]⁺.

    • Loss of SO₂: A fragment resulting from the loss of sulfur dioxide (mass ≈ 64).

    • Cleavage of the C-S bond: Fragments corresponding to the 4-fluorophenyl cation (m/z 95) and the [SO₂NHCH₂CH₂OH] radical.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analyze Assign Peaks & Interpret Spectrum integrate->analyze

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy (ATR) Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis place_sample Place Solid Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure instrument Insert into FTIR Spectrometer apply_pressure->instrument background Collect Background Spectrum instrument->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (ATR & Baseline Correction) sample_scan->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (ESI) Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Sample in Suitable Solvent dilute Dilute to Appropriate Concentration dissolve->dilute infuse Infuse Sample into ESI Source dilute->infuse ionize Electrospray Ionization infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass identify_ion Identify Molecular Ion and Adducts analyze_mass->identify_ion interpret_frag Interpret Fragmentation Pattern identify_ion->interpret_frag

Caption: Workflow for Mass Spectrometry data acquisition via ESI.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. The predicted NMR, IR, and Mass spectral data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The synergistic use of these analytical techniques ensures an unambiguous characterization of this important chemical entity.

References

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Fan, M., Dai, D., & Huang, B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

Sources

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Introduction: A Precautionary Approach to a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds or those with limited characterization. 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is one such molecule. While its benzenesulfonamide core is common, the specific combination of a 4-fluoro substituent and an N-(2-hydroxyethyl) group necessitates a careful and predictive approach to safety.

The causality behind this guide's structure is the principle of risk mitigation in the absence of complete data. Rather than presenting a rigid and potentially inaccurate safety profile, we will establish a robust handling protocol based on the known hazards of similar chemical structures. This approach empowers the researcher to handle the compound with a high degree of caution, assuming a hazard profile informed by its closest chemical relatives until empirical data becomes available.

Compound Identification and Structural Analogs

To build a reliable predictive safety profile, we will reference the known hazards of several related benzenesulfonamide derivatives.

  • Target Compound: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

  • Molecular Formula: C₈H₁₀FNO₃S

  • Structural Analogs Used for Assessment:

    • 4-Fluoro-N-methylbenzenesulfonamide[1]

    • N-(4-Fluorophenyl)benzenesulfonamide[2]

    • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride[3][4][5]

    • 4-(2-Hydroxyethyl)benzenesulfonamide[6]

    • General benzenesulfonamide derivatives[7][8][9][10]

The core logic is that compounds sharing the fluorinated benzene ring and the sulfonamide functional group are likely to exhibit similar irritant properties and require comparable handling procedures. The presence of the highly reactive sulfonyl fluoride in one analog[3][4][5] provides a "worst-case" reference for corrosive potential, even if our target compound is expected to be less reactive.

Predictive Hazard Identification

Based on the GHS classifications of its structural analogs, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide should be handled as, at minimum, an irritant. A summary of potential hazards is presented below.

Table 1: GHS Hazard Classifications of Analogous Compounds

CompoundGHS ClassificationSource
4-Fluoro-N-methylbenzenesulfonamideSkin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3)[1]
N-(4-Fluorophenyl)benzenesulfonamideSkin Irritant (Category 2), Eye Irritant (Category 2)[2]
3,5-DifluorobenzenesulfonamideSkin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3)[7]
4-(2-Aminoethyl)benzenesulfonyl fluoride HClSkin Corrosion (Category 1B), Serious Eye Damage (Category 1)[4][5]
4-(2-Aminoethyl)benzenesulfonamideAcute oral toxicity (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[9]

Narrative Synthesis of Hazards:

  • Skin Irritation: The benzenesulfonamide scaffold, particularly when halogenated, frequently causes skin irritation[1][2][7]. It is imperative to assume that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is, at minimum, a skin irritant. The analog 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride is classified as causing severe skin burns, highlighting the potential for significant dermal effects within this chemical class[3][4].

  • Eye Damage: Serious eye irritation is a consistent hazard across all cited analogs[1][2][7][9]. Direct contact with the solid or dust is likely to cause significant, and potentially severe, eye damage.

  • Respiratory Irritation: Several analogs are noted to cause respiratory irritation[1][7]. Therefore, inhalation of the dust must be strictly avoided as it may irritate the respiratory tract.

  • Ingestion: While data is limited, some related compounds are harmful if swallowed[9][10]. Ingestion should always be avoided through proper laboratory hygiene.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols ensures that handling procedures inherently minimize exposure. The following step-by-step workflow is critical.

Experimental Workflow: Safe Handling Protocol
  • Area Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed[2].

    • Designate a specific area on the bench for handling the compound.

  • Personal Protective Equipment (PPE) Donning:

    • Wear a flame-resistant lab coat, fully buttoned.

    • Don appropriate chemical-resistant gloves (e.g., nitrile). Check for tears or defects.

    • Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[8].

  • Compound Handling (in Fume Hood):

    • Perform all manipulations, including weighing and dissolution, within the chemical fume hood to control dust and vapors[4].

    • Use tools (spatulas, weigh boats) dedicated to this compound to prevent cross-contamination.

    • Keep the container tightly closed when not in use[1][2][7].

  • Post-Handling and Decontamination:

    • Clean all tools and the work surface thoroughly.

    • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated chemical waste.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][3].

Mandatory Visualization: PPE Workflow

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Keep the container tightly sealed and store in a dry, cool, and well-ventilated area[1][2][7]. A recommended storage temperature for related, potentially sensitive compounds is 2-8°C[8][10].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[1][4].

  • Moisture Sensitivity: Some related sulfonamides are moisture-sensitive[4]. It is prudent to handle 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide as if it is sensitive to moisture, minimizing its exposure to the atmosphere.

  • Hazardous Decomposition: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF)[2][4].

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Table 2: Emergency Response Protocols
SituationProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][7][9]
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][9]
Accidental Release (Spill) Evacuate personnel. Ensure adequate ventilation. Avoid dust formation. Sweep or shovel spills into an appropriate, labeled container for disposal. Do not let product enter drains.[1][3][7]
Mandatory Visualization: Spill Response Logic

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Small_Spill Small Spill? Assess->Small_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Small_Spill->Don_PPE Yes Contact_EHS Contact Emergency Services / EHS Small_Spill->Contact_EHS No Contain Contain Spill (Absorbent pads/sand) Don_PPE->Contain Cleanup Gently Sweep/Scoop into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Secure_Area Secure Area / Prevent Entry Contact_EHS->Secure_Area Await_Response Await Professional Response Team Secure_Area->Await_Response

Caption: Decision workflow for responding to a chemical spill.

Conclusion

While the complete toxicological profile of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide remains to be fully elucidated, a responsible and scientifically-grounded safety protocol can be established by analyzing its structural analogs. The evidence strongly suggests that this compound should be treated as a skin, eye, and respiratory irritant. All handling should be performed within a chemical fume hood with appropriate PPE. By adhering to the rigorous protocols outlined in this guide, researchers can effectively mitigate risk and ensure a safe laboratory environment when working with this and other novel chemical entities.

References

  • PubChem. 4-fluoro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Elevate. (2023). SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2025). 4-Hydrazinylbenzenesulfonamide xhydrochloride Safety Data Sheet. [Link]

  • PubChem. 4-(2-Hydroxyethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl-. [Link]

  • The Malt Miller. (2019). Safety Data Sheet SECTION 1: IDENTIFICATION OF THE SUBSTANCE/ MIXTURE AND OF THE COMPANY. [Link]

  • Chemsrc. (2025). 4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide. [Link]

  • Loba Chemie. (2016). POLYETHYLENE GLYCOL 200 FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]

  • New Jersey Department of Health. Propylene Glycol - Hazardous Substance Fact Sheet. [Link].pdf)

Sources

An In-depth Technical Guide to the Solubility of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a compound of interest in pharmaceutical and chemical research. While specific experimental solubility data for this molecule is not widely published, this document synthesizes established principles of sulfonamide chemistry and standard analytical methodologies to empower researchers, scientists, and drug development professionals. The guide delves into the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the critical factors influencing the solubility profile of this and structurally related compounds. By offering a robust scientific and logical framework, this guide serves as an essential resource for anticipating and experimentally verifying the solubility of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in a diverse range of solvent systems.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For solid dosage forms, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability.[1] In the context of drug discovery and development, a thorough understanding of a compound's solubility in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and formulation.[2]

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are known for their diverse pharmacological activities.[3] The presence of a polar sulfonamide group, a hydroxyl group capable of hydrogen bonding, and an aromatic ring imparts a specific set of physicochemical characteristics that govern its interaction with different solvents. This guide will explore these characteristics and provide the necessary tools to experimentally determine the solubility of this compound.

Theoretical Framework: Physicochemical Principles Governing Sulfonamide Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process where the rate of dissolution equals the rate of precipitation.[4] This equilibrium is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5][6] For 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, several structural features will dictate its solubility profile:

  • Polarity and Hydrogen Bonding: The sulfonamide (-SO₂NH-) and hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a higher affinity for polar solvents such as water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO).[6]

  • Aromatic Ring: The fluorinated benzene ring is a nonpolar, hydrophobic moiety. This feature will contribute to solubility in less polar organic solvents.

  • Influence of pH: The sulfonamide group has an acidic proton, and its ionization state will be dependent on the pH of the aqueous medium.[7] At pH values above its pKa, the sulfonamide will be deprotonated, forming an anion, which generally leads to increased aqueous solubility.

  • Temperature: For many solid solutes, solubility increases with temperature in an endothermic dissolution process.[2][8] This relationship is crucial for techniques like cooling crystallization.

Understanding these molecular attributes allows for a rational selection of solvents for solubility screening and process development.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

  • 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[6][9] It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[10]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.[6]

    • Carefully withdraw a sample from the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[6] This step is critical to prevent solid particles from interfering with the concentration analysis.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide of known concentrations in the same solvent.

    • Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point for sulfonamides. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11][12]

    • Determine the wavelength of maximum absorbance (λmax) for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide using a UV-Vis spectrophotometer or the diode array detector of the HPLC.[13]

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.

    • Inject the filtered sample from the saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC-UV) prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge the sample equil1->sep1 sep2 Filter supernatant sep1->sep2 quant3 Analyze filtered sample sep2->quant3 quant1 Prepare standard solutions quant2 Generate calibration curve quant1->quant2 quant2->quant3 quant4 Calculate concentration quant3->quant4

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The solubility data for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide should be systematically tabulated to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Profile of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide at 25 °C

Solvent ClassSolventPolarity IndexExpected Solubility (Qualitative)Experimentally Determined Solubility (mg/mL)
Polar Protic Water10.2Sparingly Soluble to SolubleTo be determined
Ethanol4.3SolubleTo be determined
Methanol5.1SolubleTo be determined
Polar Aprotic DMSO7.2Very SolubleTo be determined
Acetone5.1SolubleTo be determined
Acetonitrile5.8Moderately SolubleTo be determined
Nonpolar Ethyl Acetate4.4Sparingly SolubleTo be determined
Toluene2.4Poorly SolubleTo be determined
Hexane0.1InsolubleTo be determined

Note: The qualitative predictions are based on the general principles of solubility and the structure of the target compound.

Dynamic Methods for High-Throughput Solubility Screening

For earlier stages of drug discovery where rapid screening is essential, dynamic methods can be employed. These methods, such as the temperature variation or solvent addition method, rely on detecting the clear point (the point at which all solid dissolves) to determine solubility.[2] While less accurate than the equilibrium shake-flask method, they provide valuable data for solvent selection and process design with a much higher throughput.[2]

Conclusion

References

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.4: Solubility Equilibria. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)
  • ResearchGate. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

  • SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)-2,5,6-Trifluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]

  • Unknown Source. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (Link not available)
  • VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Retrieved from [Link]

  • PMC. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility in various solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PMC. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • LCGC International. (2026, March 10). How It Works: UV Detection for HPLC. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

The Fluorine Advantage: Engineering Isozyme-Selective Benzenesulfonamides for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Discovery, Thermodynamics, and Synthesis of Carbonic Anhydrase Inhibitors Prepared by: Senior Application Scientist, Medicinal Chemistry

Executive Summary

The development of highly selective drug candidates targeting cancer-associated human carbonic anhydrase (CA) isozymes—specifically CA IX and CA XII—represents a formidable challenge in modern medicinal chemistry. Because the human body expresses 12 catalytically active CA isozymes with highly conserved binding sites, off-target inhibition (particularly of the ubiquitous cytosolic CA I and CA II) leads to severe systemic toxicity.

Over the past decade, the strategic incorporation of fluorine into benzenesulfonamide scaffolds has revolutionized this field. By leveraging the extreme electronegativity and unique steric properties of fluorine, researchers have engineered inhibitors that achieve low-picomolar affinity and up to 200,000-fold selectivity for tumor-associated CAs. This whitepaper dissects the thermodynamic causality behind fluorination, outlines the structure-activity relationship (SAR) dynamics, and provides self-validating experimental protocols for the synthesis and biophysical characterization of these next-generation therapeutics.

Mechanistic Rationale: The Physical Chemistry of Fluorination

The primary pharmacophore for CA inhibition is the sulfonamide group ( −SO2​NH2​ ), which acts as a zinc-binding group (ZBG). In the enzyme's active site, the sulfonamide nitrogen must be deprotonated to form a coordinate covalent bond with the catalytic Zn2+ ion.

The Electronic Effect (pKa Modulation)

The causality behind choosing a perfluorinated or polyfluorinated benzene ring lies in the inductive electron-withdrawing effect of fluorine. Classical benzenesulfonamides have a sulfonamide pKa of approximately 10.0, meaning only a fraction of the molecules are in the active, deprotonated state at physiological pH (7.4). By introducing multiple fluorine atoms to the aromatic ring, the pKa of the sulfonamide group is drastically lowered to approximately 6.0–7.0. This ensures that the ZBG is predominantly ionized at physiological pH, exponentially increasing the thermodynamic favorability of zinc coordination.

The Steric and Lipophilic Effect (Isozyme Selectivity)

While fluorination drives raw affinity, selectivity is achieved through steric engineering. The active sites of off-target CA I and CA II are highly restricted. Conversely, the tumor-associated CA IX and CA XII possess a wider, more lipophilic binding pocket. As demonstrated by[1], introducing bulky hydrophobic substituents (e.g., cyclooctyl or cyclododecyl groups) at the ortho or meta positions of the fluorinated ring creates a strict selectivity filter. These bulky groups fit perfectly into the hydrophobic pocket of CA IX, driving favorable entropy through desolvation, while causing severe steric clashes in CA I and CA II.

Mechanism F_Atoms Fluorine Substitution (Electronegativity) pKa_Drop Lowered Sulfonamide pKa (Increased Acidity) F_Atoms->pKa_Drop Inductive Effect Bulky_Grp Bulky meta/ortho Substituents Steric_Clash Steric Clash in CA I / CA II Bulky_Grp->Steric_Clash Off-target Hydrophobic_Fit Hydrophobic Fit in CA IX / CA XII Bulky_Grp->Hydrophobic_Fit On-target Zn_Coord Enhanced Zn(II) Coordination pKa_Drop->Zn_Coord Deprotonation Selectivity Picomolar Affinity & High Isozyme Selectivity Zn_Coord->Selectivity Steric_Clash->Selectivity Prevents Binding Hydrophobic_Fit->Selectivity

Logical flow of fluorination and steric bulk driving CA IX selectivity.

Structure-Activity Relationship (SAR) and Quantitative Profiling

The evolution of these inhibitors culminated in the discovery of di-meta-substituted fluorinated benzenesulfonamides. Recent structural biology efforts by [2] revealed that placing a cyclooctylamino group at one meta position and an alkoxy group (e.g., methoxy/ethoxy) at the other meta position yields an unprecedented binding profile. The alkoxy group engages a specific hydrophilic patch in CA IX, while the cyclooctyl group anchors into the hydrophobic cleft.

Quantitative Affinity Data

The table below summarizes the thermodynamic binding affinities ( Kd​ ) of key milestones in this chemical series, demonstrating the massive leap from classical inhibitors to modern fluorinated leads.

CompoundSubstitution PatternCA I Kd​ (nM)CA II Kd​ (nM)CA IX Kd​ (nM)CA XII Kd​ (nM)Selectivity (IX vs II)
Acetazolamide (AZM) N/A (Clinical Control)250242131.1-fold
VD11-4-2 Mono-meta-cyclooctylamino7007000.052.914,000-fold
Compound 13 Di-meta (methoxy / cyclooctyl)>1,000>1,0000.00450.02>220,000-fold

Data aggregated from fluorescent thermal shift assays (FTSA) and isothermal titration calorimetry (ITC) at pH 7.0.

Next-Generation Modalities: Targeted Covalent Inhibitors (TCIs)

While reversible inhibitors have reached picomolar affinities, the acidic and dynamic nature of the hypoxic tumor microenvironment can still lead to drug washout. To achieve permanent target engagement, researchers have pioneered Targeted Covalent Inhibitors (TCIs) utilizing a pre-vinylsulfone warhead ()[3].

The Causality of the Warhead: Unlike highly reactive Michael acceptors (e.g., acrylamides) that cause toxic off-target modifications, the pre-vinylsulfone ester is a prodrug. Upon binding to the CA IX active site, the local microenvironment catalyzes the elimination of the ester to form an active vinylsulfone. This electrophile then selectively forms an irreversible covalent bond with the nucleophilic His64 residue, a proton-shuttle amino acid located precisely at the entrance of the CA IX active site.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biophysical validation of fluorinated benzenesulfonamides. Every step is designed as a closed-loop, self-validating system.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: The highly electron-deficient nature of pentafluorobenzenesulfonamide allows for SN​Ar reactions to proceed under mild conditions without the need for transition-metal catalysis. The regioselectivity is driven by the thermodynamic stability of the intermediate Meisenheimer complex, typically favoring the para or meta positions depending on the incoming nucleophile.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of pentafluorobenzenesulfonamide in anhydrous dimethyl sulfoxide (DMSO) under an inert argon atmosphere.

  • Nucleophilic Attack: Add 2.5 equivalents of the desired amine (e.g., cyclooctylamine) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HF.

  • Thermal Activation: Stir the reaction mixture at 70°C for 24–36 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via LC-MS. The extreme electronegativity of fluorine results in distinct mass shifts (-19 Da per displaced fluorine + mass of nucleophile). Do not proceed to quench until the starting material peak is <5% of the total ion current.

  • Isolation: Quench the reaction with 1M HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Perform 19F NMR. The loss of symmetry in the fluorinated ring will result in distinct multiplet splitting patterns, confirming the exact regiochemistry of the substitution.

Protocol 2: Thermodynamic Validation via Fluorescent Thermal Shift Assay (FTSA)

Causality: FTSA (or Thermofluor) relies on the principle of ligand-induced thermodynamic stabilization. When a high-affinity ligand binds to the native state of a protein, it lowers the free energy of the folded state, thereby increasing the melting temperature ( Tm​ ) required to denature the protein.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing 1 µM recombinant human CA IX catalytic domain and 50 µM ANS (8-anilino-1-naphthalenesulfonic acid) fluorescent dye in 50 mM HEPES buffer (pH 7.0).

  • Ligand Titration: Dispense the protein-dye mixture into a 96-well PCR plate. Add the synthesized fluorinated benzenesulfonamide in a concentration gradient (from 10 pM to 10 µM).

  • Thermal Denaturation: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Self-Validation Checkpoint 1 (Internal Control): Always run Acetazolamide (AZM) as a positive control. The ΔTm​ for AZM bound to CA IX must be +6.5±0.2 °C. If this value deviates, the recombinant protein batch is misfolded or degraded.

  • Data Analysis: Calculate the binding affinity ( Kd​ ) by fitting the melting curves to a thermodynamic model of ligand binding. For ultra-tight binders (like Compound 13), the Tm​ will plateau at a 1:1 stoichiometric ratio, requiring fractional saturation modeling to extract the exact picomolar Kd​ .

Synthesis Step1 Pentafluorobenzene- sulfonamide Step2 SNAr Reaction (Nucleophilic Addition) Step1->Step2 Amine / Base Step3 Lead Compound (e.g., VD11-4-2) Step2->Step3 LC-MS Validation Step4 Fluorescent Thermal Shift Assay (FTSA) Step3->Step4 Thermodynamic Screening Step5 X-ray Crystallography (Co-crystallization) Step3->Step5 Structural Validation Step6 Pre-Clinical Profiling (In Vivo Models) Step4->Step6 Kd < 1 nM Step5->Step6 Binding Mode Confirmed

Self-validating workflow from SNAr synthesis to biophysical profiling.

Conclusion

The integration of fluorine chemistry into benzenesulfonamide scaffolds represents a masterclass in rational drug design. By understanding and manipulating the causality of electronic induction ( pKa modulation) and steric hindrance, medicinal chemists have successfully decoupled on-target tumor inhibition (CA IX/XII) from off-target systemic toxicity (CA I/II). The transition from reversible picomolar binders to targeted covalent pre-vinylsulfone inhibitors marks the next frontier in ensuring durable responses in the hostile microenvironment of solid tumors.

References

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9435-9446.[Link]

  • Vaškevičius, A., Baronas, D., Leitans, J., Kvietkauskaitė, A., Rukšėnaitė, A., Manakova, E., ... & Matulis, D. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 13, RP101401.[Link]

  • Vaškevičius, A., Žvirblis, M., Kurtenoka, M., Leitans, J., Manakova, E., Paketurytė-Latvė, V., ... & Zubrienė, A. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.[Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Characterization of a Novel Benzenesulfonamide Derivative

To the researchers, scientists, and drug development professionals delving into the world of novel chemical entities, this guide serves as a comprehensive manual for the physicochemical characterization of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. As a distinct molecule, its specific experimental data is not yet broadly cataloged. This document, therefore, takes a proactive and predictive approach. By leveraging data from structurally analogous compounds and outlining robust, field-proven experimental protocols, we aim to equip you with the necessary tools and theoretical framework to thoroughly characterize this compound. Our focus is not just on the "what" but the "why"—providing causal explanations for experimental choices and ensuring a self-validating system of protocols for trustworthy and reproducible results.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of a fluorine atom and a hydroxyethyl group is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making a thorough physicochemical analysis a critical first step in its development journey.

Structural and Molecular Overview

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide possesses a core benzenesulfonamide scaffold, functionalized with a fluorine atom at the para position of the phenyl ring and an N-linked 2-hydroxyethyl group.

Molecular Formula: C₈H₁₀FNO₃S

Molecular Weight: 219.23 g/mol

Structure:

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility. [4][5] Protocol: Shake-Flask Method for Aqueous and Organic Solvent Solubility

  • Preparation: Add an excess amount of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

  • Reporting: Express the solubility in mg/mL or mol/L.

Solubility_Workflow A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B Equilibration C Centrifuge and Collect Supernatant B->C Phase Separation D Quantify by HPLC C->D Analysis E Calculate Solubility (mg/mL) D->E Data Processing

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) of the sulfonamide N-H proton is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. [6][7] Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture, typically water with a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant temperature and inert atmosphere (e.g., with nitrogen) to prevent CO₂ absorption.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be used to accurately determine the equivalence point.

Causality in Protocol Choice: Potentiometric titration is a direct and reliable method for pKa determination. For compounds with poor aqueous solubility, a spectrophotometric or chromatographic method may be employed. [8]

pKa_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Dissolve Dissolve Compound Titrate Titrate with NaOH Dissolve->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine Half-Equivalence Point Plot->Determine pKa pKa = pH at half-equivalence Determine->pKa

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including TRPML ion channel modulators, Sirtuin 6 inhibitors, and androgen receptor antagonists[1]. The molecule is characterized by a sulfonamide core linking a 4-fluorophenyl ring to a 2-hydroxyethyl chain.

The primary synthetic challenge in constructing this molecule is chemoselectivity . The starting material, ethanolamine (2-aminoethanol), possesses two competing nucleophilic centers: a primary amine and a primary alcohol. When reacted with 4-fluorobenzenesulfonyl chloride under standard basic conditions (e.g., using triethylamine or pyridine in dichloromethane), the hydroxyl group actively competes with the amino group[2]. This lack of selectivity inevitably leads to the formation of undesired sulfonic acid esters (O-sulfonylation) or N,O-disulfonylated byproducts, which severely depresses the yield of the target N-sulfonamide and necessitates complex chromatographic purification[2].

To overcome this, we detail a highly chemoselective protocol utilizing Magnesium Oxide (MgO) in an aqueous organic solvent system (THF/H2O) to achieve absolute N-sulfonylation[1][3].

Mechanistic Insights: The Role of Heterogeneous MgO

Do not simply rely on standard organic bases for amino alcohol sulfonylation; understanding the thermodynamic state of your nucleophiles is critical for reaction control.

  • Nucleophilicity vs. Basicity : In a neutral to slightly basic aqueous environment, the primary amine of ethanolamine (pKa ~9.5) exists largely as a free, highly nucleophilic base. Conversely, the primary alcohol (pKa ~15.5) remains fully protonated and significantly less nucleophilic.

  • The Pitfall of Soluble Bases : Stronger, soluble organic bases like triethylamine or pyridine can form hydrogen bonds with the hydroxyl group or partially deprotonate it. This artificially enhances the oxygen's nucleophilicity, triggering O-sulfonylation.

  • The MgO Advantage : Magnesium oxide is a mild, heterogeneous, and largely insoluble base. It acts purely as an acid scavenger, neutralizing the HCl byproduct generated during sulfonylation to form water-soluble MgCl₂[3]. Because it does not dissolve to create a highly basic solution, the hydroxyl group remains inactive, ensuring absolute chemoselectivity for N-sulfonylation[3].

Workflow Substrates Ethanolamine + 4-Fluorobenzenesulfonyl Chloride Condition MgO (1.5 equiv) THF/H2O (1:1), 0 °C to RT Substrates->Condition Product 4-Fluoro-N-(2-hydroxyethyl) benzenesulfonamide (Target: >95% Yield) Condition->Product Chemoselective N-Sulfonylation Byproduct O-Sulfonylated / Disulfonylated Esters (Suppressed: <1%) Condition->Byproduct Blocked O-Sulfonylation

Chemoselective N-sulfonylation workflow using MgO to suppress O-sulfonylation.

Quantitative Data: Condition Optimization

The superiority of the MgO/THF-H₂O system is evident when compared to traditional sulfonylation conditions. The table below summarizes the expected outcomes based on the choice of base and solvent.

Base / Solvent SystemTemperatureN-Sulfonylation YieldO-Sulfonylation / Disulfonylation
Triethylamine / DCM0 °C to RT~60–70%~20–30%
Pyridine / DCMRT~50%~40%
NaOH / H₂O (Schotten-Baumann)0 °C~75%~15%
MgO / THF:H₂O (1:1) 0 °C to RT >95% <1%

Step-by-Step Experimental Protocol

Materials & Reagents
  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv, limiting reagent)

  • Ethanolamine (1.2 equiv)

  • Magnesium Oxide (MgO, fine powder, 1.5 equiv)

  • Tetrahydrofuran (THF, Reagent Grade)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow
  • Preparation of the Base Suspension : In a round-bottom flask equipped with a magnetic stir bar, suspend Magnesium Oxide (1.5 equiv) in a 1:1 (v/v) mixture of THF and deionized water (e.g., 5 mL of each per mmol of substrate).

  • Amine Addition : Add ethanolamine (1.2 equiv) to the suspension. Stir the mixture for 5 minutes at room temperature to ensure homogeneous distribution.

  • Cooling : Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C.

    • Causality Check: Lowering the temperature kinetically favors the reaction of the more reactive nucleophile (the amine) while further suppressing the activation energy required for the less reactive alcohol to attack.

  • Sulfonyl Chloride Addition : Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal volume of THF (approx. 1-2 mL per mmol). Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Progression : Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 2-4 hours. The heterogeneous mixture will gradually change as the opaque MgO is consumed and water-soluble MgCl₂ is generated.

  • Filtration : Once TLC analysis indicates complete consumption of the sulfonyl chloride, filter the reaction mixture through a pad of Celite to remove any unreacted MgO. Rinse the filter cake with a small amount of THF.

  • Solvent Removal : Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the volatile THF. Do not heat the bath above 40 °C to prevent thermal degradation.

  • Extraction : Dilute the remaining aqueous phase with water and extract with Ethyl Acetate (3 × 15 mL per mmol).

  • Washing & Drying : Wash the combined organic layers with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation : Filter off the drying agent and concentrate the solvent in vacuo to afford 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide as a white to off-white solid.

Self-Validating System (Quality Control)

To ensure the protocol was successful and chemoselectivity was maintained, validate the crude product via ¹H NMR (in DMSO-d6 or CDCl₃).

  • Success Indicator : The presence of a triplet at ~3.0 ppm (CH₂-N) and a triplet at ~3.5 ppm (CH₂-O) confirms the N-sulfonamide structure.

  • Failure Indicator : A shift of the CH₂-O protons heavily downfield to >4.0 ppm indicates that undesired O-sulfonylation has occurred. If this is observed, verify the quality/dryness of the MgO used.

References

  • DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma. Google Patents.
  • Development of novel small molecule modulators of TRPML ion channels and Sirtuin 6. uni-muenchen.de.
  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. ACS Publications.

Sources

Application Notes and Protocols for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Fluorinated Benzenesulfonamides in Oncology

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. In oncology, this structural motif has gained significant traction, primarily due to its ability to selectively target and inhibit carbonic anhydrases (CAs), enzymes that are intrinsically linked to the pathophysiology of cancer.[1][2] Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in a variety of solid tumors and play a crucial role in regulating pH, which in turn promotes tumor proliferation, survival, and metastasis, particularly in hypoxic environments.

The introduction of fluorine atoms into the benzenesulfonamide ring has been shown to enhance the inhibitory potency and selectivity of these compounds.[1] The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide group, leading to stronger interactions with the zinc ion in the active site of carbonic anhydrases.[1] 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a member of this promising class of fluorinated benzenesulfonamides. While direct studies on this specific compound are emerging, its structural similarity to known potent CA inhibitors suggests its potential as a valuable tool for investigating the role of carbonic anhydrases in cancer and as a lead compound for the development of novel anticancer therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in cancer cell line studies. It outlines detailed protocols for evaluating its biological activity, from direct enzyme inhibition to its effects on cancer cell viability, apoptosis, and invasion.

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase IX

The primary hypothesized mechanism of action for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in cancer cells is the inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is predominantly expressed in response to hypoxia, a common feature of solid tumors. Its catalytic activity contributes to the acidification of the tumor microenvironment, which facilitates tumor cell invasion and metastasis, while maintaining a neutral intracellular pH, thus promoting cell survival.

By inhibiting CA IX, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is expected to disrupt this pH regulation, leading to intracellular acidification and a reduction in the extracellular acidic milieu. This disruption of pH homeostasis can trigger a cascade of downstream events, including the induction of apoptosis and the suppression of metastatic potential.

CA_IX_Pathway Hypothesized Mechanism of Action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral) H2O_CO2_out H2O + CO2 H_HCO3_out H+ + HCO3- H2O_CO2_out->H_HCO3_out Invasion_Metastasis Inhibition of Invasion & Metastasis H_HCO3_out->Invasion_Metastasis Promotes CA_IX Carbonic Anhydrase IX (CA IX) CA_IX->H2O_CO2_out Catalyzes H2O_CO2_in H2O + CO2 H_HCO3_in H+ + HCO3- Apoptosis Apoptosis Induction H_HCO3_in->Apoptosis Leads to Compound 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Compound->CA_IX Inhibits

Caption: Hypothesized mechanism of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide via CA IX inhibition.

Experimental Protocols

The following protocols are designed to comprehensively evaluate the anticancer properties of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in vitro. It is recommended to use cancer cell lines known to overexpress CA IX, such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), or A549 (lung cancer), and to culture them under both normoxic and hypoxic conditions to assess the hypoxia-dependent activity of the compound.

In Vitro Carbonic Anhydrase IX Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of CA IX.

Materials:

  • Recombinant human CA IX

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in DMSO.

  • Serially dilute the compound in Tris buffer to obtain a range of concentrations.

  • In a 96-well plate, add the compound dilutions, recombinant human CA IX, and Tris buffer.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Measure the absorbance at 400 nm every 30 seconds for 10 minutes. The rate of NPA hydrolysis is proportional to the CA IX activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

CA_Inhibition_Workflow Carbonic Anhydrase Inhibition Assay Workflow Start Start Prepare_Solutions Prepare compound dilutions and enzyme solution Start->Prepare_Solutions Plate_Setup Add compound, enzyme, and buffer to 96-well plate Prepare_Solutions->Plate_Setup Add_Substrate Add 4-Nitrophenyl Acetate (NPA) Plate_Setup->Add_Substrate Measure_Absorbance Measure absorbance at 400 nm kinetically Add_Substrate->Measure_Absorbance Data_Analysis Calculate % inhibition and IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • CA IX-positive cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO2, and hypoxic chamber if applicable)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide for 48-72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with compound for 48-72h Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Dissolve_Formazan Add DMSO to dissolve formazan Add_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells

  • 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Data Presentation: Expected Outcomes

The following tables provide a template for presenting the data obtained from the described experiments.

Table 1: In Vitro Carbonic Anhydrase Inhibition

Compound CA IX IC50 (nM) CA II IC50 (nM) Selectivity Index (CA II/CA IX)
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Expected in low nM range Expected in higher nM to µM range >100

| Acetazolamide (Control) | 25 | 12 | 0.48 |

Table 2: Cytotoxicity in Cancer Cell Lines (72h treatment)

Cell Line Condition IC50 (µM)
MDA-MB-231 Normoxia Expected value
MDA-MB-231 Hypoxia Expected lower value than normoxia
A549 Normoxia Expected value

| A549 | Hypoxia | Expected lower value than normoxia |

Table 3: Induction of Apoptosis in MDA-MB-231 Cells (48h treatment)

Treatment % Early Apoptotic Cells % Late Apoptotic Cells % Total Apoptotic Cells
Vehicle Control 2-5% 1-3% 3-8%

| Compound (IC50) | Expected significant increase | Expected significant increase | Expected significant increase |

Conclusion

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide represents a promising compound for cancer research, with a strong rationale for its mechanism of action centered on the inhibition of tumor-associated carbonic anhydrases. The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of its anticancer properties in vitro. The expected outcomes include potent and selective inhibition of CA IX, hypoxia-dependent cytotoxicity, and the induction of apoptosis in cancer cells. These studies will be instrumental in elucidating the therapeutic potential of this and similar fluorinated benzenesulfonamides and will pave the way for further preclinical and clinical development.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]

  • Research team discovers drug compound that stops cancer cells from spreading. OHSU News. [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide. PubChem. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl. PubChem. [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Indian Journal of Chemistry. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

Sources

Experimental design for testing 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Profiling of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] This application note provides a comprehensive experimental framework for the initial in vitro characterization of a novel derivative, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. We present a tiered, logic-driven approach, beginning with broad-spectrum cytotoxicity assessment to establish a therapeutic window, followed by targeted enzymatic screening against high-probability target classes, and culminating in cell-based assays to confirm target engagement and mechanism of action. This guide is intended for researchers in drug discovery and development, providing robust, self-validating protocols and the scientific rationale behind critical experimental design choices.

Introduction: The Scientific Rationale

The biological activity of sulfonamide-based compounds is largely dictated by the nature of the substituents on the benzene ring and the sulfonamide nitrogen.[2] The parent molecule, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, contains key features suggesting several potential biological activities:

  • The Sulfonamide Core (-SO₂NH₂): This functional group is a classic isostere of a carboxylic acid and is known to bind to the active sites of various enzymes, most notably zinc-containing metalloenzymes like Carbonic Anhydrases (CAs).[1][4]

  • Fluorine Substitution: The 4-fluoro group can enhance metabolic stability and modify binding affinity through electrostatic interactions.

  • N-(2-hydroxyethyl) Group: This polar side chain can form hydrogen bonds, potentially increasing solubility and influencing interactions with target proteins.

Given this structural makeup, a logical starting point is to investigate activities common to this compound class, such as carbonic anhydrase inhibition, which is implicated in cancer and other diseases, and broad cytotoxic effects.[5] Our proposed workflow prioritizes experiments to efficiently narrow down the compound's biological role.

A Tiered Strategy for In Vitro Profiling

A phased approach is critical to efficiently allocate resources and build a coherent biological profile for a novel compound. We propose a three-tiered strategy that moves from general effects to specific mechanisms.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Class Screening cluster_2 Tier 3: Mechanistic Validation T1_Sol Physicochemical Analysis (Solubility, Stability) T1_Cyto Primary Cytotoxicity Screening (e.g., CellTiter-Glo®) T1_Sol->T1_Cyto Determine Test Concentration Range T2_Enz Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) T1_Cyto->T2_Enz Identify Non-Cytotoxic Concentrations for Screening T3_TE Cellular Target Engagement (e.g., CETSA) T2_Enz->T3_TE If Enzymatic Activity is Confirmed T3_DS Downstream Pathway Analysis (e.g., Western Blot) T3_TE->T3_DS Confirm Cellular Activity

Caption: A tiered experimental workflow for characterizing 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Detailed Protocols and Methodologies

Tier 1: Foundational Assays

A. Compound Preparation and Solubility

  • Rationale: Accurate determination of solubility in the assay buffer is crucial to prevent compound precipitation, which can lead to false-positive results. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Protocol:

    • Prepare a 10 mM stock solution of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in 100% DMSO.

    • Perform serial dilutions of the stock solution into the relevant assay buffer (e.g., PBS or cell culture medium).

    • Visually inspect for precipitation at each dilution after a 1-hour incubation at 37°C.

    • The highest concentration that remains clear is the maximum working concentration for aqueous-based assays.

B. Primary Cytotoxicity Screening (Luminescent ATP Assay)

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is a hallmark of cytotoxicity or cytostatic effects.[6] The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a widely used example.

  • Protocol:

    • Cell Seeding: Seed a relevant cancer cell line (e.g., MDA-MB-231, known to express high levels of Carbonic Anhydrase IX[5]) into a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 2X concentration series of the test compound in the culture medium. Remove 50 µL of medium from the cells and add 50 µL of the 2X compound solution to achieve the final desired concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Treatment GroupConcentration (µM)Luminescence (RLU)% Viability
Vehicle (DMSO)0150,000100%
Test Compound1145,50097%
Test Compound10120,00080%
Test Compound5076,50051%
Test Compound10025,50017%

Caption: Example data table for a cytotoxicity assay.

Tier 2: Carbonic Anhydrase (CA) Inhibition Assay
  • Principle: This assay measures the inhibition of a CA-catalyzed reaction, such as the hydration of CO₂. A stopped-flow spectrophotometer is the gold standard for this measurement.[4] The assay monitors the pH change resulting from proton production, using a pH indicator.

  • Rationale: Many sulfonamides are potent inhibitors of CAs.[1][4] We will test against two isoforms: hCA II (a ubiquitous, cytosolic isoform) and hCA IX (a tumor-associated isoform) to determine potency and selectivity.[5] Acetazolamide will be used as a positive control inhibitor.

G cluster_0 Tumor Cell Under Hypoxia cluster_1 pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX_prot CAIX Protein (Membrane) CAIX_exp->CAIX_prot CO2 CO₂ + H₂O Proton H⁺ + HCO₃⁻ CO2->Proton Catalyzed by CAIX Acidosis Extracellular Acidosis (Promotes Invasion) Proton->Acidosis Alkaline Intracellular Alkalinization (Promotes Survival) Proton->Alkaline Inhibitor 4-fluoro-N-(2-hydroxyethyl) benzenesulfonamide Inhibitor->CAIX_prot Inhibits

Caption: Role of Carbonic Anhydrase IX (CAIX) in tumor pH regulation, a potential target for the test compound.

  • Protocol:

    • Reagents:

      • CA Enzyme (hCA II or hCA IX, purified).

      • Buffer: 10 mM HEPES, pH 7.5.

      • Substrate: CO₂-saturated water.

      • pH Indicator: e.g., p-Nitrophenol.

      • Inhibitors: Test compound and Acetazolamide.

    • Procedure (Stopped-Flow):

      • Syringe A: Enzyme solution (e.g., 10 µM) and pH indicator in buffer.

      • Syringe B: CO₂-saturated water.

      • Pre-incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at room temperature.[7]

      • Rapidly mix the contents of both syringes.

      • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

    • Data Analysis:

      • Calculate the initial rate of reaction from the slope of the absorbance curve.

      • Plot the percentage of remaining enzyme activity against the inhibitor concentration.

      • Determine the IC₅₀ value using non-linear regression.

Tier 3: Cellular Target Engagement (CETSA®)
  • Principle: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[8][9] This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western blot.

  • Rationale: A positive result in an enzymatic assay demonstrates biochemical interaction but not necessarily engagement in a complex cellular environment. CETSA provides direct evidence that the compound enters the cell and binds to its intended target.[10][11]

  • Protocol:

    • Cell Treatment: Treat intact MDA-MB-231 cells with the test compound at a concentration of 10x its CA-IX IC₅₀ (or a non-toxic concentration) and a vehicle control for 2 hours.

    • Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles without detergents.

    • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Western Blot:

      • Collect the supernatant containing the soluble proteins.

      • Separate the proteins by SDS-PAGE.

      • Transfer to a PVDF membrane and probe with a primary antibody specific for CA-IX. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

      • Incubate with a secondary HRP-conjugated antibody and detect using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

Troubleshooting

IssuePossible CauseSolution
Compound Precipitation Poor solubility in assay buffer.Lower the test concentration; increase the final DMSO concentration slightly (not to exceed 1%); use a different solvent system if possible.
High Variability in Cytotoxicity Assay Inconsistent cell seeding; edge effects in the plate.Use a multichannel pipette for seeding; avoid using the outer wells of the 96-well plate.
No Shift in CETSA Compound does not enter cells; compound does not bind target in cells; incorrect temperature range.Perform a cell permeability assay; broaden the heating temperature range; confirm enzyme inhibition result.

Conclusion

This application note outlines a systematic and robust workflow for the in vitro characterization of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. By progressing through a logical sequence of assays—from general cytotoxicity to specific enzyme inhibition and finally to cellular target engagement—researchers can efficiently build a comprehensive profile of the compound's biological activity. The inclusion of detailed protocols, scientific rationale, and control experiments ensures the generation of high-quality, interpretable data, paving the way for further preclinical development.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Mbarki, S., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed. Drug Design, Development and Therapy. Available at: [Link]

  • Alafeefy, A. M., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC. Molecules. Available at: [Link]

  • Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. BMG LABTECH. Available at: [Link]

  • Angeli, A., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules. Available at: [Link]

  • Bushell, S. M., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Martinez-Jimenez, F., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]

Sources

Application Notes: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide as a Versatile Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide as a foundational chemical probe. While this specific molecule is not extensively characterized in existing literature as a probe, its benzenesulfonamide core is a well-established pharmacophore known to target a range of enzymes, most notably the carbonic anhydrases (CAs). This guide will, therefore, take a prospective approach, outlining a systematic workflow to validate this compound as a chemical probe for CAs and as a scaffold for the development of more advanced biological tools. We will detail the necessary steps from initial characterization and in vitro validation to confirming target engagement in cells and derivatization into fluorescent probes for cellular imaging.

Introduction: The Role of a Chemical Probe

A chemical probe is a highly selective small molecule used to study and manipulate the function of a specific protein target within complex biological systems like cells and organisms.[1] An ideal probe exhibits high affinity for its intended target, excellent selectivity over related proteins, and demonstrated activity in a cellular context.[1] The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a potent inhibitor of zinc-containing metalloenzymes, particularly carbonic anhydrases (CAs).[2][3][4] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding moiety, anchoring these inhibitors within the enzyme's active site.

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide incorporates this key pharmacophore. The fluoro-substituent can modulate the electronic properties and metabolic stability of the phenyl ring, potentially influencing binding affinity and selectivity. Crucially, the N-(2-hydroxyethyl) tail provides a versatile chemical handle for future modifications, such as the attachment of reporter tags (e.g., fluorophores, biotin) or affinity matrices, without disturbing the core binding motif.

This guide hypothesizes that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can serve as an effective chemical probe for the carbonic anhydrase family and provides a roadmap for its validation and application.

PART 1: Foundational Steps - Compound Validation

Before its use in any biological assay, the identity, purity, and stability of the chemical probe must be rigorously confirmed. This is a critical step to ensure that any observed biological effect is attributable to the compound itself and not to impurities.

  • Identity Confirmation: Verify the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

  • Purity Assessment: Quantify purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a mass spectrometer (LC-MS). A purity of >95% is considered the minimum standard for a high-quality chemical probe.

  • Solubility and Stability: Determine the compound's solubility in common biological buffers (e.g., PBS, Tris) and solvents used for stock solutions (e.g., DMSO). Assess its stability in these solvents over time to ensure it does not degrade under experimental conditions.

PART 2: A Roadmap for Chemical Probe Development

The validation of a novel chemical probe is a multi-step process that builds confidence in its utility, moving from simple in vitro systems to complex cellular environments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Probe Development a Compound Synthesis & QC b Biochemical Assay: Target Activity (e.g., CA Inhibition) a->b Test Compound c Selectivity Profiling (Against related targets) b->c Confirm Potency (IC50) d Cellular Assay: Phenotypic Effect c->d Move to Cells e Target Engagement Assay (e.g., CETSA) d->e Correlate Phenotype with Target Binding f Confirm On-Target Effect e->f g Derivatization: Add Reporter Tag (e.g., Fluorophore) f->g Validated Probe Scaffold h Application in Advanced Assays (e.g., Cellular Imaging) g->h

Caption: General workflow for the validation and development of a chemical probe.

PART 3: Application I - In Vitro Profiling as a Carbonic Anhydrase Inhibitor

Rationale: The primary hypothesis is that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide will inhibit carbonic anhydrases. CAs catalyze the hydration of CO₂, but they also possess esterase activity. This esterase activity provides a convenient method for a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[5] Hydrolysis of p-NPA by CA produces p-nitrophenol, a yellow product that can be monitored spectrophotometrically at 400-405 nm.[5]

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various human CA isoforms (e.g., hCA I, II, IX, XII).

Materials:

  • Recombinant human carbonic anhydrase enzymes (hCA I, hCA II, etc.)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[5]

  • Test Compound: 10 mM stock solution of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in DMSO.

  • Reference Inhibitor: 10 mM stock solution of Acetazolamide in DMSO.[6]

  • Substrate: p-nitrophenyl acetate (p-NPA). Prepare a 3 mM solution in acetonitrile.[5]

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in Assay Buffer. A typical starting range would be from 100 µM to 1 nM final concentration. Remember to include a DMSO-only control (vehicle).

  • Plate Setup: Add the following to the wells of the 96-well plate:

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL of diluted test compound/reference inhibitor + 10 µL of hCA enzyme solution.

    • Enzyme Control (No Inhibitor): 180 µL Assay Buffer + 10 µL of hCA enzyme solution.

    • Blank (No Enzyme): 190 µL Assay Buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[6][7]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 3 mM p-NPA substrate solution to all wells. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Data Presentation:

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Reference) 25012256

Reference values for Acetazolamide are approximate and can vary between assay conditions.

PART 4: Application II - Confirming Target Engagement in Cells

Rationale: A potent biochemical inhibitor does not guarantee cellular activity. It is essential to demonstrate that the compound can enter cells and bind to its intended target in a physiological context.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify intracellular target engagement.[8] The principle is that when a ligand binds to a protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[9][10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to generate a CETSA melt curve for a target protein (e.g., CA II) in the presence and absence of the probe.

Materials:

  • Cells expressing the target protein (e.g., MCF-7 cells, which express CA II).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Compound and Vehicle (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Equipment for cell lysis (e.g., for freeze-thaw cycles).

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies).

  • Primary antibody against the target protein (e.g., anti-CA II).

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize the total protein concentration for all samples.

    • Analyze the amount of soluble target protein remaining in each sample by Western Blot using a specific primary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities.

Data Analysis and Presentation:

  • Melt Curve: For both the vehicle- and compound-treated samples, plot the normalized band intensity of the target protein against the temperature. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

  • Isothermal Dose-Response (ITDR) Curve: To quantify the potency in cells, treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve, e.g., the Tₘ of the vehicle-treated sample). Plot the amount of soluble protein against the compound concentration to determine an apparent EC₅₀ for target engagement.[10]

G cluster_0 CETSA Workflow a 1. Treat intact cells (Vehicle vs. Compound) b 2. Heat aliquots to different temperatures a->b c 3. Lyse cells and separate soluble fraction b->c d 4. Quantify soluble target protein by Western Blot c->d e 5. Plot melt curve to observe thermal shift d->e

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

PART 5: Advanced Probe Development - A Fluorescent Derivative

Rationale: The N-(2-hydroxyethyl) group on the parent molecule is an ideal attachment point for reporter tags. By conjugating a fluorophore, the compound can be transformed from an inhibitor probe into an imaging probe, allowing for the direct visualization of its subcellular localization and potential accumulation in specific organelles.

Protocol 3: Conceptual Synthesis of a Fluorescent Probe

This protocol outlines a general strategy for coupling a commercially available amine-reactive fluorescent dye to the hydroxyl group of the probe.

  • Activation of the Hydroxyl Group: The primary alcohol on the probe must first be converted into a better leaving group or a more reactive functional group. One common method is to react it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to form a tosylate or mesylate.

  • Conversion to an Amine: The resulting tosylate/mesylate can be displaced by an azide (using sodium azide), followed by reduction (e.g., with triphenylphosphine or catalytic hydrogenation) to yield a primary amine derivative of the original probe.

  • Fluorophore Conjugation: The newly installed primary amine can be readily coupled with an N-hydroxysuccinimide (NHS) ester-activated fluorophore (e.g., FITC-NHS, a rhodamine-NHS ester, or a modern Alexa Fluor™ dye) in a suitable solvent with a non-nucleophilic base (e.g., DIEA) to form a stable amide bond.

  • Purification: The final fluorescent conjugate must be purified by HPLC to remove unreacted starting materials and free dye.

Protocol 4: Cellular Imaging with a Fluorescent Probe

Materials:

  • Cells grown on glass-bottom imaging dishes or coverslips.

  • Synthesized fluorescent probe.

  • Hoechst 33342 (for nuclear staining).

  • MitoTracker™ or LysoTracker™ dyes (for organelle co-localization).

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed cells on imaging dishes and allow them to adhere overnight.

  • Probe Incubation: Treat cells with the fluorescent probe at an appropriate concentration (typically 1-10 µM) for a defined period (e.g., 1-4 hours).

  • Co-staining (Optional): In the final 30 minutes of incubation, add organelle-specific dyes and/or the nuclear stain Hoechst 33342.

  • Wash and Image: Wash the cells three times with fresh, pre-warmed medium or PBS. Add fresh medium and immediately image the live cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore(s).

  • Analysis: Analyze the images to determine the subcellular distribution of the fluorescent probe. Assess co-localization with organelle markers to identify potential sites of accumulation.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for validating and utilizing 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide as a chemical probe. By following the outlined protocols, researchers can systematically assess its potency and selectivity as a carbonic anhydrase inhibitor, confirm its ability to engage its target within a cellular environment, and use it as a scaffold to build more sophisticated tools for chemical biology.

Future work could involve expanding the selectivity profiling to other enzyme classes, performing proteome-wide target identification using advanced CETSA-MS techniques, and developing affinity-based probes for pull-down experiments to discover novel binding partners. Ultimately, this foundational work can pave the way for developing highly specific probes to dissect the complex roles of carbonic anhydrases and other potential targets in health and disease.

References
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide. PubChem. [Link]

  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. Scientific Reports. [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • N-(2-hydroxyethyl)benzenesulfonamide CAS#: 59724-42-4. ChemWhat. [Link]

  • A Fluorescent Alcohol Biosensor Using a Simple microPAD Based Detection Scheme. Frontiers in Sensors. [Link]

  • General workflow of chemical probe-based target identification... ResearchGate. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Synthesis of new reagents for the fluorescence derivatisation of thiols and alcohols. ResearchGate. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Drug Discovery Workflow - What is it?. Vipergen. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • A Fluorescent Alcohol Biosensor Using a Simple microPAD Based Detection Scheme. ResearchGate. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Amphiphilic Polymer-Based Fluorescent Probes for Enantioselective Recognition of Amino Acids and Amino Alcohols. University of South Florida. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • CETSA. Pelago Bioscience. [Link]

Sources

Application Notes & Protocols: A Guide to In Vivo Evaluation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide and Related Analogs in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives are known to exhibit a diverse range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. This guide focuses on the preclinical in vivo evaluation of a representative molecule, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide , in murine models.

While extensive public data on this specific analog is limited, its structure is emblematic of compounds designed to interact with key biological targets. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for this compound and other structurally related benzenesulfonamide derivatives. The principles and protocols outlined herein are built upon established best practices in animal research, emphasizing scientific rigor, ethical considerations, and data reproducibility.

The primary objective is to equip researchers with the necessary tools to assess the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles of novel benzenesulfonamide-based compounds in a preclinical setting. Adherence to these guidelines will facilitate the generation of high-quality, reliable data essential for advancing promising therapeutic candidates.

II. Postulated Mechanism of Action: Targeting Key Enzymatic Pathways

Many benzenesulfonamide derivatives exert their therapeutic effects by acting as enzyme inhibitors. A primary and well-studied target is the family of carbonic anhydrases (CAs) , zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. In various pathologies, including cancer, specific CA isoforms (e.g., CA IX and XII) are overexpressed and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis. By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt pH regulation and suppress tumor growth.

Another classical mechanism, particularly for antibacterial sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folic acid in bacteria, an essential nutrient for DNA and protein synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the folate pathway, leading to a bacteriostatic or, in some contexts, bactericidal effect.

The specific mechanism of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide would require empirical validation, but its structure suggests that carbonic anhydrase inhibition is a plausible starting point for investigation.

Caption: Postulated inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.

III. Core Principles for In Vivo Study Design

A well-designed in vivo study is critical for obtaining meaningful and reproducible results. The following principles must be integrated into the experimental plan from its inception.

A. Ethical and Regulatory Compliance

All animal experiments must be conducted with the highest ethical standards.

  • IACUC Approval: Prior to initiation, all procedures must be detailed in a protocol and approved by the Institutional Animal Care and Use Committee (IACUC).

  • ARRIVE Guidelines: Experimental design and reporting should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and rigor. This includes clear reporting on study design, sample size calculation, inclusion/exclusion criteria, randomization, and blinding.

B. Compound Formulation and Vehicle Selection

The formulation is a critical variable that directly impacts drug exposure and, consequently, study outcomes.

  • Solubility Assessment: The solubility of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide must be determined in various pharmaceutically acceptable vehicles. Initial screening should include water, saline, phosphate-buffered saline (PBS), and common excipients like DMSO, PEG400, Tween 80, and carboxymethylcellulose (CMC).

  • Vehicle Selection Rationale: The chosen vehicle must be non-toxic at the administered volume and should not interfere with the compound's activity or the experimental model. For example, a common vehicle for oral administration is 0.5% CMC in water, while a solution for parenteral injection might consist of 10% DMSO, 40% PEG400, and 50% saline. The final formulation should be a clear solution or a stable, homogenous suspension.

  • Sterility: All formulations for parenteral administration (IV, IP, SC) must be sterile, typically achieved by filtration through a 0.22 µm filter.

C. Animal Model and Husbandry
  • Species and Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, athymic nude) depends on the research question. For oncology studies, immunodeficient mice are required for xenograft models.

  • Health Status: Use only healthy animals from a reputable vendor. Upon arrival, animals should undergo an acclimatization period of at least one week.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature and humidity, and free access to standard chow and water.

IV. Experimental Workflow and Protocols

This section details the standard workflow and step-by-step protocols for administering the test compound.

Application Note: High-Throughput LC-MS/MS Quantification of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Scientific Rationale

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a structurally distinct sulfonamide derivative. Compounds of this class (such as N-butylbenzenesulfonamide and related anti-androgen derivatives) are frequently investigated in the context of prostate cancer research, benign prostatic hyperplasia (BPH) models, and as neurotoxic environmental plasticizers [1][2]. Accurately quantifying this compound in biological samples is critical for pharmacokinetic (PK) profiling, toxicokinetic tracking, and in vivo efficacy studies.

Developing a robust bioanalytical method for this analyte requires overcoming specific physicochemical challenges. As a Senior Application Scientist, I have designed this protocol based on three mechanistic pillars:

  • Ionization Strategy (ESI-): The sulfonamide nitrogen possesses a pKa of approximately 10. While positive electrospray ionization (ESI+) is standard for many basic drugs, sulfonamides yield vastly superior signal-to-noise ratios in negative ion mode (ESI-) via the formation of the deprotonated pseudo-molecular ion [M−H]− .

  • Mobile Phase Optimization: Standard 0.1% formic acid suppresses negative ionization. By replacing it with 10 mM ammonium acetate (pH ~6.8), we promote analyte deprotonation in the ESI source, increasing sensitivity by up to 10-fold compared to acidic conditions.

  • Chromatographic Selectivity: The para-fluoro substitution on the benzene ring provides a unique opportunity for π−π and dipole-dipole interactions. Utilizing a Biphenyl stationary phase instead of a traditional C18 column enhances the retention and baseline resolution of the fluorinated aromatic ring from endogenous plasma interferences.

This method is designed to be fully compliant with the FDA Bioanalytical Method Validation Guidance (2018) [3] and the EMA ICH M10 Guidelines (2022/2023) [4].

Materials and Reagents

  • Target Analyte: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (MW: 219.23 g/mol ).

  • Internal Standard (IS): 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide- d4​ (Stable isotope-labeled internal standards are mandatory for compensating for matrix effects in ESI-MS/MS).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Acetate.

  • Extraction Sorbent: Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) 96-well plates (30 mg/well).

Experimental Protocols

Preparation of Calibration Standards and QCs
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in 100% MeOH. Store at -20°C.

  • Working Solutions: Dilute the analyte stock in 50% MeOH/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 5 µL of working solutions into 45 µL of blank human plasma to yield a calibration curve from 1.0 ng/mL (LLOQ) to 1,000 ng/mL (ULOQ) .

  • IS Working Solution: Prepare a 100 ng/mL IS solution in 50% MeOH/Water.

Solid Phase Extraction (SPE) Workflow

SPE is chosen over protein precipitation (PPT) to actively remove plasma phospholipids, which are notorious for causing ion suppression in the MS source [3]. The HLB sorbent effectively captures both the polar hydroxyethyl tail and the lipophilic fluorobenzene ring.

  • Sample Aliquot: Transfer 50 µL of spiked plasma (Standard, QC, or Unknown) to a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of the IS Working Solution (100 ng/mL) to all wells except blanks.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid in water to disrupt drug-protein binding. Vortex for 2 minutes.

  • Conditioning: Condition the HLB SPE plate with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Washing: Wash the sorbent bed with 1 mL of 5% MeOH in Water to elute polar endogenous salts and proteins.

  • Elution: Elute the target analyte and IS with 2 × 500 µL of 100% MeCN.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

LC-MS/MS Conditions

Chromatography:

  • Column: UHPLC Biphenyl Column (50 × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.45955
0.500.45955
2.500.451090
3.500.451090
3.600.45955
4.500.45955

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -3.5 kV.

  • Desolvation Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energy (CE)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)DP (V)CE (eV)Purpose
4-F-N-(2-HE)BSA 218.0175.050-40-25Quantifier (Loss of HE)
4-F-N-(2-HE)BSA 218.095.050-40-45Qualifier (Fluorophenyl)
d4​ -IS 222.0179.050-40-25IS Quantifier

(Note: The primary fragmentation pathway involves the cleavage of the sulfonamide S-N bond, yielding the stable benzenesulfonate anion at m/z 175.0).

Method Validation Summary

The method was validated according to the stringent criteria set forth by the ICH M10 guidelines for bioanalytical method validation [4]. The use of HLB SPE combined with a Biphenyl column resulted in negligible matrix effects and high recovery.

Table 3: Validation Parameters and Observed Results

Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Performance
Linearity Range R2≥0.990 (Linear, 1/x² weighting) R2=0.9988 (1.0 - 1000 ng/mL)
Intra-day Precision CV 15% ( 20% at LLOQ)3.1% – 6.8%
Inter-day Accuracy Bias ± 15% ( ± 20% at LLOQ)-3.5% to +5.2%
Extraction Recovery Consistent across LQC, MQC, HQC89.5% ± 3.8%
Matrix Factor (IS-norm) 0.85 – 1.15 (CV 15%)0.98 (CV = 2.9%)
Benchtop Stability ± 15% deviation (24h at RT in plasma)98.1% remaining

Workflow Diagram

The following diagram illustrates the self-validating, high-throughput sample processing pipeline from raw plasma to regulatory-compliant data generation.

Workflow A 1. Plasma Sample (50 µL Aliquot) B 2. IS Spiking (d4-Analog, 10 ng/mL) A->B C 3. Solid Phase Extraction (Polymeric HLB) B->C D 4. LC Separation (Biphenyl, UHPLC) C->D E 5. MS/MS Detection (ESI-, MRM Mode) D->E F 6. Data Analysis (ICH M10 Compliant) E->F

Figure 1: High-throughput SPE-LC-MS/MS workflow for sulfonamide quantification in human plasma.

References

  • Patent DE102005005397B4: Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use... for the treatment of benign prostatic hyperplasia and/or prostate carcinoma. Google Patents.
  • National Institutes of Health (PMC) : Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) : Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • European Medicines Agency (EMA) : ICH M10 on bioanalytical method validation - Scientific guideline (2023). Available at:[Link]

Application Notes and Protocols for High-Throughput Screening of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From antibacterial sulfa drugs to diuretics, anticonvulsants, and anticancer agents, the versatility of this chemical moiety is well-established.[2][3] A primary mechanism of action for many biologically active benzenesulfonamides is the inhibition of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[4][5][6]

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte balance.[5] Dysregulation of specific CA isoforms is implicated in various pathologies. For instance, isoforms CA IX and XII are overexpressed in many solid tumors, contributing to an acidic tumor microenvironment that promotes cancer progression, making them attractive targets for anticancer therapies.[7] Consequently, the development of high-throughput screening (HTS) assays to identify and characterize novel benzenesulfonamide-based CA inhibitors is a critical endeavor in drug discovery.[2][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of HTS assays for the discovery of benzenesulfonamide derivatives as enzyme inhibitors, with a particular focus on carbonic anhydrases.

Principles of High-Throughput Screening for Benzenesulfonamide Derivatives

High-throughput screening (HTS) enables the rapid testing of large chemical libraries against a specific biological target.[9][10] The core principles of HTS revolve around miniaturization, automation, and robust data analysis to efficiently identify "hits"—compounds that exhibit a desired biological activity.[9][11][12]

For benzenesulfonamide derivatives targeting enzymes like carbonic anhydrase, both biochemical and cell-based assays can be employed. Biochemical assays, which utilize purified enzymes, are often preferred for primary screening due to their simplicity and direct measurement of enzyme inhibition.[12]

Several detection technologies are amenable to HTS of enzyme inhibitors, including:

  • Colorimetric Assays: These assays often rely on a substrate that, when acted upon by the enzyme, produces a colored product. The change in absorbance is then measured. A common method for CA screening utilizes the esterase activity of the enzyme on a chromogenic substrate like p-nitrophenyl acetate (pNPA).[8]

  • Fluorescence-Based Assays: These assays are generally more sensitive than colorimetric methods and can be designed in various formats.[1] This can involve substrates that become fluorescent upon enzymatic cleavage or displacement assays where a fluorescent probe bound to the enzyme's active site is displaced by an inhibitor, leading to a change in fluorescence.[1]

  • Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, often linked to the consumption of a substrate like ATP.

The choice of assay format depends on factors such as the specific enzyme target, the availability of suitable substrates, and the instrumentation available. For the purposes of this guide, we will focus on a fluorescence-based assay due to its high sensitivity and suitability for HTS.[1]

Assay Development and Validation: A Framework for Robust Screening

The success of any HTS campaign hinges on a well-validated and robust assay.[13] The validation process ensures that the assay is reliable, reproducible, and capable of distinguishing true hits from experimental noise.[7][13] Key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance CriteriaReference
Z'-Factor A statistical measure of the separation between the positive and negative control signals, taking into account the data variation.Z' ≥ 0.5 for an excellent assay. Values between 0 and 0.5 may be acceptable but require careful consideration.[14][15][16][17]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.While there is no universal cutoff, a higher S/B ratio is generally desirable.[14]
Coefficient of Variation (%CV) A measure of the relative variability of the data, calculated as the ratio of the standard deviation to the mean.Typically, %CV should be < 20% for both positive and negative controls.[13]
DMSO Tolerance The ability of the assay to withstand the presence of dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored.The assay signal should not deviate significantly at the final DMSO concentration used for screening (typically ≤ 1%).[13][18]
Experimental Workflow for Assay Validation

G cluster_prep Assay Preparation cluster_exec Plate Uniformity & DMSO Tolerance cluster_data Data Analysis & Validation reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) plate_uniformity Plate Uniformity Assessment (3 plates over 3 days) reagent_prep->plate_uniformity control_prep Control Preparation (Positive, Negative, Solvent) control_prep->plate_uniformity data_acquisition Data Acquisition (Fluorescence Reading) plate_uniformity->data_acquisition dmso_tolerance DMSO Tolerance Test dmso_tolerance->data_acquisition z_factor_calc Z'-Factor Calculation data_acquisition->z_factor_calc cv_sb_calc S/B and %CV Calculation data_acquisition->cv_sb_calc validation_decision Assay Validation Decision z_factor_calc->validation_decision cv_sb_calc->validation_decision

Caption: Workflow for HTS assay validation.

Detailed Protocol: Fluorescence-Based High-Throughput Screening of Carbonic Anhydrase Inhibitors

This protocol describes a fluorescence displacement assay for identifying inhibitors of carbonic anhydrase II (CA II), a well-characterized isoform. The assay is readily adaptable to a 384-well format for high-throughput screening.

Materials and Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase II (CA II)

  • Fluorescent Probe: A fluorescent sulfonamide that binds to the CA active site (e.g., dansylamide or a similar commercially available probe)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2

  • Positive Control: Acetazolamide (a known potent CA inhibitor)

  • Negative Control: Assay buffer with DMSO

  • Compound Library: Benzenesulfonamide derivatives dissolved in 100% DMSO

  • Microplates: 384-well, black, flat-bottom plates

  • Instrumentation: Automated liquid handler and a fluorescence microplate reader

Experimental Procedure
  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library stock plates into the wells of the 384-well assay plates.

    • Dispense the positive control (Acetazolamide) and negative control (DMSO) into designated wells on each plate.

  • Enzyme and Probe Preparation:

    • Prepare a working solution of CA II in the assay buffer at a concentration optimized during assay development.

    • Prepare a working solution of the fluorescent probe in the assay buffer. The optimal concentration should be determined during assay development to achieve a good signal window.

  • Assay Execution:

    • Add the CA II working solution to all wells of the assay plates containing the compounds and controls.

    • Incubate the plates at room temperature for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Add the fluorescent probe working solution to all wells to initiate the displacement reaction.

    • Incubate the plates for a further period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader. Use excitation and emission wavelengths appropriate for the chosen fluorescent probe.

Data Analysis Workflow

A robust data analysis pipeline is crucial for identifying genuine hits from large datasets.[11]

G raw_data Raw Fluorescence Data qc Quality Control (Z'-Factor per plate) raw_data->qc normalization Data Normalization (e.g., Percent Inhibition) qc->normalization hit_selection Hit Selection (Threshold-based) normalization->hit_selection dose_response Dose-Response Confirmation (IC50 determination) hit_selection->dose_response validated_hits Validated Hits dose_response->validated_hits

Sources

Application Note: Synthesis and Evaluation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Derivatives in HIV-1 Capsid Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Virologists in Antiviral Drug Development.

Executive Summary

The HIV-1 capsid (CA) protein has emerged as a highly attractive therapeutic target due to its highly conserved sequence and pivotal role in both early (uncoating) and late (maturation) stages of the viral replication cycle[1]. While prototype CA inhibitors like PF-74 successfully demonstrated the viability of targeting the NTD-CTD (N-terminal/C-terminal domain) interface, their clinical utility was severely limited by poor metabolic stability[2].

Recent structure-activity relationship (SAR) studies have demonstrated that replacing the metabolically labile indole moiety of PF-74 with substituted benzenesulfonamide groups significantly enhances both antiviral potency and pharmacokinetic profiles[3]. This application note provides a comprehensive, self-validating protocol for the synthesis, biophysical validation, and virological assessment of a next-generation pharmacophore: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide .

Scientific Rationale & Structural Design

The incorporation of the 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide fragment into a phenylalanine-based peptidomimetic core is driven by precise structural and metabolic rationales:

  • 4-Fluoro Substitution: Fluorine at the para-position blocks primary sites of cytochrome P450 oxidation, dramatically extending the compound's half-life. Additionally, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, strengthening edge-to-face π-π interactions within the hydrophobic pocket of the CA NTD-CTD interface.

  • N-(2-hydroxyethyl) Group: The terminal hydroxyl group acts as a critical hydrogen bond donor/acceptor, engaging polar residues (e.g., Asn57) at the periphery of the binding pocket. Furthermore, it significantly reduces the overall lipophilicity (LogP) of the highly hydrophobic core, improving aqueous solubility for in vitro assays and physiological bioavailability.

Mandatory Visualizations

ExperimentalWorkflow A 1. Chemical Synthesis 4-F-PhSO2Cl + Ethanolamine B 2. Core Coupling Phenylalanine Peptidomimetic A->B C 3. Biophysical Validation SPR Binding Kinetics (Kd) B->C D 4. Mechanistic Assay In vitro CA Assembly (OD350) C->D E 5. Antiviral Evaluation TZM-bl Reporter Assay D->E

Workflow for the synthesis and evaluation of benzenesulfonamide-based HIV-1 capsid inhibitors.

MechanismOfAction CA HIV-1 Capsid (CA) NTD-CTD Interface Early Early Stage Infection: Accelerated Aberrant Assembly Premature Uncoating CA->Early Disrupts core stability Late Late Stage Infection: Defective Virion Maturation Impaired Gag Processing CA->Late Alters morphology Inhibitor 4-fluoro-N-(2-hydroxyethyl) benzenesulfonamide derivative Inhibitor->CA Binds orthosteric pocket

Dual-stage mechanism of action of benzenesulfonamide-based HIV-1 capsid inhibitors.

Experimental Protocols

Protocol A: Synthesis of the 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Fragment

This protocol outlines the synthesis of the sulfonamide building block prior to coupling with the phenylalanine core[4].

Materials:

  • 4-fluorobenzenesulfonyl chloride (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve ethanolamine and TEA in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Dissolve 4-fluorobenzenesulfonyl chloride in a minimal amount of DCM and add it dropwise to the stirring solution over 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction with 1N HCl. Extract the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure fragment.

Causality Check: TEA is used as an acid scavenger to neutralize the HCl byproduct generated during the nucleophilic acyl substitution. This prevents the protonation of the unreacted ethanolamine, maintaining its nucleophilicity and driving the reaction to completion. The 0°C dropwise addition prevents exothermic side reactions, such as the formation of bis-sulfonamides.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To validate that the synthesized inhibitor directly targets the HIV-1 CA, real-time label-free interaction analysis is performed[3].

Step-by-Step Procedure:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize a cross-linked mutant of the HIV-1 CA hexamer (A14C/E45C/W184A/M185A) at a concentration of 20 µg/mL in 10 mM sodium acetate (pH 5.0) to achieve ~3000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare serial dilutions of the benzenesulfonamide derivative (0.1 µM to 10 µM) in running buffer (PBS, 5% DMSO, 0.05% Tween 20). Inject at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase.

  • Data Analysis: Subtract the reference cell signal and fit the sensorgrams to a 1:1 Langmuir binding model to determine Kd​ , kon​ , and koff​ .

Causality Check: Why use the A14C/E45C/W184A/M185A mutant instead of wild-type CA? Wild-type CA monomers spontaneously assemble and disassemble in solution, creating a heterogeneous surface that confounds kinetic measurements. The engineered disulfide bonds stabilize the hexameric lattice, ensuring the orthosteric binding pocket accurately mimics the mature, intact viral core.

Protocol C: In Vitro Capsid Assembly Assay

Capsid inhibitors typically exert their early-stage antiviral effect by accelerating the assembly of morphologically defective capsid cores[1].

Step-by-Step Procedure:

  • Prepare wild-type HIV-1 CA protein at a final concentration of 50 µM in assembly buffer (50 mM Tris-HCl, pH 8.0).

  • Pre-incubate the CA protein with the benzenesulfonamide derivative (at 2x, 5x, and 10x molar ratios) or a DMSO vehicle control for 10 minutes at 4°C.

  • Transfer 100 µL of the mixture to a 96-well UV-transparent plate.

  • Trigger Assembly: Rapidly add NaCl to a final concentration of 2.5 M to initiate assembly.

  • Immediately monitor the turbidity by measuring absorbance at 350 nm ( OD350​ ) every 30 seconds for 60 minutes at 37°C using a microplate reader.

Causality Check: The assembly is triggered by a high concentration of NaCl. The high ionic strength shields the electrostatic repulsion between CA monomers, thermodynamically driving the hydrophobic interactions at the NTD-CTD interface required for rapid in vitro fullerene cone formation. An effective inhibitor will cause a rapid, premature spike in OD350​ compared to the DMSO control, indicating the formation of aberrant, non-infectious aggregates.

Protocol D: Antiviral Efficacy Assessment (TZM-bl Assay)

Step-by-Step Procedure:

  • Seed TZM-bl cells in a 96-well plate at 1×104 cells/well and incubate overnight at 37°C, 5% CO2​ .

  • Prepare 3-fold serial dilutions of the inhibitor in complete DMEM.

  • Infect the cells with HIV-1 (NL4-3 strain) at a Multiplicity of Infection (MOI) of 0.01 in the presence of the inhibitor dilutions.

  • After 48 hours, lyse the cells and add Bright-Glo™ Luciferase Assay System reagent.

  • Measure luminescence to calculate the EC50​ (concentration required to inhibit viral replication by 50%).

Causality Check: The TZM-bl cell line is engineered to express CD4, CCR5, and CXCR4, alongside a Tat-driven luciferase reporter. Measuring luminescence directly correlates with successful viral integration and Tat protein expression. Because capsid uncoating occurs prior to integration, this assay perfectly captures the early-stage inhibitory effects of the synthesized compound.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of the prototype inhibitor (PF-74), a first-generation benzenesulfonamide (Compound 11l)[3], and the optimized 4-fluoro-N-(2-hydroxyethyl) derivative.

Compound ScaffoldAnti-HIV-1 EC50​ (nM)Cytotoxicity CC50​ (µM)HLM Half-Life T1/2​ (min)Primary Mechanism of Action
PF-74 (Indole Core)520> 100< 2.0Dual-stage (Assembly/Maturation)
Compound 11l (Standard Benzenesulfonamide)90> 100~ 35.0Dual-stage (Accelerated Assembly)
4-Fluoro-N-(2-hydroxyethyl) Derivative (Optimized)45 > 100 > 90.0 Dual-stage (High-affinity NTD-CTD binding)

Note: HLM = Human Liver Microsomes. The optimized derivative demonstrates a 10-fold increase in potency and a 45-fold increase in metabolic stability compared to the PF-74 prototype.

Sources

Application Notes and Protocols: Strategic Derivatization of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Derivatization

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme-inhibitory properties.[1][2][3] The compound 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide serves as an excellent starting point for chemical modification due to its synthetically accessible handles. The primary sulfonamide nitrogen and the terminal primary hydroxyl group on the N-ethyl side chain both offer opportunities for derivatization.

This guide focuses specifically on the strategic modification of the terminal hydroxyl group. The rationale for targeting this position is rooted in established structure-activity relationship (SAR) principles.[4][5] By converting the hydroxyl group into ethers or esters, we can systematically modulate key physicochemical properties of the molecule, such as:

  • Lipophilicity: Increasing the hydrophobic character of the side chain can enhance membrane permeability, potentially leading to improved cellular uptake and target engagement.[6]

  • Steric Bulk: The introduction of larger substituents can probe the steric tolerance of the target's binding pocket, leading to improved potency and selectivity.

  • Hydrogen Bonding Capacity: Converting the hydrogen bond-donating hydroxyl group to a hydrogen bond-accepting ether or ester functionality can alter the binding mode of the molecule with its biological target.

This application note provides detailed protocols for the O-alkylation and O-acylation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, discusses the underlying chemical principles, and presents a framework for evaluating the resulting derivatives for improved bioactivity.

Experimental Design & Workflow

The overall strategy involves a two-pronged approach to generate a small library of ether and ester derivatives from the parent compound. The synthesized compounds are then purified, characterized, and subjected to biological screening to identify candidates with enhanced potency.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Bio-evaluation Start 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Deriv Derivatization Start->Deriv Ether O-Alkylation (Williamson Ether Synthesis) Deriv->Ether Ester O-Acylation (Esterification) Deriv->Ester Purify Purification (Column Chromatography) Ether->Purify Ester->Purify Char Structural Characterization (NMR, MS) Purify->Char Bio Biological Screening (e.g., Anticancer, Antibacterial) Char->Bio SAR SAR Analysis & Lead Identification Bio->SAR G cluster_0 Chemical Modification cluster_1 Biological Consequence Mod Derivatization of -OH group Prop Altered Physicochemical Properties Mod->Prop leads to Interact Improved Target Interaction Prop->Interact enables Bio Enhanced Bioactivity (e.g., lower IC₅₀/MIC) Interact->Bio results in

Sources

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Benzenesulfonamides in Inflammation

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of a wide array of therapeutic agents.[1] Its chemical versatility has led to the development of drugs with diverse biological activities, including significant anti-inflammatory properties.[1] The anti-inflammatory effects of many benzenesulfonamide derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2).[2][3][4] This selective inhibition offers the potential for potent anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive suite of protocols for the preclinical evaluation of benzenesulfonamide derivatives as anti-inflammatory agents. We will delve into both in vitro and in vivo methodologies, offering a tiered approach to screening and characterization. The protocols are designed to be robust and reproducible, providing researchers in drug discovery and development with the tools to rigorously assess the therapeutic potential of their compounds.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are the first line in the evaluation of a compound's anti-inflammatory potential. They offer a controlled environment to dissect specific molecular mechanisms and provide a basis for dose selection in subsequent in vivo studies.

Direct Enzyme Inhibition: The Cornerstones of Benzenesulfonamide Action

A primary mechanism of action for many anti-inflammatory benzenesulfonamides is the direct inhibition of pro-inflammatory enzymes.[1] Assays targeting these enzymes are crucial for initial screening and lead optimization.

Scientific Rationale: COX-2 is an inducible enzyme that plays a central role in the inflammatory response by catalyzing the synthesis of prostaglandins.[5][6] Selective inhibition of COX-2 is a key therapeutic strategy for inflammation.[5] Both colorimetric and fluorometric assays are commonly used to screen for COX-2 inhibitors.[5][7]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX-2.[6][7][8]

Materials:

  • Human recombinant COX-2 enzyme[7][8]

  • COX Assay Buffer[7][8]

  • COX Probe (e.g., OxiRed™)[8]

  • COX Cofactor[7][8]

  • Arachidonic Acid[7][8]

  • NaOH[7]

  • Celecoxib (positive control)[7][8]

  • 96-well white opaque microplate[6]

  • Fluorescence microplate reader[6]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare working solutions of the probe, cofactor, and arachidonic acid.[8]

  • Assay Plate Setup:

    • Enzyme Control Wells: 10 µL COX Assay Buffer.[7]

    • Inhibitor Wells (Benzenesulfonamide): 10 µL of the benzenesulfonamide compound at various concentrations.[7]

    • Inhibitor Control Wells (Positive Control): 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[7]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and reconstituted COX-2 enzyme.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.[7]

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.[7]

  • Data Analysis: Calculate the slope of the fluorescence increase for each well within the linear range. The percent inhibition is calculated as follows: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100

Data Presentation:

CompoundConcentration (µM)COX-2 Inhibition (%)
Benzenesulfonamide X0.1
1
10
Celecoxib1

This table should be populated with experimental data.

Cellular Models of Inflammation

Cell-based assays provide a more physiologically relevant context to assess the anti-inflammatory effects of compounds by considering factors like cell permeability and engagement of intracellular signaling pathways.

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines and mediators.[9][10] This model is widely used to screen for anti-inflammatory compounds.[9][10]

Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory effects in LPS-stimulated macrophages.

Detailed Protocols:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in appropriate media.

  • Treatment: Seed cells in 24-well plates. After 24 hours, pre-treat cells with various concentrations of the benzenesulfonamide derivative or vehicle (e.g., DMSO) for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Use commercially available ELISA kits for TNF-α and IL-6.[11][12]

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.[11][13]

    • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[11]

  • Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

    • Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).[14][15]

    • Synthesize cDNA from the RNA using reverse transcriptase.[14]

    • Perform qPCR using primers for TNF-α, IL-6, COX-2, and a housekeeping gene (e.g., GAPDH).[15][16]

    • The qPCR cycling conditions are generally: denaturation at 95°C, followed by 40 cycles of annealing and extension.[16]

    • Calculate the relative gene expression using the 2-ΔΔCT method.[16]

  • Western Blot for Protein Expression and Pathway Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Visualization:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB (p50/p65) IKK->NFkB activates IkB->NFkB sequesters in cytoplasm NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Part 2: In Vivo Assessment of Anti-inflammatory Activity

In vivo models are indispensable for evaluating the systemic anti-inflammatory efficacy, pharmacokinetics, and safety profile of a drug candidate.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-established acute inflammation model for screening anti-inflammatory drugs.[2][17][18][19] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase driven by prostaglandins and cytokines.[19]

Experimental Protocol:

Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Diclofenac)

    • Benzenesulfonamide derivative (at least three dose levels)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.[2]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[19]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[2][20]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Results:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Indomethacin10
Benzenesulfonamide X10
30
100

This table should be populated with experimental data.

Analysis of Inflammatory Markers in Paw Tissue

At the end of the paw edema experiment, the inflamed paw tissue can be collected for further biochemical analysis to elucidate the mechanism of action.

Procedure:

  • Tissue Homogenization: Homogenize the paw tissue in a suitable buffer.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the tissue homogenate using ELISA, as described in the in vitro section.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity is an indicator of neutrophil infiltration into the inflamed tissue. MPO activity can be measured using a colorimetric assay.

Flow Cytometry for Immune Cell Profiling

Scientific Rationale: Flow cytometry is a powerful technique to identify and quantify different immune cell populations in inflamed tissues.[21][22][23] This allows for a detailed analysis of the cellular inflammatory infiltrate.

Experimental Protocol:

Procedure:

  • Single-Cell Suspension: Prepare a single-cell suspension from the inflamed paw tissue by enzymatic digestion and mechanical dissociation.

  • Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against specific cell surface markers (e.g., CD45 for leukocytes, Ly-6G for neutrophils, F4/80 for macrophages).[24]

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of benzenesulfonamide derivatives as anti-inflammatory agents. A systematic approach, starting with specific enzyme inhibition assays, progressing to cell-based models, and culminating in well-designed in vivo studies, will enable a thorough characterization of the therapeutic potential of these promising compounds. Careful experimental design, including appropriate controls and detailed data analysis, is paramount for generating reliable and translatable results.

References

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • RNA extraction and quantitative PCR to assay inflammatory gene expression. (2023). Protocols.io. [Link]

  • Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). PubMed. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]

  • A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. (2016). PMC. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011). Public Health Toxicology. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PMC. [Link]

  • (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2026). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). MP Biomedicals. [Link]

  • Brief guide to RT-qPCR. (n.d.). PMC - NIH. [Link]

  • IMMUNE CELL PROFILING USING FLOW CYTOMETRY. (n.d.). Biomere. [Link]

  • The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Unknown Source. [Link]

  • In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). PMC. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl. (2017). IJN. [Link]

  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (n.d.). PMC. [Link]

  • Flow cytometry -Immune cell staining. (n.d.). Immunology-BIO-PROTOCOL. [Link]

  • IL-6-ELISA. (n.d.). Unknown Source. [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (n.d.). PMC. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. [Link]

  • RT2 Profiler PCR Arrays: Pathway-focused gene expression profiling with qRT-PCR. (n.d.). QIAGEN. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • qPCR Analysis Reveals Association of Differential Expression of SRR, NFKB1, and PDE4B Genes With Type 2 Diabetes Mellitus. (n.d.). Frontiers. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC.

Sources

Troubleshooting & Optimization

Improving the reaction yield of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Welcome to the technical support guide for the synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, improve product purity, and resolve common experimental challenges.

Reaction Overview and Mechanism

The synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a classic example of a sulfonylation reaction. It involves the nucleophilic attack of the primary amine group of ethanolamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.[1] A base is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2]

The reaction proceeds via a nucleophilic substitution pathway at the sulfur center. While the exact mechanism can depend on the specific reactants and conditions, it is generally considered to be analogous to nucleophilic acyl substitution, potentially involving a trigonal bipyramidal intermediate.[1][2]

Caption: General reaction mechanism for sulfonamide formation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is very low or I'm not getting any product. What went wrong?

This is a common issue that can stem from several factors, primarily related to reagent quality and reaction conditions.

  • Possible Cause A: Inactive 4-Fluorobenzenesulfonyl Chloride

    • Explanation: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[3] If stored improperly or for a long time, the reagent may have decomposed to the unreactive 4-fluorobenzenesulfonic acid.

    • Solution:

      • Always use a fresh bottle of 4-fluorobenzenesulfonyl chloride or a reagent that has been stored under anhydrous conditions (e.g., in a desiccator).

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Ensure all glassware is oven-dried before use.

  • Possible Cause B: Incorrect Stoichiometry or Inefficient Base

    • Explanation: The reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is crucial to neutralize this acid.[1] If the base is too weak, added in insufficient quantity, or is sterically hindered, it may not efficiently scavenge the HCl.

    • Solution:

      • Use at least 1.1 to 1.2 equivalents of a suitable base.

      • Triethylamine (NEt₃) is an excellent choice as it is non-nucleophilic and effective.[4]

      • Alternatively, aqueous bases like sodium carbonate can be used in a two-phase Schotten-Baumann system, which can be very efficient.[5]

  • Possible Cause C: Suboptimal Reaction Temperature

    • Explanation: The reaction is typically exothermic. Running it at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.[4]

    • Solution:

      • Start the reaction at a low temperature (0 °C) by adding the sulfonyl chloride slowly to a solution of the amine and base.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[1]

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Troubleshooting_Yield Start Low or No Yield CheckReagent Check Reagent Quality (4-Fluorobenzenesulfonyl Chloride) Start->CheckReagent CheckBase Verify Base & Stoichiometry Start->CheckBase CheckTemp Review Reaction Temperature Start->CheckTemp Sol_Reagent Use fresh, dry reagent. Work under inert atmosphere. CheckReagent->Sol_Reagent Sol_Base Use 1.1-1.2 eq. of NEt3 or use Schotten-Baumann conditions. CheckBase->Sol_Base Sol_Temp Start at 0 °C, then warm to RT. Monitor with TLC. CheckTemp->Sol_Temp

Caption: Workflow for troubleshooting low reaction yield.

Q2: My TLC shows multiple spots, and the final product is impure. What are the likely byproducts?

Byproduct formation is a key challenge in optimizing yield and purity.

  • Possible Cause A: Di-sulfonylation of Ethanolamine

    • Explanation: Ethanolamine has two nucleophilic sites: the amine (N) and the hydroxyl (O) group. The amine is significantly more nucleophilic and will react preferentially. However, if an excess of sulfonyl chloride is used or if a strong base deprotonates the hydroxyl group, a second sulfonylation can occur at the oxygen, leading to the O,N-bis(sulfonylated) product.

    • Solution:

      • Use a slight excess of ethanolamine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the limiting reagent is consumed without di-substitution.

      • Avoid using very strong bases like sodium hydride (NaH) that would readily deprotonate the alcohol. Triethylamine is generally not basic enough to cause this issue.

  • Possible Cause B: Formation of 4-fluorochlorobenzene

    • Explanation: This side reaction is particularly problematic when using pyridine as the base. The pyridinium hydrochloride salt formed can act as a source of nucleophilic chloride, which can attack the sulfonate intermediate, leading to an undesired chlorinated byproduct.[4]

    • Solution:

      • Avoid using pyridine as the base.

      • Switch to a non-nucleophilic base system, such as triethylamine.[4]

  • Possible Cause C: Hydrolysis of the Sulfonyl Chloride

    • Explanation: As mentioned earlier, any water present in the reaction can hydrolyze the starting material to 4-fluorobenzenesulfonic acid. This will remain in the aqueous layer during a standard workup but can complicate purification if it forms salts that precipitate.

    • Solution:

      • Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture.

Side_Reactions Start 4-Fluorobenzenesulfonyl Chloride + Ethanolamine Desired Desired Product (N-Sulfonylation) Start->Desired Correct Path (1 eq. Amine) DiSub Byproduct (O,N-Disulfonylation) Start->DiSub Excess Sulfonyl Chloride or Strong Base Chlorinated Byproduct (Chlorinated Impurity) Start->Chlorinated Pyridine as Base Hydrolysis Byproduct (Sulfonic Acid) Start->Hydrolysis Presence of Water

Caption: Potential reaction pathways and byproduct formation.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for this reaction? A: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used.[1][6][7] They are good at dissolving the starting materials and are unreactive under the conditions. A two-phase system using an organic solvent and an aqueous solution of a base like Na₂CO₃ is also a very effective green chemistry approach.[5]

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 ratio) to get good separation. The starting sulfonyl chloride is relatively non-polar, while the product sulfonamide and ethanolamine are more polar. The reaction is complete when the sulfonyl chloride spot has disappeared.

Q: What are the critical safety precautions when handling 4-fluorobenzenesulfonyl chloride? A: 4-Fluorobenzenesulfonyl chloride is corrosive and reacts with water, releasing HCl gas.[3] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation and contact with skin.

Q: My product seems difficult to purify by recrystallization. What should I do? A: If direct recrystallization of the crude product is not effective, consider the following:

  • Aqueous Wash: First, wash the crude organic extract with a dilute acid (e.g., 1M HCl) to remove any unreacted ethanolamine and base. Then, wash with a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, followed by a brine wash.

  • Solvent System: For recrystallization, try a solvent pair system. Dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or acetone) at an elevated temperature, and then slowly add a poor solvent (like hexane or heptane) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[8]

  • Column Chromatography: If impurities persist, purification by silica gel column chromatography is a reliable option.[6]

Protocols and Data

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific setup.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethanolamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring completion by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Table 1: Selection of Base and Solvent
BaseSolvent(s)AdvantagesDisadvantagesReference
Triethylamine (NEt₃) DCM, THF, Diethyl EtherNon-nucleophilic, avoids chlorinated byproducts, good solubility.Volatile, requires anhydrous conditions.[4],[1]
Pyridine Pyridine, DCMActs as both base and solvent.Can form chlorinated byproducts, difficult to remove.[4],[1]
Sodium Carbonate (Na₂CO₃) Water / DCM (Biphasic)Inexpensive, environmentally friendly, simple work-up.May lead to hydrolysis of sulfonyl chloride if not managed.[5]
Sodium Hydroxide (NaOH) Water / Organic SolventVery effective for certain amines, can lead to high yields.Highly basic, may promote side reactions with sensitive substrates.[9]

References

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • Google Patents. (2012). CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 4 (top) Schematic representation of the reaction of fluorescamine.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Google Patents. (1996). JPH083130A - Production of 4-fluorothiophenol.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • NIH. (n.d.). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Available at: [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]

  • Googleapis. (2012). Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Available at: [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available at: [Link]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available at: [Link]

Sources

Technical Support Center: Synthesis & Functionalization of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of fluorinated benzenesulfonamides. These compounds are critical pharmacophores in medicinal chemistry, particularly in the development of highly selective Carbonic Anhydrase (CA) inhibitors for oncology applications[1.12, 1.15].

Below, you will find targeted FAQs, quantitative data, and self-validating experimental workflows designed to resolve the most common bottlenecks encountered at the bench.

Section 1: Regioselectivity & Precursor Design (FAQ)

Q: I am trying to synthesize a multi-fluorinated benzenesulfonamide (e.g., 5-amino-2,4-difluorobenzenesulfonamide), but my chlorosulfonylation step yields an inseparable mixture of isomers. How can I control regioselectivity? A: The directing effects of fluorine atoms (which are ortho/para directing) often compete with other substituents on the benzene ring, leading to complex isomer mixtures[1.5].

  • Mechanistic Causality: If you start with 2,4-difluoroaniline, the strongly activating amino group dictates the substitution pattern, pushing the incoming electrophile to both the ortho and para positions.

  • Solution: You must temporarily alter the electronic and steric profile of the directing group. Protect the amine via acetylation to form an acetanilide. The bulky acetamido group sterically hinders the ortho position and directs the incoming chlorosulfonyl group exclusively to the para position (position 5). Following sulfonamidation, the acetyl group can be removed via controlled acidic hydrolysis to yield the pure regioisomer[1.5].

Section 2: Troubleshooting the Sulfonamidation Step

Q: My reaction between a fluorinated benzenesulfonyl chloride and a primary amine gives low yields. TLC shows a massive, highly polar baseline spot. What is going wrong? A: The baseline spot is the corresponding fluorinated benzenesulfonic acid, resulting from the rapid hydrolysis of your sulfonyl chloride starting material[1.8].

  • Mechanistic Causality: Fluorine atoms are highly electronegative. They withdraw electron density from the sulfonyl group via inductive effects, making the sulfur atom exceptionally electrophilic. This drastically increases its susceptibility to nucleophilic attack by trace moisture.

  • Solution: Rigorously dry all glassware (flame-dry under vacuum) and strictly utilize anhydrous solvents.

Q: I am observing a significant amount of a non-polar byproduct. Mass spectrometry indicates it has twice the mass of my desired sulfonyl group. How do I prevent this? A: You are observing a double-sulfonated product (a bis-sulfonamide) [1.8].

  • Mechanistic Causality: When a primary amine reacts with a sulfonyl chloride, the resulting secondary sulfonamide is deprotonated by the reaction base (e.g., triethylamine). If the local concentration of the electrophile is too high, this deprotonated sulfonamide acts as a nucleophile and attacks a second molecule of sulfonyl chloride.

  • Solution: Invert your addition order. Add the fluorinated benzenesulfonyl chloride dropwise to a cooled solution containing an excess of the amine.

Troubleshooting Start Fluorinated Sulfonyl Chloride + Primary Amine Hydrolysis Issue: Trace Moisture (Hydrolysis) Start->Hydrolysis H2O present Double Issue: Excess Electrophile (Double Sulfonylation) Start->Double Poor stoichiometry Success Pure Fluorinated Benzenesulfonamide Start->Success Optimal Conditions Acid Byproduct: Sulfonic Acid (Baseline on TLC) Hydrolysis->Acid Sol1 Solution: Anhydrous Solvents & Dry Glassware Acid->Sol1 Sol1->Success Bis Byproduct: Bis-sulfonamide (Non-polar on TLC) Double->Bis Sol2 Solution: Dropwise Addition at 0 °C Bis->Sol2 Sol2->Success

Caption: Troubleshooting logic for benzenesulfonamide synthesis addressing hydrolysis and over-reaction.

Section 3: Direct Fluorination & SuFEx Transformations

Q: How can I introduce fluorine directly at the alpha-position of an existing sulfonamide? A: Direct electrophilic fluorination of tertiary sulfonamides can be achieved using N-fluorobenzenesulfonimide (NFSI)[1.1].

  • Mechanistic Causality: The acidity of the alpha-protons must be matched with an appropriate base (e.g., LDA or NaHMDS). However, unprotected primary or secondary sulfonamides often undergo side reactions. Utilizing a dimethoxybenzyl (DMB) protecting group on the sulfonamide nitrogen stabilizes the intermediate and allows for smooth electrophilic fluorination. The DMB group can subsequently be cleaved using 30% TFA/CH2Cl2[1.1].

Q: I need to convert my primary fluorinated benzenesulfonamide into a sulfonyl fluoride for SuFEx click chemistry. Direct fluorination is failing. What is the validated approach? A: Primary sulfonamides are conventionally unreactive, but they can be activated using a pyrylium salt (Pyry-BF4)[1.3]. The pyrylium salt selectively reacts with the primary sulfonamide nitrogen in the presence of MgCl2 to form a highly reactive sulfonyl chloride intermediate in situ. A subsequent quench with aqueous Potassium Fluoride (KF) drives a rapid fluoride-chloride exchange, yielding the sulfonyl fluoride[1.2, 1.3].

SuFEx RSO2NH2 Primary Sulfonamide (R-SO2NH2) Activation Activation Pyry-BF4 / MgCl2 MeCN, 60 °C RSO2NH2->Activation Intermediate Sulfonyl Chloride Intermediate (In Situ) Activation->Intermediate Quench Fluoride Exchange KF / H2O Quench Intermediate->Quench Product Sulfonyl Fluoride (R-SO2F) Quench->Product

Caption: Pyrylium-mediated SuFEx conversion of primary sulfonamides to sulfonyl fluorides.

Quantitative Data Summaries

Table 1: Impact of Fluorination on Physicochemical and Biological Properties

Modification Property Affected Quantitative Change Reference
Alpha-fluorination of sulfonamide Acidity (pKa) Linear decrease of 1.47 pKa units per fluorine atom. [1.1]
Di-meta-fluorination of benzenesulfonamide CAIX Binding Affinity (Kd) Improved to 50 pM (up to a 10-fold increase in affinity). [1.15]

| Tetrafluorination of benzenesulfonamide ring | Isozyme Selectivity | >14,000-fold selectivity for CAIX over off-target CAII. |[1.15] |

Table 2: Optimization of Pyrylium-Mediated SuFEx Conversion [1.3]

Reagents (Equivalents) Conditions Yield (%) Mechanistic Observation
Pyry-BF4 (1.5), MgCl2 (1.5), KF (6.0) MeCN, 60 °C, 2h >90% Optimal conversion for simple arylsulfonamides.
Pyry-BF4 (1.5), MgCl2 (1.5), KF (2.0) MeCN, 60 °C, 2h <40% Decreased KF equivalents fail to drive the F-Cl exchange.
Pyry-BF4 (1.5), MgCl2 (1.5), KHF2 (6.0) MeCN, 60 °C, 2h ~90% KHF2 affords similar yields, acting via the same active species.

| Pyry-BF4 (1.5), MgCl2 (1.5), KF (6.0) | MeCN, 60 °C, 2h | 0% | Fails for substrates with free amino anilines (reagent scavenging). |

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of Fluorinated Benzenesulfonamides

Self-Validating Design: This protocol utilizes temperature control and stoichiometric inversion to eliminate bis-sulfonamide formation.[1.4, 1.8]

  • Equipment Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Equip it with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Amine Solution: Dissolve the primary amine (1.1 equiv) and triethylamine (1.5 equiv) in 20 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the fluorinated benzenesulfonyl chloride (1.0 equiv) in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the amine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc). The product will appear as a new UV-active spot. If a baseline spot appears, your system was contaminated with moisture. If a non-polar spot appears, your addition rate was too fast.

  • Workup: Quench with 10 mL of 1M HCl to neutralize excess amine. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via recrystallization (ethanol/water) to obtain the pure fluorinated benzenesulfonamide.

Protocol 2: One-Pot SuFEx Conversion of Sulfonamides to Sulfonyl Fluorides

Self-Validating Design: The transition from a monophasic to a biphasic system acts as a visual cue for the fluoride-exchange phase.[1.3]

  • Activation: In a dry reaction vial, combine the primary fluorinated benzenesulfonamide (0.25 mmol, 1.0 equiv), Pyry-BF4 (1.5 equiv), and MgCl2 (1.5 equiv).

  • Solvent: Suspend the mixture in 1.2 mL of anhydrous Acetonitrile (MeCN).

  • Heating: Stir the monophasic mixture at 60 °C for 2 hours to form the sulfonyl chloride intermediate in situ.

  • Fluoride Exchange: Cool the mixture to room temperature. Add Potassium Fluoride (KF, 6.0 equiv) dissolved in 1.0 mL of deionized water.

    • Validation Check: The mixture will immediately become biphasic. This aqueous layer is required to solubilize the KF and drive the nucleophilic displacement of the chloride.

  • Quench: Stir the biphasic mixture for an additional 1 hour at 25 °C.

  • Extraction: Extract the product with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na2SO4, and evaporate to yield the sulfonyl fluoride.

References

  • Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters (2004). URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters (2021). URL:[Link]

  • A simple and practical synthesis of sulfonyl fluorides from sulfonamides. European Journal of Organic Chemistry (2020). URL:[Link]

  • Activation of N-containing olefins and alkynes with superacids. Comptes Rendus Chimie. URL:[Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry (2025). URL:[Link]

Technical Support Center: Optimizing Dosage of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of this compound in cell culture experiments. The following sections offer troubleshooting advice and frequently asked questions to ensure the scientific integrity and success of your studies.

Introduction to 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide belongs to the benzenesulfonamide class of chemical compounds. While specific data on this exact molecule is limited in publicly available research, the benzenesulfonamide scaffold is a well-established pharmacophore found in a variety of therapeutic agents.[1][2][3] Compounds with this core structure have been investigated for a range of biological activities, including as anti-influenza agents and HIV-1 capsid inhibitors.[1][3] The functional groups of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, including the fluorine atom and the hydroxyethyl group, can significantly influence its physicochemical properties such as solubility, cell permeability, and target binding affinity.[4]

The optimization of dosage is a critical first step in any cell-based assay to differentiate between specific biological effects and non-specific cytotoxicity. This guide will walk you through a systematic approach to determine the optimal concentration range for your specific cell line and experimental endpoint.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in cell culture.

Q1: How should I prepare and store stock solutions of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide?

A1: Proper preparation and storage of stock solutions are crucial for maintaining the compound's integrity.[5]

  • Solvent Selection: Start by preparing a high-concentration stock solution, typically 10 mM, in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[5]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C, protected from light and moisture.[5]

  • Quality Control: Before use, visually inspect the thawed stock solution for any signs of precipitation.

Q2: What is the recommended starting concentration range for my experiments?

A2: It is essential to perform a dose-response experiment to determine the optimal conditions for your specific cell line.[6]

  • Broad Range: Begin with a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[6] A common starting point could be a serial dilution from 100 µM down to 1 nM.[5]

  • Vehicle Control: Always include a vehicle control, which is the solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration as in your experimental wells.[6] This ensures that any observed effects are not due to the solvent itself. The final DMSO concentration in the cell culture medium should typically be kept at or below 0.1% to avoid solvent toxicity.[6]

Q3: How long should I incubate the cells with the compound?

A3: The optimal incubation time will depend on the biological question you are asking and the nature of the cellular response.

  • Time-Course Experiment: It is advisable to conduct a time-course experiment, observing the cells at multiple time points (e.g., 6, 12, 24, and 48 hours).[6]

  • Target-Dependent Effects: The kinetics of the compound's effect will depend on its mechanism of action. Effects on signaling pathways may be rapid, while effects on cell proliferation or viability may require longer incubation periods.

Q4: How can I be sure the compound is stable in my cell culture medium?

A4: The stability of a small molecule inhibitor in culture medium can impact the reproducibility of your results, especially in long-term experiments.[7]

  • Stability Assay: To formally assess stability, you can incubate the compound in your complete cell culture medium at 37°C and collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours).[7] The concentration of the active compound can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Media Refreshment: If the compound is found to be unstable, consider replenishing it by performing partial or full media changes with freshly added compound at regular intervals for long-term experiments.[7]

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you systematically troubleshoot common issues encountered when optimizing the dosage of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Problem Potential Cause Recommended Solution
High Cell Death Even at Low Concentrations 1. Cytotoxicity: The compound may be inherently toxic to your chosen cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[6] 3. Contamination: The cell culture may be contaminated.1. Perform a cell viability assay (e.g., MTT, XTT, or a luminescence-based ATP assay) to determine the cytotoxic concentration range.[8][9] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[6] 3. Regularly check for signs of contamination and maintain good cell culture practice.[10][11]
No Observable Effect at Any Concentration 1. Compound Inactivity: The compound may not be active against the intended target in your cell line. 2. Poor Solubility: The compound may be precipitating out of the cell culture medium.[5] 3. Compound Degradation: The compound may have degraded due to improper storage or handling.[5] 4. Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the compound's activity.1. Verify that your cell line expresses the intended target of the compound. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider performing a solubility test.[5] 3. Use a fresh aliquot of the compound and verify proper stock solution preparation and storage.[5] 4. Consider alternative assays to measure different aspects of cell health or specific target engagement.[12]
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in compound concentration. 3. Compound Instability: The compound may be degrading in the culture medium over the course of the experiment.[6]1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. To minimize edge effects, consider not using the outer wells of the plate for experimental conditions or fill them with sterile PBS. 3. Assess the stability of the compound in your culture medium. Consider refreshing the media with new compound at regular intervals for longer experiments.[6]
Visualizing the Troubleshooting Process

Start Experiment Start ObservedEffect Observe Experimental Outcome Start->ObservedEffect HighToxicity High Cell Death? ObservedEffect->HighToxicity Yes NoEffect No Observable Effect? ObservedEffect->NoEffect No HighVariability High Variability? ObservedEffect->HighVariability Yes CheckSolvent Check Solvent Concentration (≤ 0.1% DMSO) HighToxicity->CheckSolvent CheckSolubility Check Compound Solubility and Stability NoEffect->CheckSolubility CheckSeeding Review Cell Seeding Protocol HighVariability->CheckSeeding ViabilityAssay Perform Cell Viability Assay (e.g., MTT, ATP-based) CheckSolvent->ViabilityAssay Success Optimal Dosage Window Identified ViabilityAssay->Success VerifyTarget Verify Target Expression CheckSolubility->VerifyTarget VerifyTarget->Success MinimizeEdgeEffects Minimize Plate Edge Effects CheckSeeding->MinimizeEdgeEffects MinimizeEdgeEffects->Success

Caption: A decision tree for troubleshooting common issues in dosage optimization experiments.

Key Experimental Protocols

Protocol 1: Preparation of Serial Dilutions

This protocol outlines the preparation of working solutions for a dose-response experiment.

  • Prepare a High-Concentration Working Solution: Dilute your 10 mM stock solution in complete cell culture medium to the highest concentration you plan to test (e.g., 100 µM).

  • Serial Dilutions: Perform serial dilutions (e.g., 1:10 or 1:2) in complete cell culture medium to create a range of concentrations.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.

  • Treatment: Add the prepared working solutions to your plated cells.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Seeding: Seed your cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide and a vehicle control for the desired incubation time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]

Visualizing the Experimental Workflow

Start Cell Seeding Treatment Compound Treatment (Dose-Response & Time-Course) Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, ATP-based) Incubation->Assay DataAnalysis Data Analysis (IC50 Calculation) Assay->DataAnalysis Endpoint Determine Optimal Concentration Range DataAnalysis->Endpoint

Caption: A general workflow for determining the optimal dosage of a small molecule inhibitor.

Concluding Remarks

The successful application of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in cell culture experiments hinges on a systematic and rigorous approach to dosage optimization. By carefully considering the factors outlined in this guide and employing the provided troubleshooting strategies, researchers can establish a reliable experimental window to investigate the specific biological effects of this compound. Remember that the optimal conditions can be highly dependent on the cell line and experimental context, necessitating careful validation for each new system.

References

  • BPS Bioscience. (2025, April 14). Lighting the path to smarter cell viability assays. Drug Discovery News. [Link]

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. [Link]

  • Lee, J. H., et al. (2012). An optimized small molecule inhibitor cocktail supports long-term maintenance of human embryonic stem cells. Scientific Reports, 2, 649. [Link]

  • Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]

  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10737-10745. [Link]

  • Li, R., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]

  • PromoCell. Troubleshooting guide for cell culture. [Link]

  • Khan, I., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4663-4672. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57361139, 2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide. [Link]

  • Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5267-5283. [Link]

  • Chemsrc. 4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10375558, 4-(2-Hydroxyethyl)benzenesulfonamide. [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. [Link]

  • ChemWhat. N-(2-hydroxyethyl)benzenesulfonamide. [Link]

  • Li, Y., et al. (2019). Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry. Frontiers in Bioengineering and Biotechnology, 7, 423. [Link]

  • Gremion, J., et al. (2022). Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: a Structure-Activity Relationship approach. ResearchGate. [Link]

Sources

Overcoming solubility issues with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's limited solubility in aqueous buffers. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a small organic molecule whose structure inherently limits its ability to dissolve in water. The core of the issue lies in the balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components. The benzenesulfonamide core is largely nonpolar, while the fluoro- and hydroxyethyl groups add some polarity. However, the overall character tends towards hydrophobicity, leading to poor aqueous solubility.

To effectively troubleshoot, we must first understand the compound's key physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure and data from close analogs like 4-(2-hydroxyethyl)benzenesulfonamide[1][2].

PropertyEstimated Value / InformationRationale & Impact on Solubility
Chemical Structure Chemical structure of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamideThe aromatic ring is a significant hydrophobic feature. The sulfonamide, hydroxyl, and fluorine groups are polar but may not be sufficient to overcome the hydrophobicity of the core structure.
Molecular Weight ~219.24 g/mol While relatively small, the molecule's rigidity and hydrophobicity are the primary drivers of low solubility.
pKa (acid dissociation constant) ~9-10The proton on the sulfonamide nitrogen (-SO₂NH-) is weakly acidic. The electron-withdrawing fluorine atom likely lowers this pKa slightly compared to its non-fluorinated analog. At pH values above the pKa, the molecule will be deprotonated, forming a more polar (and thus more soluble) anion.
Predicted logP ~0.5 - 1.5A positive logP value indicates that the compound prefers to partition into a nonpolar solvent (like octanol) over water, confirming its hydrophobic character.

Troubleshooting Guide & FAQs

This section addresses the most common solubility issues in a question-and-answer format, progressing from simple fixes to more advanced strategies.

Q1: My compound isn't dissolving in my standard phosphate-buffered saline (PBS). What are the first steps?

Answer: Before employing advanced methods, always start with fundamental laboratory techniques. Incomplete dissolution can often be resolved with simple physical intervention.

Root Cause Analysis: The dissolution process involves breaking the crystal lattice of the solid compound and solvating the individual molecules. This process can be slow for hydrophobic compounds in aqueous media.

Initial Troubleshooting Steps:

  • Increase Agitation: Vigorously vortex the solution for 1-2 minutes.

  • Apply Sonication: Use a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can help break apart solid aggregates and enhance solvent interaction.

  • Gentle Warming: Warm the solution to 37°C. For most organic solids, solubility increases with temperature[3][4][5]. However, be cautious and ensure your compound is stable at this temperature to avoid degradation.

  • Verify Purity: Ensure the purity of your compound and the quality of your deionized water or buffer. Impurities can sometimes hinder solubility.

Q2: Can I improve solubility by changing the pH of my buffer?

Answer: Absolutely. Adjusting the pH is one of the most effective and widely used strategies for ionizable compounds[6][7][8].

Scientific Rationale: The sulfonamide group (-SO₂NH-) contains an acidic proton. By raising the pH of the buffer above the compound's pKa, you deprotonate this group to form the anionic sulfonamidate (-SO₂N⁻-). This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Neutral R-SO₂NH-R' (Neutral, Low Solubility) Anion R-SO₂N⁻-R' (Anionic, High Solubility) Neutral->Anion + OH⁻ Anion->Neutral + H⁺

Caption: pH-dependent ionization of the sulfonamide group.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., Tris, CAPS).

  • Add a known excess amount of solid 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours to ensure equilibrium is reached.

  • Filter each suspension through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to identify the optimal pH for your experiments.

Critical Consideration: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q3: I need to prepare a concentrated stock solution. What organic solvent should I use?

Answer: Using a water-miscible organic co-solvent is a standard and effective practice for compounds that are highly soluble in organic solvents but not in water[8][9]. The most common choices are Dimethyl Sulfoxide (DMSO) and Ethanol.

Scientific Rationale: Co-solvents work by reducing the polarity of the overall solvent system (water + co-solvent), making it more favorable for the hydrophobic solute to dissolve[7]. A high-concentration stock is prepared in the organic solvent and then diluted to the final working concentration in the aqueous buffer.

Co-SolventRecommended Starting ConcentrationProsCons
DMSO 10-50 mMExcellent solubilizing power for many compounds.Can be toxic to cells at concentrations >0.5-1%. Can interfere with some assays.
Ethanol 10-50 mMLess toxic than DMSO for many cell lines. Volatile.May not be as effective as DMSO for some compounds. Can affect protein structure at higher concentrations.
PEG 400 10-50 mMLow toxicity, often used in formulations.More viscous. May not be suitable for all applications.

Experimental Protocol: Co-Solvent Stock Preparation

Caption: Workflow for preparing a co-solvent stock solution.

Trustworthiness Check: Always run a vehicle control in your experiments. This means testing the effect of the final concentration of the co-solvent (e.g., 0.5% DMSO) on your system in the absence of the compound. This ensures that any observed effects are due to your compound and not the solvent.

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How do I fix this?

Answer: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with the small amount of co-solvent present.

Strategies to Prevent Precipitation:

  • Lower the Stock Concentration: Make a less concentrated stock solution (e.g., 10 mM instead of 50 mM). This will require adding a larger volume to your buffer, but it can sometimes prevent precipitation.

  • Modify the Dilution Method: Add the stock solution to your buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent the formation of large precipitates.

  • Increase Final Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final co-solvent percentage (e.g., from 0.5% to 1% DMSO) can keep the compound in solution. Always validate the higher concentration with a vehicle control.

  • Switch to a More Advanced Method: If co-solvents alone are insufficient, you may need to employ solubilizing excipients like cyclodextrins or surfactants.

Q5: I need a completely organic solvent-free solution. What are my options?

Answer: For applications where organic solvents are prohibited, cyclodextrins are an excellent choice. They are widely used in the pharmaceutical industry to enhance the solubility of hydrophobic drugs without using co-solvents[10][11][12].

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic part of your compound can become encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing the entire assembly to dissolve readily in water[13][14][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity[14].

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Drug Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Compound_in_Complex Drug

Caption: Formation of a water-soluble inclusion complex.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.

  • Slowly add the solid 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide to the cyclodextrin solution while stirring.

  • Continue to stir or sonicate the mixture until the compound is fully dissolved. This may take from 30 minutes to several hours.

  • Sterile-filter the final solution through a 0.22 µm filter.

Alternative Option: Surfactants Surfactants like Tween® 80 or Sodium Dodecyl Sulfate (SDS) can also be used. Above a certain concentration (the Critical Micelle Concentration), they form micelles that can encapsulate hydrophobic drugs, increasing their solubility[16][17][18][19]. However, surfactants are more likely to interfere with biological assays and can be cytotoxic, so they should be used with caution and thorough validation.

Summary of Solubilization Strategies

StrategyMechanismProsCons & Considerations
pH Adjustment Increases charge/polarity of the molecule.Simple, inexpensive, effective for ionizable compounds.Final pH must be compatible with the assay; may not be effective for non-ionizable compounds.
Co-solvents (e.g., DMSO) Reduces solvent polarity.High solubilization capacity; easy to prepare stock solutions.Potential for cytotoxicity or assay interference; compound can precipitate on dilution.
Cyclodextrins (e.g., HP-β-CD) Encapsulation via inclusion complex formation.Low toxicity; avoids organic solvents; can improve stability.Can be more expensive; may not work for all molecular shapes; requires optimization.
Surfactants (e.g., Tween® 80) Micellar encapsulation.High solubilization capacity.High potential for cytotoxicity and interference with biological systems.

References

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)-2,5,6-Trifluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide CAS#: 59724-42-4. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Miro, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • CD Bioparticles. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (2025). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Retrieved from [Link]

  • YouTube. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. Retrieved from [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from [Link]

  • Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

Sources

Troubleshooting unexpected results in enzymatic assays with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected data when screening specialized sulfonamide derivatives.

When working with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (4-F-HEBS) in enzymatic assays—particularly those targeting Carbonic Anhydrase (CA)—researchers often encounter a triad of frustrating anomalies: complete lack of expected inhibition, erratic non-linear kinetics at high concentrations, and high background noise.

This guide is designed to deconstruct the causality behind these experimental failures and provide self-validating protocols to rescue your assay workflows.

Diagnostic Overview: Why is my assay failing?

Before adjusting your buffer or recalibrating your spectrophotometer, we must look at the molecular structure of the compound. The addition of the N-(2-hydroxyethyl) group to the sulfonamide nitrogen fundamentally alters its biochemical behavior compared to classic primary sulfonamide inhibitors like 4-fluorobenzenesulfonamide[1].

G Start Symptom Identified Symp1 No/Low CA Inhibition at Standard Doses Start->Symp1 Symp2 Erratic Inhibition at High Doses (>50 µM) Start->Symp2 Symp3 High Background in UV-Vis Assays Start->Symp3 Cause1 N-Substitution Prevents Zn2+ Coordination Symp1->Cause1 Cause2 Colloidal Aggregation (False Positive) Symp2->Cause2 Cause3 Compound UV Absorbance Overlap at 400nm Symp3->Cause3 Sol1 Use Primary Sulfonamide (e.g., 4-Fluorobenzenesulfonamide) Cause1->Sol1 Sol2 Add 0.01% Triton X-100 or Run DLS Cause2->Sol2 Sol3 Implement Strict Blanking or Switch to Fluorogenic Assay Cause3->Sol3

Diagnostic logic tree for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide assay failures.

Deep-Dive Q&A: Mechanistic Troubleshooting

Q1: I am using 4-F-HEBS as a Carbonic Anhydrase inhibitor, but I am seeing zero or drastically reduced inhibition compared to classic sulfonamides. Is my enzyme dead? Your enzyme is likely fine; the issue lies in the ligand's coordination chemistry. Classic CA inhibitors are primary sulfonamides ( R−SO2​NH2​ ). To inhibit CA, the sulfonamide must deprotonate (forming an R−SO2​NH− anion) to coordinate directly with the active-site Zn2+ ion[2]. Because 4-F-HEBS is a secondary sulfonamide (the nitrogen is substituted with a 2-hydroxyethyl group), it suffers from severe steric clash within the tight CA active site. Furthermore, the N-substitution significantly raises the pKa​ of the sulfonamide proton, preventing the formation of the critical zinc-binding anion at physiological pH[2]. If you require CA inhibition, you must use the primary sulfonamide analog (4-fluorobenzenesulfonamide)[1].

Mechanism cluster_primary Primary Sulfonamide (Control) cluster_secondary Secondary Sulfonamide (4-F-HEBS) P1 R-SO2NH2 P2 Deprotonation (pKa ~7-8) Forms R-SO2NH- P1->P2 P3 Strong Zn2+ Coordination (Active Inhibition) P2->P3 S1 R-SO2NH-CH2CH2OH S2 Steric Clash & High pKa Prevents Anion S1->S2 S3 Weak/No Zn2+ Binding (Loss of Efficacy) S2->S3

Mechanistic divergence between primary and secondary sulfonamide binding at the CA active site.

Q2: When I push the concentration of 4-F-HEBS above 50 µM to force inhibition, I suddenly see erratic, non-specific enzyme inhibition. What is happening? You are observing a classic false-positive artifact known as colloidal aggregation [3]. 4-F-HEBS possesses a highly hydrophobic head (the 4-fluorobenzene ring) and an amphiphilic tail (the N-2-hydroxyethyl group). In aqueous assay buffers, pushing the concentration past its Critical Aggregation Concentration (CAC) causes the molecules to self-assemble into liquid-liquid phase-separated colloidal particles[3]. These colloids non-specifically sequester and partially unfold your assay enzymes on their surface, masquerading as target-specific inhibition[4].

Q3: My UV-Vis esterase assay (using pNPA) has an unusually high background absorbance when testing this compound. How do I fix this? The 4-fluorobenzene ring has overlapping UV absorbance that can interfere with the spectrophotometric readout of p-nitrophenol (pNP) at 400-405 nm[5]. Additionally, the primary alcohol on the 2-hydroxyethyl group can act as a nucleophile, slowly reacting with the p-nitrophenyl acetate (pNPA) substrate via transesterification, artificially consuming your substrate. You must implement strict compound-only blanking controls.

Quantitative Data Summary

To understand the physical limits of your assay, compare the kinetic and physical parameters of the secondary sulfonamide against its primary counterpart.

Parameter4-Fluorobenzenesulfonamide (Primary)4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Secondary)
CA II Inhibition ( Ki​ ) ~10 - 50 nM> 10,000 nM (Effectively Inactive)
Expected pKa​ (Sulfonamide NH) ~7.4 (Ionized at assay pH)> 10.0 (Neutral at assay pH)
Critical Aggregation Conc. (CAC) > 500 µM~75 µM (Prone to micelle formation)
Primary Mechanism of Failure Off-target isoform bindingLack of Zn2+ coordination & Colloidal Aggregation

Standardized Workflows for Assay Rescue

To prove whether your observed inhibition is real or an artifact of colloidal aggregation, you must implement a self-validating assay system. The following protocols introduce non-ionic detergents to disrupt colloids, revealing the true biochemical activity of the compound.

Protocol 1: Detergent-Controlled pNPA Esterase Assay

This modified protocol uses Triton X-100 to disrupt colloidal aggregates. If inhibition disappears upon the addition of detergent, your initial result was a false positive[3].

Step 1: Buffer Preparation (The Self-Validating Control)

  • Prepare two batches of Assay Buffer (50 mM Tris-SO4, pH 7.6)[5].

  • To Batch A (Control), add no detergent.

  • To Batch B (Test), add 0.01% (v/v) Triton X-100. Note: This concentration is below the critical micelle concentration of the detergent itself but sufficient to disrupt small-molecule colloids.

Step 2: Reagent Setup

  • Prepare a 20 mM stock of p-nitrophenyl acetate (pNPA) in anhydrous acetonitrile[5].

  • Prepare your target enzyme (e.g., Human CA II) at a final well concentration of 10-50 nM.

Step 3: Compound Incubation & Blanking

  • In a clear, flat-bottom 96-well plate, add 170 µL of Buffer (A or B), 10 µL of enzyme, and 10 µL of 4-F-HEBS (serial dilutions from 100 µM down to 1 µM).

  • Critical Step: Prepare identical wells lacking the enzyme (Buffer + Compound only) to serve as background absorbance blanks.

  • Incubate at 25°C for 10 minutes.

Step 4: Kinetic Readout

  • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock to all wells (final pNPA = 1 mM)[5].

  • Immediately read absorbance at 405 nm in kinetic mode for 15 minutes.

  • Data Interpretation: If 4-F-HEBS shows inhibition in Buffer A but zero inhibition in Buffer B, the compound is acting as a promiscuous colloidal aggregator, not a true competitive inhibitor.

Protocol 2: Determining Critical Aggregation Concentration (CAC) via DLS

If you must screen 4-F-HEBS at high concentrations, you must first define its solubility limit using Dynamic Light Scattering (DLS) to avoid the aggregation threshold[6].

  • Sample Preparation: Prepare a 1 mM stock of 4-F-HEBS in DMSO.

  • Serial Dilution: Titrate the compound into filtered (0.22 µm) aqueous assay buffer to create a concentration gradient (1 µM to 200 µM). Ensure final DMSO concentration remains constant (e.g., 1%).

  • Equilibration: Allow the solutions to incubate at room temperature for 15 minutes to allow for spontaneous phase separation.

  • DLS Measurement: Transfer samples to a quartz cuvette or DLS-compatible plate. Measure the scattering intensity (count rate) and particle size distribution.

  • Analysis: Plot normalized scattering intensity against compound concentration. The concentration at which scattering intensity sharply deviates from the baseline is your CAC. Never run your enzymatic assays above this concentration.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH) / PubMed Central. 2

  • Colloidal aggregation: from screening nuisance to formulation nuance. University of Toronto / Shoichet Lab. 3

  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem.5

  • NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. National Institutes of Health (NIH) / PubMed. 1

Sources

Technical Support Center: Advanced Purification of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the advanced purification of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique purification challenges associated with this polar molecule. We will explore the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues encountered in the laboratory.

Introduction: The Purification Challenge

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a key intermediate in pharmaceutical synthesis. Its structure, featuring a polar sulfonamide group, a hydrogen-bonding hydroxyethyl tail, and an electronegative fluorine atom, imparts significant polarity. This characteristic makes it challenging to purify using standard reversed-phase chromatography, where it often shows poor retention.[1][2][3] Furthermore, its crystalline nature, while advantageous for recrystallization, can be complicated by the presence of polar, process-related impurities that may co-crystallize or cause the product to "oil out."[4]

This guide provides a structured approach to purification, from initial workup to final polishing, and offers robust solutions to common problems.

Purification Strategy Decision Guide

Choosing the correct purification strategy is paramount. The following decision tree illustrates a logical workflow based on the crude purity and nature of the impurities.

Purification_Decision_Tree cluster_recrystallization Primary Purification cluster_chromatography Secondary / Advanced Purification start Crude 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide impurity_check Assess Impurity Profile (TLC, HPLC, NMR) start->impurity_check recrystallization Recrystallization (High crude purity, >85%) impurity_check->recrystallization Low impurity load chromatography Column Chromatography (Low crude purity, <85% or complex mixture) impurity_check->chromatography High impurity load / Oily crude oil_out Product 'Oiled Out'? recrystallization->oil_out success High Purity Crystals (>99%) oil_out->success No oil_out->chromatography Yes final_product High Purity Product (>99.5%) success->final_product Purity Confirmed hilichplc HILIC (Recommended for final polishing) chromatography->hilichplc hilichplc->final_product Oiling_Out_Troubleshooting start Oiling Out Occurs step1 1. Reheat to Dissolve Oil start->step1 step2 2. Add More Hot Solvent (10-20% vol) step1->step2 step3 3. Cool SLOWLY (e.g., in a warm water bath, then on benchtop) step2->step3 check Crystals Form? step3->check success Success: Isolate Crystals check->success Yes fail Failure: Still Oiling Out check->fail No step4 Consider Solvent Change (e.g., Isopropanol/Water) or Pre-purify with Chromatography fail->step4

Caption: Troubleshooting flowchart for "oiling out" during recrystallization.

Question: I have a low yield after recrystallization. What are the likely causes?

Answer: Significant product loss during recrystallization typically points to one of two issues:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures. This means a significant amount of your product remains in the mother liquor. [4]* Excessive Solvent Use: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. [4] Optimization Strategy: Before committing your entire batch, perform small-scale solvent screening tests. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

Solvent SystemSuitability for Polar SulfonamidesNotes
Isopropanol/WaterExcellentOften provides good crystal quality. The ratio can be tuned. [5]
Ethanol/WaterVery GoodSimilar to isopropanol/water, another common choice. [4]
Ethyl Acetate/HexaneGoodA more non-polar system; useful if non-polar impurities are the issue.
WaterGood (if soluble when hot)The compound may be crystallized directly from water. [6]
Part 2: Chromatographic Purification Issues

For highly impure samples or for achieving the highest purity, chromatography is necessary. [7]Given the polar nature of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, conventional methods can be challenging.

Question: My compound shows little to no retention on a C18 reversed-phase HPLC column. How can I get it to separate?

Answer: This is a classic problem for polar analytes. [3]A C18 stationary phase is non-polar and separates compounds based on hydrophobicity. A highly polar molecule like yours has minimal interaction with the C18 chains and elutes with the solvent front. [1] The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the ideal technique for this situation. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. [3][8]This creates a water-enriched layer on the stationary phase, allowing polar analytes to partition and be retained effectively. [3]

Caption: Simplified mechanism of polar analyte retention in HILIC.

Question: How do I remove ionic or highly polar starting material residues?

Answer:

  • Unreacted 2-aminoethanol (basic): During an initial liquid-liquid extraction workup, wash the organic layer (e.g., ethyl acetate) with a dilute acidic solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.

  • Unreacted 4-fluorobenzenesulfonyl chloride (acidic precursor): This compound is reactive and will hydrolyze to 4-fluorobenzenesulfonic acid in the presence of water. A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, moving it into the aqueous layer.

Purity Assessment & Analytical Protocols

Accurate purity determination is crucial to validate your purification process. [9] Question: What is the best way to assess the final purity of my compound?

Answer: A combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis (% area). [10]A well-developed HILIC or a suitable polar-endcapped reversed-phase method should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak and can help identify impurities by their mass-to-charge ratio. [9][11]3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can detect impurities if they are present at levels of ~1% or higher. [7]

Appendix A: Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in the minimum amount of hot isopropanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask. [4]3. Titration: Add hot water dropwise to the hot isopropanol solution until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot isopropanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation. [4]7. Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 70:30 isopropanol:water to remove any adhering mother liquor. [4]9. Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: HILIC Method for Purity Analysis

This protocol provides a starting point for method development. [3][10]

  • Column: HILIC Amide or bare Silica column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: Linear gradient from 100% A to 100% B

    • 10-12 min: Hold at 100% B

    • 12.1-15 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. [10]* Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of ~1 mg/mL. [3][9]

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Sulfonamide purification process. Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Purification of Sulfanilamide by Crystallization. Scribd.
  • Sulfonamide. Wikipedia.
  • Synthesis of (a) 4-Acetyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide. PrepChem.com.

Sources

Stability testing of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule and its Stability Imperative

Welcome to the technical support hub for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. This molecule, characterized by a fluorinated aromatic ring and a sulfonamide linkage to a hydroxyethyl group, presents unique stability challenges. Its structural motifs—particularly the sulfonamide bond—are susceptible to degradation under various environmental conditions. Rigorous stability testing is not merely a regulatory formality; it is a fundamental scientific necessity to ensure the compound's safety, efficacy, and quality throughout its lifecycle.

This guide is structured to address the practical questions and challenges that researchers, scientists, and drug development professionals encounter during stability and forced degradation studies. It provides not just protocols, but the underlying scientific rationale to empower you to design robust experiments, interpret results accurately, and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed as a first line of support for scientists in the lab. The questions are categorized to follow a logical experimental progression, from initial design to troubleshooting complex analytical issues.

Category 1: Experimental Design & Getting Started

Q1: I am starting a stability study for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. What are the critical initial steps?

A1: A successful stability study begins with a well-defined strategy.

  • Characterize the Reference Standard: Ensure you have a highly pure, well-characterized reference standard of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

  • Develop a Stability-Indicating Method: The cornerstone of your study is an analytical method, typically HPLC, that can separate the intact parent compound from all potential degradation products. This method must be validated for specificity before you begin the formal stability study.

  • Consult Regulatory Guidance: Your experimental design must be grounded in established regulatory frameworks. The principal documents are the International Council for Harmonisation (ICH) guidelines Q1A(R2) Stability Testing of New Drug Substances and Products and Q1B Photostability Testing of New Drug Substances and Products .[1][2][3][4] These guidelines detail the necessary stress conditions.

  • Establish a Protocol: Define your time points, storage conditions (long-term, intermediate, and accelerated), and the specific tests to be performed at each time point.

Q2: What are "forced degradation" or "stress" studies, and why are they necessary?

A2: Forced degradation studies are accelerated experiments designed to intentionally degrade the compound using more severe conditions than those in long-term stability tests.[5][6] The primary objectives are:

  • To Elucidate Degradation Pathways: By understanding how the molecule breaks down, you can identify its inherent weaknesses. For 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, key areas of concern are the sulfonamide bond and the potential for oxidation of the hydroxyethyl group.

  • To Identify Degradation Products: These studies generate the very impurities your analytical method needs to be able to detect.[5][7]

  • To Prove Method Specificity: A successful forced degradation study demonstrates that your analytical method is "stability-indicating"—meaning it can unambiguously measure the parent compound in the presence of its degradants.[5][6][7]

  • To Inform Formulation and Packaging: Understanding sensitivities to acid, light, or oxidation can guide the selection of excipients and protective packaging.[6]

The goal is to achieve a target degradation of 5-20%.[5][6][8] Degradation below 5% may not be sufficient to prove method specificity, while degradation above 20% can lead to secondary degradation, complicating pathway analysis.[5][8]

Category 2: Forced Degradation Studies - Protocols & Rationale

Q3: How do I perform hydrolytic degradation, and what should I expect?

A3: Hydrolysis targets the cleavage of chemical bonds by water, often catalyzed by acid or base. The sulfonamide bond is a primary target.

  • Acidic Hydrolysis:

    • Rationale: Simulates acidic environments (e.g., gastric fluid) and identifies acid-labile functional groups. The S-N bond in sulfonamides is known to be susceptible to acid-catalyzed hydrolysis.[9]

    • Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M to 1 M Hydrochloric Acid (HCl).[8] Heat the solution (e.g., 60-80°C) and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the sample with a base before HPLC analysis.

    • Expected Degradant: The primary product would be 4-fluorobenzenesulfonic acid and 2-aminoethanol.

  • Basic Hydrolysis:

    • Rationale: Identifies base-labile groups. While sulfonamides are generally more stable under basic conditions than acidic ones, this is a required stress test.[10]

    • Protocol: Use a similar procedure to acid hydrolysis, but with 0.1 M to 1 M Sodium Hydroxide (NaOH).[8]

    • Expected Outcome: Degradation may be slower than under acidic conditions. The same hydrolytic products are expected.

  • Neutral Hydrolysis:

    • Rationale: Evaluates the compound's stability in water at a neutral pH.

    • Protocol: Reflux the compound in water at an elevated temperature.

Q4: What is the procedure for oxidative degradation?

A4: Oxidation studies assess the molecule's susceptibility to oxidative stress. The primary alcohol of the hydroxyethyl group is a potential site for oxidation.

  • Rationale: Simulates exposure to atmospheric oxygen or oxidizing agents.

  • Protocol: Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature and sample at various time points.

  • Expected Degradants: The primary alcohol could be oxidized first to an aldehyde and then to a carboxylic acid, resulting in 2-((4-fluorophenyl)sulfonamido)acetaldehyde and subsequently 2-((4-fluorophenyl)sulfonamido)acetic acid.

Q5: How should I conduct photostability testing?

A5: Photostability testing is critical as many aromatic compounds, including sulfonamides, are known to be light-sensitive.[11] The testing must be performed according to ICH Q1B guidelines.[1][12][13][14]

  • Rationale: To determine if light exposure (UV and visible) causes degradation. This informs the need for light-protective packaging and labeling.[15]

  • Protocol:

    • Expose a sample of the solid drug substance and a solution to a calibrated light source.

    • The light source should provide a combined exposure of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV (320-400 nm) energy.[14]

    • A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.

  • Expected Outcome: Photodegradation can involve complex free-radical mechanisms. Potential products could include hydroxylated species or products resulting from the cleavage of the S-N bond.[16]

Category 3: Analytical Methodology

Q6: What is a good starting point for an HPLC method for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide and its degradants?

A6: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach.[17][18]

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.[17]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides an acidic pH to ensure sharp peak shape for the sulfonamide and any acidic/basic degradants.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Elution GradientA gradient is essential to elute both the polar degradation products (like 4-fluorobenzenesulfonic acid) and the less polar parent compound within a reasonable run time.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[17]
Column Temp 25-30 °CProvides reproducible retention times.
Detection (UV) ~230-265 nmThe fluorinated benzene ring is the primary chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.[17]
Injection Volume 5-20 µLDependent on sample concentration.

Q7: My analytical method isn't separating a key degradation peak from the parent compound. What should I do?

A7: Improving resolution is a common challenge.

  • Modify the Gradient: Make the gradient shallower (i.e., increase the % of organic solvent more slowly). This gives more time for closely eluting peaks to separate.

  • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. They have different selectivities and can alter the elution order.

  • Adjust pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds (like sulfonic acids or amino alcohols).

  • Try a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., a Phenyl-Hexyl column) to introduce different separation mechanisms.

Category 4: Troubleshooting Unexpected Results

Q8: I'm seeing significant peak tailing for my parent compound. What causes this?

A8: Peak tailing is often caused by secondary interactions between the analyte and the column.[19]

  • Cause: Residual, un-capped silanol groups on the silica support can interact with basic sites on your molecule (like the sulfonamide nitrogen).

  • Solution 1 (Mobile Phase): Lower the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the silanol groups, minimizing the unwanted interaction.

  • Solution 2 (Column): Use a high-purity, end-capped column specifically designed to minimize silanol activity.

Q9: The total peak area in my chromatogram is decreasing after stress testing (poor mass balance). Where did my compound go?

A9: Poor mass balance is a critical issue that suggests your analytical method is not accounting for all the components.

  • Possible Cause 1: One or more degradation products are not being detected. They may be highly polar and eluting in the solvent front, or they may have lost their UV chromophore.

  • Solution: Use a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to look for non-UV active compounds. LC-MS is invaluable here for identifying unknown peaks.

  • Possible Cause 2: Degradants are irreversibly adsorbed onto the column.

  • Solution: Use a strong solvent wash at the end of your gradient to elute any strongly retained compounds from the column.

Experimental Workflows & Visualizations

Forced Degradation Experimental Workflow

The following diagram illustrates a systematic approach to conducting forced degradation studies in line with ICH guidelines.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation Prep Prepare Stock Solution of Compound in Suitable Solvent Method Develop & Validate Stability-Indicating HPLC Method Prep->Method Stress_Conditions Apply Stress Conditions (ICH Q1A/Q1B) Method->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Stress_Conditions->Thermal Photo Photolytic (Visible & UV Light) Stress_Conditions->Photo Analysis Analyze Samples by HPLC-UV/PDA at Defined Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Control Dark Control (For Photostability) Photo->Control Photo->Analysis Control->Analysis Quantify Quantify Parent Compound & Degradation Products Analysis->Quantify Mass_Balance Calculate Mass Balance (% Assay + % Degradants) Quantify->Mass_Balance ID Identify Degradants (LC-MS Recommended) Mass_Balance->ID Pathway Propose Degradation Pathways ID->Pathway

Caption: Workflow for a systematic forced degradation study.

Potential Degradation Pathways

This diagram outlines the most probable degradation points of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide under common stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 4-fluoro-N-(2-hydroxyethyl) benzenesulfonamide Prod_Acid 4-fluorobenzenesulfonic acid Parent->Prod_Acid S-N Cleavage Prod_Amine 2-aminoethanol Parent->Prod_Amine S-N Cleavage Prod_Aldehyde Intermediate Aldehyde Parent->Prod_Aldehyde C-O Oxidation Prod_Carboxylic 2-((4-fluorophenyl)sulfonamido) acetic acid Prod_Aldehyde->Prod_Carboxylic Oxidation

Caption: Potential degradation pathways under stress conditions.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • HOW TO APPROACH A FORCED DEGRAD
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). ICH. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). ICH. [Link]

  • Kirby, A. J., & Engberts, J. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. ResearchGate. [Link]

  • Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • A Review on Trouble Shooting In HPLC and its Solutions. (2016). ResearchGate. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025).
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

  • Periša, A., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Chemosphere. [Link]

  • Shinn, L. E., Main, E. R., & Mellon, R. R. (1939). Conversion of sulfanilamide into p-hydroxylaminobenzene-sulfonamide by ultraviolet irradiation. Proceedings of the Society for Experimental Biology and Medicine. [Link]

Sources

Technical Support Center: Troubleshooting 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (4-F-NHES) . Originally synthesized as a targeted Androgen Receptor (AR) antagonist for prostate carcinoma models[1], this compound presents unique handling challenges in in vitro assays. As a sulfonamide derivative containing both a highly lipophilic fluoro-aromatic ring and a hydrophilic hydroxyethyl tail, researchers frequently encounter issues related to off-target metalloenzyme inhibition, narrow therapeutic windows, and phase separation in aqueous media.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your cellular assays.

FAQ 1: Target Specificity & Metalloenzyme Cross-Reactivity

Q: My AR-dependent prostate cancer cells (e.g., LNCaP) exhibit severe extracellular acidification and metabolic shifts when treated with 4-F-NHES. Is this a downstream effect of AR antagonism?

A: No, this is highly indicative of an off-target effect mediated by the inhibition of Carbonic Anhydrase IX (CA IX) .

The Mechanistic Causality: The sulfonamide moiety ( −SO2​NH− ) is a privileged pharmacophore for Carbonic Anhydrase (CA) enzymes. Under physiological conditions, the sulfonamide nitrogen can deprotonate and coordinate directly with the catalytic zinc ion ( Zn2+ ) located in the CA active site. This displaces the zinc-bound hydroxide ion essential for the rapid hydration of CO2​ , thereby halting enzymatic activity and disrupting cellular pH homeostasis[2][3].

While primary sulfonamides are classic, broad-spectrum CA inhibitors, 4-F-NHES is a secondary sulfonamide due to its N-(2-hydroxyethyl) substitution. Secondary sulfonamides generally exhibit weaker CA affinity; however, specific substitutions can still yield significant off-target binding to tumor-associated isoforms like CA IX, particularly in hypoxic cellular models where CA IX is heavily upregulated[4][5].

Table 1: Quantitative Comparison of Typical 4-F-NHES Binding Profiles

Target / IsoformBiological Function4-F-NHES Affinity ( IC50​ )Acetazolamide Affinity ( IC50​ )
Androgen Receptor (AR) Nuclear transcription factor (On-Target)~0.8 µM>100 µM
Carbonic Anhydrase IX (CA IX) Hypoxic pH regulation (Off-Target)~12.5 µM25 nM
Carbonic Anhydrase II (CA II) Cytosolic pH homeostasis (Off-Target)>50 µM12 nM
(Note: Affinities represent typical ranges for N-substituted benzenesulfonamide AR antagonists vs. classic CA inhibitors).
Protocol 1: CA IX Off-Target Counter-Screen (Stopped-Flow CO2​ Hydration Assay)

Rationale: To definitively isolate whether pH shifts are due to direct CA IX inhibition rather than AR-mediated metabolic stress, this cell-free assay provides a self-validating biochemical readout.

  • Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain ionic strength. Add purified human CA IX (recombinant).

  • Indicator Setup: Add Phenol Red (0.2 mM) to the buffer as the pH indicator.

  • Compound Incubation: Pre-incubate CA IX with varying concentrations of 4-F-NHES (0.1 µM to 50 µM). Use Acetazolamide (100 nM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 15 minutes at 20°C.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (approx. 15 mM CO2​ ) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance change at 557 nm (peak absorbance of Phenol Red) over 10–50 milliseconds to calculate the initial velocity of CO2​ hydration.

  • Validation: A true off-target CA IX effect will show a dose-dependent reduction in hydration velocity. If no reduction occurs, cellular pH shifts are likely due to downstream metabolic stress, not direct metalloenzyme inhibition.

FAQ 2: Managing Cytotoxicity & The Therapeutic Window

Q: I am observing acute cell death in AR-null cell lines (e.g., PC3 or DU145) at concentrations >10 µM. How can I minimize this non-specific toxicity?

A: If AR-null cells are dying, the mechanism of death is definitively off-target[1]. At concentrations exceeding 10 µM, the lipophilic nature of the 4-fluoro-phenyl ring can lead to non-specific lipotoxicity, membrane disruption, or mitochondrial uncoupling. To utilize 4-F-NHES effectively, you must establish a strict therapeutic window where AR antagonism is maximized while CA IX inhibition and lipotoxicity are minimized.

G cluster_AR On-Target: AR Pathway cluster_CA Off-Target: CA IX Pathway Compound 4-F-NHES AR Androgen Receptor Compound->AR Antagonism CA9 Carbonic Anhydrase IX Compound->CA9 Zn2+ Binding Trans Gene Transcription Inhibited AR->Trans Efficacy Tumor Suppression Trans->Efficacy pH pH Dysregulation CA9->pH Tox Metabolic Toxicity pH->Tox

Fig 1: 4-F-NHES on-target AR antagonism vs. off-target CA IX-mediated metabolic toxicity.
Protocol 2: Establishing the Therapeutic Window (Counter-Screen Viability Assay)

Rationale: Differentiate AR-specific anti-proliferative effects from generalized sulfonamide cytotoxicity using a paired cell-line approach.

  • Cell Seeding: Seed AR-positive (LNCaP) and AR-null (PC3) prostate cancer cells at 5,000 cells/well in opaque 96-well plates. Allow 24h for adherence.

  • Dosing: Treat both lines with a 10-point, 3-fold serial dilution of 4-F-NHES (ranging from 50 µM down to 2.5 nM).

  • Incubation: Incubate for 72 hours under standard conditions (37°C, 5% CO2​ ).

  • Viability Readout: Add CellTiter-Glo® reagent (luminescent ATP assay) to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

  • Analysis: Calculate the IC50​ for both cell lines using non-linear regression.

  • Validation: The "Therapeutic Window" is the concentration range where LNCaP viability is reduced by >50%, but PC3 viability remains >90%. Limit all downstream mechanistic assays to this specific concentration range.

FAQ 3: Formulation & Bioavailability

Q: The compound precipitates in my standard culture media (DMEM/RPMI + 10% FBS), leading to high variability between technical replicates. How should I formulate 4-F-NHES?

A: The molecular structure of 4-F-NHES creates complex solubility dynamics. The 4-fluoro group significantly increases the compound's lipophilicity, driving it out of aqueous solution, while the 2-hydroxyethyl group engages in localized hydrogen bonding that can cause the compound to self-aggregate rather than interact with the solvent. Standard DMSO dilution is often insufficient.

Protocol 3: Optimized Vehicle Formulation

Rationale: Utilizing a surfactant and a hydrophobic protein carrier prevents micro-precipitation and ensures consistent bioavailability.

  • Primary Stock: Dissolve 4-F-NHES in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Surfactant Addition: Add Tween-80 to the 10 mM stock to achieve a final concentration of 5% (v/v) Tween-80 in the master mix.

  • Protein Carrier: Prepare your final culture media supplemented with 0.1% Bovine Serum Albumin (BSA, fatty-acid free) to act as a hydrophobic carrier.

  • Dilution: Warm the BSA-supplemented media to 37°C. Add the DMSO/Tween-80 stock dropwise to the rapidly stirring media to reach the desired final assay concentration (ensure final DMSO concentration remains 0.5%).

  • Validation: Measure the optical density of the final media at 600 nm. An OD600​>0.05 compared to a blank indicates micro-precipitation, meaning the compound has crashed out. If this occurs, increase the BSA concentration to 0.2%.

References
  • Title: DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma.
  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes.
  • Title: Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
  • Title: Development of Human Carbonic Anhydrase II Heterobifunctional Degraders.
  • Title: Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies.

Sources

Technical Support Center: Method Refinement for Air- and Moisture-Sensitive Sulfonamide Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling air- and moisture-sensitive sulfonamide reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure both success and reproducibility.

Section 1: Reagent Stability & Handling

This section addresses the fundamental properties of sulfonamide reagents, particularly sulfonyl chlorides, and best practices for their storage and handling to prevent degradation.

Q1: I've noticed my sulfonyl chloride reagent has darkened in color. What causes this, and is it still usable?

A1: The discoloration of a sulfonyl chloride reagent, often turning brown or black, is a common indicator of decomposition.[1] This degradation can occur through several pathways, primarily hydrolysis and thermal decomposition.[1][2]

  • Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid.[2][3] This is often the primary cause of reduced yield and the introduction of impurities.[2] The reaction is autocatalytic as the hydrolysis produces HCl, which can further accelerate decomposition.

  • Thermal/Radical Decomposition: At elevated temperatures or upon exposure to light, sulfonyl chlorides can undergo decomposition, which may involve radical pathways.[1] This process can lead to the formation of sulfur dioxide (SO₂) and other byproducts, contributing to discoloration and gas evolution.[1]

To assess usability:

  • Check for Purity: Analyze a small sample by ¹H NMR. The presence of a broad peak corresponding to the sulfonic acid (R-SO₃H) alongside your desired product indicates significant hydrolysis.

  • Perform a Small-Scale Test Reaction: If the discoloration is minor, a quick test reaction can determine if its reactivity is compromised.

Recommendation: For critical applications, it is always best to use a fresh or purified reagent. If you must use the discolored reagent, purification by distillation under reduced pressure (for liquids) or recrystallization from a dry, non-polar solvent (for solids) may be necessary.[2] However, to avoid yield loss during purification, using the crude product directly in the next step is sometimes a viable option if the primary impurity is the sulfonic acid and it doesn't interfere with subsequent chemistry.[2]

Q2: What are the ideal storage conditions for highly reactive sulfonyl chlorides like Dansyl Chloride?

A2: Ideal storage is critical for maintaining the integrity of reactive sulfonyl chlorides. These reagents are corrosive and react violently with water.[4]

  • Inert Atmosphere: Store the reagent under a dry, inert atmosphere such as argon or nitrogen. This can be achieved by storing the container inside a desiccator with a drying agent or within a glovebox.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.

  • Container: Always keep the container tightly sealed when not in use.[4] Use containers with high-quality, non-reactive liners (e.g., PTFE-lined caps).

Section 2: Setting Up an Inert Atmosphere

The success of reactions involving sensitive reagents hinges on the rigorous exclusion of air and moisture.[5][6] This section provides guidance on creating and maintaining an effective inert atmosphere.

Q3: My yields are inconsistent when working with sulfonamides. How can I be sure my reaction environment is sufficiently "inert"?

A3: Inconsistent yields are frequently traced back to inadequate exclusion of water and oxygen. Ensuring a truly inert environment requires meticulous attention to three areas: glassware, solvents, and the inert gas itself.

  • Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. Oven-drying (>100 °C for several hours) or flame-drying under vacuum are standard procedures.[6][7][8] After drying, the glassware should be assembled while hot and immediately placed under an inert atmosphere to cool, preventing re-adsorption of moisture.[9]

  • Solvent Purity: Using anhydrous solvents is non-negotiable. Commercial anhydrous solvents are available, but their dryness can be compromised after opening. It is best practice to use freshly dried solvents.[1] Moisture levels should ideally be below 50 ppm.[10]

  • Inert Gas Setup: The choice of setup depends on the sensitivity of the reagents.

    • Inert Gas Balloon: Sufficient for less sensitive applications. The flask is purged by flushing with inert gas for several minutes to displace air.[9][11]

    • Schlenk Line: The gold standard for benchtop inert atmosphere chemistry.[7][12] It allows for multiple vacuum/inert gas cycles ("purge-and-refill") to thoroughly remove atmospheric gases from the reaction vessel.[6][13]

    • Glovebox: Provides the most controlled environment, ideal for handling extremely sensitive or solid reagents.[12][14]

Decision Workflow: Choosing an Inert Atmosphere Technique

The following diagram illustrates a decision-making process for selecting the appropriate level of atmospheric control for your experiment.

G cluster_start cluster_questions cluster_outcomes start Assess Reagent Sensitivity q1 Is the reagent highly pyrophoric or extremely sensitive to trace O₂/H₂O? start->q1 q2 Is precise addition of solid reagent required? Does the reaction require long-term exclusion of air? q1->q2 No glovebox Use a Glovebox q1->glovebox Yes q3 Is the reagent moderately sensitive? Does the reaction require solvent degassing or cannula transfers? q2->q3 No q2->glovebox Yes schlenk Use a Schlenk Line q3->schlenk Yes balloon Inert Gas Balloon is Sufficient q3->balloon No

Caption: Decision workflow for inert atmosphere techniques.

Q4: What is the most effective method for drying reaction solvents?

A4: The choice of drying method depends on the solvent and the required level of dryness.[10] Distillation from a suitable drying agent is generally the most effective method for achieving very low water content.[10][15]

Solvent ClassRecommended Drying AgentCautions & Considerations
Ethers (THF, Diethyl Ether) Sodium/BenzophenoneForms a deep blue/purple ketyl radical as an indicator of dryness. Do not use with halogenated solvents.
Halogenated Solvents (DCM, Chloroform) Calcium Hydride (CaH₂)Reacts with water to produce H₂ gas. Quench excess CaH₂ carefully after distillation.[10] Never use sodium. [16]
Hydrocarbons (Toluene, Hexanes) Calcium Hydride (CaH₂) or SodiumCaH₂ is generally safer.
Aprotic Polar Solvents (Acetonitrile, DMF) Calcium Hydride (CaH₂) followed by distillation under reduced pressure.Store over activated 3Å or 4Å molecular sieves.
Alcohols (Methanol, Ethanol) Magnesium Turnings (activated with iodine)Forms magnesium alkoxide, which reacts with water.
Basic Solvents (Pyridine, Triethylamine) Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂)Pre-dry with KOH pellets, then distill from CaH₂.[10]

Batch Drying with Molecular Sieves: For less stringent requirements or for storing already-dried solvents, activated molecular sieves (typically 3Å or 4Å) are effective.[10] Ensure sieves are activated by heating under vacuum before use.[10]

Section 3: Reaction Troubleshooting

This section focuses on diagnosing and solving common problems that arise during the synthesis of sulfonamides.

Q5: My sulfonamide synthesis is giving a very low yield. What are the most common culprits?

A5: Low yields in sulfonamide synthesis often stem from a few key areas. The troubleshooting table below outlines common symptoms, their potential causes, and recommended solutions.

SymptomPotential CauseRecommended Solution & Rationale
Starting material remains after reaction completion (TLC/LC-MS). 1. Insufficient Reagent Purity: The sulfonyl chloride may have hydrolyzed to sulfonic acid, which is unreactive.Use fresh or purified sulfonyl chloride. The presence of water deactivates the electrophile.[2]
2. Inadequate Base: The reaction generates HCl, which must be scavenged. If the amine starting material is not basic enough or if an external base is insufficient, the reaction will stall as the amine becomes protonated.Use at least two equivalents of the amine substrate or add a non-nucleophilic tertiary amine base like triethylamine or pyridine (1.1-1.5 eq).[17][18]
Multiple unknown spots on TLC plate; complex NMR spectrum. 1. Side Reactions: Besides hydrolysis, sulfonyl chlorides can undergo other side reactions. For example, in chlorosulfonation reactions, diaryl sulfone formation is a common byproduct if an insufficient excess of chlorosulfonic acid is used.[2]Optimize stoichiometry and reaction temperature.[2] Ensure slow addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[17]
2. Reagent Decomposition: The sulfonyl chloride may be decomposing under the reaction conditions (e.g., high temperature).[1]Run the reaction at a lower temperature. Many sulfonamide formations proceed well at 0 °C to room temperature.[1][17]
Reaction appears clean by TLC, but isolated yield is poor. 1. Product Loss During Workup: The sulfonamide product may be partially soluble in the aqueous phase, or hydrolysis of unreacted sulfonyl chloride during workup can complicate extraction.Perform aqueous workups quickly and at low temperatures.[2] Ensure complete extraction by using a sufficient volume of organic solvent and performing multiple extractions. Breaking emulsions with brine (saturated NaCl) can prevent product loss at the interface.[2]
2. Purification Issues: The product may be lost during column chromatography (e.g., irreversible adsorption to silica gel) or decomposition during distillation.If the crude product is sufficiently pure, consider carrying it forward without purification. If chromatography is necessary, try deactivating the silica gel with a small amount of triethylamine in the eluent.
Troubleshooting Flowchart: Unexpected Reaction Outcomes

G start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) q1 Is starting material (amine or sulfonyl chloride) present? start->q1 q2 Is the major impurity the corresponding sulfonic acid? q1->q2 No outcome1 Cause: Incomplete Reaction - Check base stoichiometry - Verify sulfonyl chloride activity - Increase reaction time/temp q1->outcome1 Yes q3 Are there significant unidentified byproducts? q2->q3 No outcome2 Cause: Hydrolysis - Use anhydrous solvents/reagents - Improve inert atmosphere technique - Purify or replace sulfonyl chloride q2->outcome2 Yes outcome3 Cause: Side Reactions/Decomposition - Lower reaction temperature - Slow the rate of addition - Re-evaluate reagent stoichiometry q3->outcome3 Yes outcome4 Proceed to Workup & Purification Optimization q3->outcome4 No

Caption: Troubleshooting flowchart for sulfonamide synthesis.

Section 4: Experimental Protocols & Methodologies

This section provides detailed, step-by-step instructions for key procedures discussed in this guide.

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the essential steps for ensuring an air- and moisture-free reaction environment.[7][8]

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar.

  • Greased glass stopper or rubber septum.

  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold.

  • Heat gun (for flame-drying, optional).

Procedure:

  • Glassware Preparation: Ensure your Schlenk flask and any other necessary glassware have been oven-dried overnight and stored in a desiccator.

  • Assembly: Quickly assemble the hot glassware. For example, place a magnetic stir bar in the Schlenk flask and cap it with a greased stopcock or a rubber septum.

  • Connect to Schlenk Line: Securely connect the sidearm of the Schlenk flask to the Schlenk line using thick-walled tubing. Clamp the flask.

  • Perform Vacuum/Inert Gas Cycles: a. Close the inert gas inlet on the flask's stopcock and slowly open the flask to the vacuum manifold. Allow the flask to evacuate for 5-10 minutes. If you did not use an oven, you can gently flame-dry the flask under vacuum with a heat gun at this stage, being careful not to heat the stopcock. b. Close the flask to the vacuum manifold. c. Slowly open the flask to the inert gas manifold. You should hear the gas flowing in. d. Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.[6]

  • Final State: After the final cycle, leave the flask under a slight positive pressure of inert gas. This is indicated by a steady, slow bubbling rate through the oil bubbler on the manifold. Your flask is now ready for the addition of solvents and reagents.

Experimental Workflow: Schlenk Line Reaction Setup

G A 1. Assemble Oven-Dried Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate (Apply Vacuum) B->C D 4. Refill with Inert Gas C->D E Repeat Cycle 3x D->E E->C Cycle F 5. Add Anhydrous Solvent via Syringe E->F Final Cycle Complete G 6. Add Reagents (Amine, Base) F->G H 7. Cool to 0°C G->H I 8. Slowly Add Sulfonyl Chloride H->I J 9. Monitor Reaction (TLC) I->J

Caption: Step-by-step workflow for a typical Schlenk line reaction.

Protocol 2: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol provides a general method for the N-sulfonylation of a primary amine.[17][18][19]

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.05-1.1 eq)

  • Anhydrous base (e.g., triethylamine or pyridine, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Reaction vessel prepared under an inert atmosphere (Protocol 1)

Procedure:

  • Setup: To the prepared inert-atmosphere Schlenk flask, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the anhydrous base (1.5 eq) to the cooled amine solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a separate flask in a small amount of anhydrous DCM. Slowly add this solution to the stirred amine mixture via syringe over 15-30 minutes, keeping the temperature at 0 °C. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent (usually the amine) is consumed.

  • Workup: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.

References
  • A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. (2025). Benchchem.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (2025). Benchchem.
  • Air Free Techniques | Handling Air-Sensitive M
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • An Illustrated Guide to Schlenk Line Techniques. (2023).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
  • How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025). Benchchem.
  • Inert atmosphere Definition - Organic Chemistry II Key... (2025). Fiveable.
  • Guides. (2024). Chemistry LibreTexts.
  • An Illustrated Guide to Schlenk Line Techniques. (2023).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Dansyl Chloride-d6. (2025). Benchchem.
  • 7.3: Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Drying solvents. (2023). Sciencemadness Wiki.
  • Drying Solvents. (n.d.). The Schlenk Line Survival Guide.
  • Air-free technique. (n.d.). Wikipedia.
  • School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of St Andrews.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.

Sources

Technical Support Center: Purity Confirmation of Synthesized 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the purity of synthesized 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to ensure the identity, purity, and quality of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide?

A robust purity assessment relies on a combination of orthogonal analytical methods to provide a comprehensive profile of your synthesized compound. No single technique is sufficient. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each provides unique and complementary information.

A comparative overview of these techniques is presented below.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
HPLC Differential partitioning between stationary and mobile phases.Retention time (t₋), peak area for quantification, % purity.[1]High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1]Robust, reproducible, ideal for routine quality control.[1]Requires reference standards; potential for co-elution of impurities.[1]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed molecular structure, identification of impurities, and relative quantification.ModerateGood (relative)Provides definitive structural confirmation.Less sensitive for minor impurities; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, fragmentation patterns for structural clues, impurity identification.Very High (pg to fg)Good (with appropriate standards)High sensitivity and specificity; can be coupled with HPLC (LC-MS).[2]Isomeric compounds may not be distinguishable without fragmentation.
Elemental Analysis (CHNOS) Combustion of the sample to determine elemental composition.Percentage of C, H, N, S, and O.[3]LowExcellentConfirms the empirical formula of the bulk material.[4]Does not distinguish between the target compound and isomeric impurities.[5]

Troubleshooting & In-Depth Guides

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity determination in pharmaceutical development.[6] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.

Developing a robust method involves systematically optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

HPLC_Method_Development

Detailed Protocol: HPLC Method Development

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of your synthesized 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in a 10 mL volumetric flask.[1]

    • Use a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to achieve a final concentration of ~1 mg/mL.[1] Ensure the compound is fully dissolved, using sonication if necessary.

  • Initial HPLC Conditions (Scouting Run):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for sulfonamides.[7]

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • Gradient: A fast scouting gradient, such as 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25-30 °C.[6]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 265 nm).[6]

    • Injection Volume: 5-10 µL.[6]

  • Optimization:

    • Analyze the scouting run chromatogram. If peaks are poorly resolved, adjust the gradient slope (make it shallower for better separation).[8]

    • If the main peak is too broad, consider changing the organic modifier (methanol vs. acetonitrile) or the pH of the aqueous phase.

    • Once separation is achieved, the method can be optimized for speed by shortening the gradient time or increasing the flow rate, ensuring resolution is maintained.

Unexpected peaks usually indicate the presence of impurities. For 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, synthesized from 4-fluorobenzenesulfonyl chloride and 2-aminoethanol, common impurities include:

  • Unreacted Starting Materials: 4-fluorobenzenesulfonyl chloride (which may hydrolyze to 4-fluorobenzenesulfonic acid on the column) and 2-aminoethanol.

  • By-products: Dimerization products or compounds resulting from side reactions.

  • Residual Solvents: Solvents used during the synthesis or work-up (e.g., dichloromethane, ethyl acetate). These are best detected by Gas Chromatography (GC) or ¹H NMR.

Poor peak shape compromises resolution and integration accuracy.

HPLC_Troubleshooting

Retention time drift compromises peak identification.[9]

  • Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and thoroughly degassed. Inconsistent composition is a primary cause of drift.[9]

  • Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly alter retention times.[10]

  • System Leaks: Check all fittings for leaks, as even a small leak can cause pressure fluctuations and affect flow rate consistency.[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a steep gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and can reveal impurities that are not easily detected by other methods.

By analyzing the chemical shift, integration, and coupling patterns, you can verify that the synthesized structure matches 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

  • ¹H NMR Spectrum:

    • Aromatic Region (approx. 7.5-8.0 ppm): You should observe two sets of doublets (a doublet of doublets pattern) characteristic of a 1,4-disubstituted benzene ring. The fluorine atom will cause additional coupling.

    • Sulfonamide NH (variable): A broad singlet that may appear over a wide range (e.g., 8-10 ppm).[12] Its position is concentration-dependent and it can be exchanged with D₂O.

    • Hydroxyethyl CH₂ groups (approx. 3.0-4.0 ppm): Two triplets corresponding to the -SO₂NH-CH₂- and -CH₂-OH protons.

    • Hydroxyl OH (variable): A broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.[13]

    • Integration: The ratio of integrals for the aromatic protons to the two CH₂ groups should be 4:2:2.

  • ¹³C NMR Spectrum: You should be able to identify all 8 unique carbon signals, including the carbon atom bonded to fluorine, which will exhibit a large C-F coupling constant.

  • Solvent Residues: Sharp singlets or multiplets corresponding to common lab solvents (e.g., Acetone at ~2.17 ppm, DMSO at ~2.50 ppm, CH₂Cl₂ at ~5.32 ppm in CDCl₃).

  • Water: A broad peak, typically around 1.55 ppm in CDCl₃ or 3.33 ppm in DMSO-d₆.

  • Starting Materials/By-products: Compare the spectrum to the known spectra of your starting materials. Any unassigned signals could indicate process-related impurities.

Mass Spectrometry (MS) and Elemental Analysis

MS is primarily used to confirm the molecular weight of the target compound. For 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (C₈H₁₀FNO₃S), the expected monoisotopic mass is approximately 219.04 Da. A high-resolution mass spectrometer (HRMS) can confirm this mass to within a few parts per million (ppm), providing strong evidence for the correct elemental formula. When coupled with HPLC (LC-MS), it can also provide the molecular weights of impurity peaks observed in the chromatogram.

Elemental analysis provides the percentage by mass of carbon, hydrogen, nitrogen, and sulfur in your bulk sample.[14] The experimental values should match the theoretical values calculated from the molecular formula (C₈H₁₀FNO₃S) within an acceptable margin (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., inorganic salts, residual solvents) or that the compound is not what you think it is.

Theoretical Composition for C₈H₁₀FNO₃S:

  • Carbon (C): 43.83%

  • Hydrogen (H): 4.59%

  • Nitrogen (N): 6.39%

  • Sulfur (S): 14.62%

References

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])

  • 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem. (URL: [Link])

  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 2,3,5,6-Tetrafluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide - PubChem. (URL: [Link]

  • Elemental analysis: operation & applications - Elementar. (URL: [Link])

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (URL: [Link])

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (URL: [Link])

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (URL: [Link])

  • Benzenesulfonamide, 4-methyl- - the NIST WebBook. (URL: [Link])

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (URL: [Link])

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (URL: [Link])

  • Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries - US EPA. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Sulfonamide-impurities - Pharmaffiliates. (URL: [Link])

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (URL: [Link])

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC. (URL: [Link])

  • Supporting information: - The Royal Society of Chemistry. (URL: [Link])

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (URL: [Link])

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (URL: [Link])

  • NMR Spectroscopy - MSU chemistry. (URL: [Link])

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (URL: [Link])

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks - G-M-I, Inc. (URL: [Link])

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. (URL: [Link])

  • H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session - YouTube. (URL: [Link])

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (URL: [Link])

  • N-(2-hydroxyethyl)benzenesulfonamide CAS#: 59724-42-4; ChemWhat Code: 861876. (URL: [Link])

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (URL: [Link])

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (URL: [Link])

  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide | PDF | Filtration | Sodium Hydroxide - Scribd. (URL: [Link])

  • N-Hydroxybenzenesulfonamide - the NIST WebBook. (URL: [Link])

  • Diagnosing Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (URL: [Link])

  • N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | C8H10N2O5S | CID 22733781 - PubChem. (URL: [Link])

  • Elemental Analysis - Organic & Inorganic Compounds - Eltra. (URL: [Link])

Sources

Addressing batch-to-batch variability of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and eliminate batch-to-batch variability when working with this critical sulfonamide intermediate.

In pharmaceutical development, subtle variations at the intermediate stage often cascade into impurity control failures or yield instability during downstream Active Pharmaceutical Ingredient (API) manufacturing[1]. This guide moves beyond basic troubleshooting to explain the causality behind experimental failures, providing you with self-validating protocols to ensure absolute reproducibility.

Diagnostic Workflow: Isolating Batch Variability

Before diving into specific chemical interventions, use the diagnostic decision tree below to isolate the root cause of your batch inconsistency.

Troubleshooting Start Batch Variability Detected Q1 Is HPLC Purity < 98%? Start->Q1 Q2 Is Moisture Content > 0.5%? Q1->Q2 No Impurity Investigate O,N-bis-sulfonylation or unreacted starting materials Q1->Impurity Yes Q3 Are Physical Properties (MP, Solubility) Inconsistent? Q2->Q3 No Moisture Check drying protocol and hygroscopic handling Q2->Moisture Yes Crystal Standardize recrystallization solvent and cooling rate Q3->Crystal Yes Pass Batch Approved for Downstream Use Q3->Pass No

Diagnostic workflow for troubleshooting batch-to-batch variability in sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the HPLC purity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide vary wildly between batches despite using identical reagent equivalents?

The Causality: The synthesis of this compound relies on the S–N construction between 4-fluorobenzenesulfonyl chloride and ethanolamine (2-aminoethanol)[2]. Ethanolamine is a bifunctional molecule containing both a primary amine (–NH₂) and a primary hydroxyl group (–OH). Kinetically, the amine is more nucleophilic, favoring the desired N-sulfonylation. However, if there is a local excess of the sulfonyl chloride in the reaction mixture, or if the base is inadequately mixed, the hydroxyl group will also react, leading to O,N-bis-sulfonylation (forming a sulfonate ester alongside the sulfonamide). Furthermore, unreacted sulfonyl chloride can easily hydrolyze into 4-fluorobenzenesulfonic acid, creating a highly polar impurity that drags down yields. The Solution: You must shift the reaction from a kinetically competitive state to a strictly controlled environment. Always add the sulfonyl chloride dropwise to a pre-cooled solution containing an excess of the amine and an appropriate base (like triethylamine in dichloromethane)[3]. This ensures the sulfonyl chloride is the limiting reagent at any given microsecond, completely suppressing O-sulfonylation.

Q2: How do residual moisture and solvents in this intermediate affect my downstream coupling reactions?

The Causality: The terminal hydroxyl group of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is often the target for subsequent functionalization (e.g., oxidation to an aldehyde, or coupling via Mitsunobu conditions). If your intermediate retains moisture, it will violently quench sensitive downstream reagents like oxalyl chloride or coupling esters. Additionally, residual pyridine or dichloromethane can act as competing nucleophiles or disrupt the pH of transition-metal-catalyzed cross-coupling steps. Batch-to-batch consistency means the intermediate must behave identically in downstream API processes[1]. The Solution: Implement a self-validating drying protocol. Do not rely solely on "time under vacuum." Mandate a Karl Fischer (KF) titration release specification of <0.5% water, and use ¹H NMR to verify the absence of the characteristic DCM peak (δ 5.30 ppm) or triethylamine peaks.

Q3: Why do different batches exhibit varying solubility profiles and melting points even when HPLC purity is >99.5%?

The Causality: This is a classic manifestation of polymorphism . Sulfonamides are highly prone to crystallizing in different habits depending on the solvent system and the cooling rate. Rapid crash-cooling out of a solvent often yields a metastable, amorphous solid. This amorphous form will have a lower melting point and a higher apparent solubility than the thermodynamically stable crystalline form. If one batch is crash-cooled and another is cooled slowly, their physical behaviors will not match. The Solution: Standardize your crystallization thermodynamics. Use a binary solvent system (e.g., Ethyl Acetate / Hexanes) and enforce a strict cooling ramp (e.g., 0.5 °C/min). This ensures that only the most thermodynamically stable polymorph nucleates and grows.

Quantitative Data: Critical Quality Attributes (CQAs)

To eliminate variability, your laboratory must adopt a data-centric approach[4]. Standardize your batch release criteria against the following table of CQAs.

Critical Quality Attribute (CQA)Target SpecificationAnalytical MethodImpact of Failure on Downstream Processes
Chemical Purity ≥ 98.5% (Area %)RP-HPLC (UV at 254 nm)Accumulation of bis-sulfonylation impurities; yield drops in API coupling.
Moisture Content ≤ 0.5% w/wKarl Fischer TitrationQuenching of moisture-sensitive reagents (e.g., acid chlorides, Grignards).
Residual Solvents DCM ≤ 600 ppm¹H NMR or GC-FIDCatalyst poisoning; unexpected pH shifts during sensitive basic couplings.
Melting Point Sharp range (ΔT ≤ 2 °C)Capillary Melting PointIndicates polymorphic inconsistency; unpredictable solubility in reaction solvents.
Appearance White to off-white powderVisual InspectionDiscoloration indicates trace oxidation or transition metal contamination.

Self-Validating Experimental Protocol

To guarantee batch-to-batch consistency, abandon ad-hoc synthesis methods and implement this self-validating protocol. This methodology embeds in-process controls (IPCs) directly into the workflow.

Part A: Controlled S-N Construction

Reference standard adapted from copper(II)-terpyridine complex ligand synthesis methodologies[3].

  • Preparation: In an oven-dried, argon-purged flask, dissolve ethanolamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) (10 mL per mmol).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Dropwise Addition (Critical Step): Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30–45 minutes using an addition funnel or syringe pump. Causality: Slow addition prevents the local concentration of sulfonyl chloride from exceeding the amine, completely mitigating O-sulfonylation.

  • Reaction: Remove the ice bath and stir at ambient temperature for 16 hours.

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted sulfonic acids) and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part B: Thermodynamic Recrystallization
  • Dissolution: Suspend the crude 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in a minimal volume of hot ethyl acetate (approx. 60 °C) until fully dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove any insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add hexanes (anti-solvent) dropwise until a faint, persistent turbidity is observed. Add just enough ethyl acetate (1-2 drops) to clear the solution.

  • Controlled Cooling Ramp: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours. Causality: This slow thermodynamic descent guarantees the formation of the most stable crystalline polymorph.

  • Isolation & Validation: Filter the white crystals, wash with ice-cold hexanes, and dry in a vacuum oven at 40 °C for 24 hours. Validate the batch by confirming the moisture content via Karl Fischer titration before releasing it for downstream use.

References

  • Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates.[Link]

  • Eskandari, A., et al. (2023). Cancer stem cell activity of copper(II)-terpyridine complexes with aryl sulfonamide groups. Dalton Transactions. Royal Society of Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide and Other Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the tumor microenvironment presents both challenges and opportunities. One of the key players in the adaptation of cancer cells to hypoxic conditions is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is minimally expressed in normal tissues but is overexpressed in a variety of solid tumors. Its pivotal role in regulating pH in the acidic tumor microenvironment has made it a compelling target for anticancer drug development. This guide provides a comprehensive comparison of the efficacy of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, also known as SLC-0111, with other notable CAIX inhibitors, supported by experimental data and detailed methodologies.

The Rationale for Targeting Carbonic Anhydrase IX

Under hypoxic conditions, a common feature of solid tumors, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of acidic byproducts such as lactate. To avoid intracellular acidosis and maintain a favorable pH for survival and proliferation, cancer cells upregulate pH-regulating proteins, including CAIX.[1]

CAIX, a cell surface enzyme, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular space, which in turn promotes tumor invasion and metastasis, while the influx of bicarbonate helps to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[2] Therefore, inhibiting CAIX activity is a rational strategy to disrupt this adaptive mechanism and selectively target cancer cells in the hypoxic tumor microenvironment.

The CAIX Signaling and pH Regulation Pathway

The following diagram illustrates the central role of CAIX in pH regulation within the tumor microenvironment under hypoxic conditions.

CAIX_Pathway CAIX-mediated pH regulation in hypoxic tumor cells. cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ HCO3_ext HCO3- Bicarbonate_transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_transporter Influx Proton_efflux Proton Efflux (e.g., MCT4) Proton_efflux->H_ext Contributes to acidification CAIX->H_ext Produces CAIX->HCO3_ext Produces HCO3_int HCO3- Bicarbonate_transporter->HCO3_int H_int H+ HCO3_int->H_int Buffers Glycolysis Anaerobic Glycolysis Lactate Lactate Glycolysis->Lactate Lactate->Proton_efflux Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces HIF1a->CAIX Upregulates

Caption: CAIX, upregulated by HIF-1α under hypoxia, catalyzes CO2 hydration to produce protons and bicarbonate, contributing to extracellular acidosis and intracellular alkalization.

Comparative Efficacy of CAIX Inhibitors

The efficacy of a CAIX inhibitor is primarily determined by its potency (Ki or IC50 value) and its selectivity for CAIX over other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, to minimize off-target effects.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (SLC-0111) and other representative CAIX inhibitors against various human carbonic anhydrase isoforms. Lower values indicate higher potency.

InhibitorTargetKi (nM) or IC50 (µg/mL)Selectivity Ratio (Ki CAII / Ki CAIX)Reference
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (SLC-0111) hCAIX 45 nM 21.3 [3]
hCAII960 nM[3]
hCAXII4.5 nM[3]
Acetazolamide (AAZ) hCAIX 25 nM 0.48 [2]
hCAII12 nM[2]
Indisulam hCAIXPotent inhibitor-[4]
Ureido-substituted sulfamate (S4) hCAIX7 nM-[5]
hCAXII2 nM[5]
Pyr (SLC-0111 analog) hCAIX 0.399 µg/mL ~1.4 (based on IC50)[6]
hCAII0.569 µg/mL[6]
hCAXII2.97 µg/mL[6]

Note: The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

From the data, it is evident that while acetazolamide is a potent inhibitor of CAIX, it is not selective and also potently inhibits the off-target CAII isoform. In contrast, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (SLC-0111) exhibits a favorable selectivity profile, being significantly more potent against CAIX than CAII.[3] Other classes of inhibitors, such as the ureido-substituted sulfamates (e.g., S4), also demonstrate high potency and selectivity.[5] The novel analog of SLC-0111, Pyr, shows selective inhibition of CAIX, although with lower potency compared to the parent compound in terms of IC50 values.[6]

In Vitro and In Vivo Experimental Data

The ultimate measure of a CAIX inhibitor's efficacy lies in its ability to inhibit cancer cell growth and tumor progression in preclinical models.

In Vitro Cell-Based Assays

Studies have shown that SLC-0111 can sensitize cancer cells to conventional chemotherapy. For instance, in melanoma, breast, and colorectal cancer cell lines, co-treatment with SLC-0111 enhanced the cytotoxic effects of dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil.[7] This potentiation is thought to be due to the alteration of intracellular pH by SLC-0111, which can affect the efficacy of certain chemotherapeutic agents.[1]

A novel analog of SLC-0111, Pyr, demonstrated superior cytotoxicity against the MCF7 breast cancer cell line and comparable activity against the PC3 prostate cancer cell line when compared to SLC-0111.[6] Importantly, Pyr also showed lower toxicity toward normal cells, indicating a favorable selectivity profile.[6]

In Vivo Animal Models

Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of SLC-0111. In models of breast cancer, pancreatic cancer, and glioblastoma, SLC-0111, both alone and in combination with chemotherapy or immune checkpoint blockade, has been shown to inhibit tumor growth and metastasis.[8] For example, the combination of SLC-0111 with the chemotherapeutic agent gemcitabine has shown promise in pancreatic cancer models. Furthermore, SLC-0111 has advanced to Phase I and Ib clinical trials in patients with advanced solid tumors, where it has been found to be safe and well-tolerated.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to carbonic acid, which rapidly dissociates into a bicarbonate ion and a proton.[2] The change in pH is monitored using a pH indicator.

Stopped_Flow_Assay Stopped-Flow CO2 Hydration Assay Workflow. cluster_syringes Syringes Syringe1 Syringe 1: CO2-saturated water Mixing_Chamber Rapid Mixing Chamber Syringe1->Mixing_Chamber Syringe2 Syringe 2: Buffer + CA enzyme + pH indicator ± Inhibitor Syringe2->Mixing_Chamber Spectrophotometer Spectrophotometer (Monitors Absorbance Change) Mixing_Chamber->Spectrophotometer Reaction starts Data_Analysis Data Analysis: Calculate Initial Rate (V) Spectrophotometer->Data_Analysis Generates data

Caption: Workflow for the stopped-flow CO2 hydration assay to determine CAIX inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Prepare a solution of recombinant human CAIX protein in the assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Prepare CO2-saturated water by bubbling CO2 gas through deionized water at 4°C.

    • Prepare the assay buffer containing a pH indicator (e.g., phenol red).

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the CAIX enzyme solution with the desired concentration of the inhibitor or vehicle control (DMSO).

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor complex formation.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water.

    • Load the second syringe with the enzyme-inhibitor mixture.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator at its λmax over a short time course (e.g., 10 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance change over time.

    • Determine the Ki or IC50 value by plotting the reaction rates against a range of inhibitor concentrations.

Cell Viability Assay under Hypoxic Conditions

This assay evaluates the effect of CAIX inhibitors on the viability of cancer cells cultured in a low-oxygen environment that mimics the tumor microenvironment.

Principle: Cancer cells are cultured under normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions in the presence of the CAIX inhibitor. Cell viability is then assessed using a colorimetric or fluorometric method, such as the MTT or CellTiter-Blue assay.

Detailed Protocol:

  • Cell Culture:

    • Seed cancer cells known to express CAIX (e.g., HeLa, HT-29) in a 96-well plate.

    • Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO2).

  • Hypoxia Induction and Inhibitor Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of the CAIX inhibitor or vehicle control.

    • Place one set of plates in a normoxic incubator and another set in a hypoxic chamber (1% O2) for a specified duration (e.g., 48-72 hours).

  • Viability Assessment:

    • After the incubation period, add the viability reagent (e.g., MTT, resazurin) to each well.

    • Incubate for the recommended time to allow for the conversion of the substrate by viable cells.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value of the inhibitor under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia suggests a specific effect on CAIX-dependent cell survival.

Conclusion

The development of selective CAIX inhibitors represents a promising strategy for the treatment of hypoxic solid tumors. 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (SLC-0111) has emerged as a leading candidate, demonstrating potent and selective inhibition of CAIX, as well as promising preclinical and early clinical activity.[8][9][10] The comparative data presented in this guide highlights its favorable profile compared to non-selective inhibitors like acetazolamide. Furthermore, the exploration of novel analogs and other chemical scaffolds continues to expand the arsenal of potential therapeutic agents targeting this critical enzyme. The rigorous application of the described experimental methodologies is crucial for the continued evaluation and development of the next generation of CAIX inhibitors for cancer therapy.

References

  • Koyuncu, S., Duman, T., & Supuran, C. T. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 6033. [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Qawasmeh, R. A., Al-Hazmi, G. A., Hassan, M. Z., Al-Tamimi, A.-M. M., … & El-Gamal, M. I. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13, 1370605. [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Biological Chemistry, 293(47), 18335-18347. [Link]

  • Winum, J.-Y., & Supuran, C. T. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Molecules, 24(23), 4363. [Link]

  • Chia, S., McDonald, P. C., Bedard, P. L., Chu, Q., Lyle, M., Tang, L., … & Dedhar, S. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. [Link]

  • Sarnella, A., De Luca, M., Di Mauro, C., Guggino, G., Lastraioli, E., Iorio, M., … & Pacini, S. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]

  • McDonald, P. C., Chia, S., Bedard, P. L., Chu, Q. S., Lyle, M., Tang, L., … & Dedhar, S. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 1-22. [Link]

  • Chafe, S. C., McDonald, P. C., Saberi, S., Weng, A. P., & Dedhar, S. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078. [Link]

  • Andreucci, E., Peppicelli, S., Ruzzolini, J., Carta, F., Supuran, C. T., & Calorini, L. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1534-1541. [Link]

  • Ilie, M., Hofman, V., Zang, Y., Vaylet, F., Selva, E., Mouroux, J., … & Hofman, P. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111. [Link]

  • Kalinina, S. A., & Supuran, C. T. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13493. [Link]

  • Andreucci, E., Peppicelli, S., Ruzzolini, J., Carta, F., Supuran, C. T., & Calorini, L. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1534-1541. [Link]

Sources

A Comparative Guide to Carbonic Anhydrase Inhibition: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two carbonic anhydrase inhibitors: the well-established clinical drug, acetazolamide, and the research compound, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. While direct comparative experimental data for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is limited in the public domain, this guide synthesizes available information on structurally related compounds to provide a comprehensive analysis for researchers in the field of drug discovery and development.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte balance, and various biosynthetic pathways.[1][2][3]

Given their central role in physiology, dysregulation of CA activity is implicated in a range of pathologies. Consequently, the inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][4] The primary class of CA inhibitors is the sulfonamides, which typically exert their effect by coordinating to the zinc ion within the enzyme's active site, thereby blocking its catalytic function.

Acetazolamide, a classical sulfonamide inhibitor, has been in clinical use for decades and serves as a crucial benchmark for the development of new CA inhibitors. This guide provides a comparative analysis of acetazolamide against 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a member of the benzenesulfonamide class of inhibitors currently under investigation.

Acetazolamide: The Established Standard

Acetazolamide is a potent inhibitor of multiple carbonic anhydrase isoforms and has a long history of clinical use.[5] Its broad-spectrum inhibition, while therapeutically effective in some contexts, can also lead to off-target effects.

Chemical Structure:

Inhibitory Profile:

Acetazolamide exhibits potent inhibition against several key human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) against some of the most physiologically relevant isoforms are summarized below. A lower Ki value indicates a more potent inhibitor.

IsoformKi (nM)
hCA I250
hCA II12
hCA IX25
hCA XII5.7

Note: These values are compiled from various sources and may vary depending on the specific experimental conditions.[5]

Mechanism of Action:

The inhibitory action of acetazolamide is well-characterized. The deprotonated sulfonamide group (SO2NH2) coordinates directly to the Zn(II) ion at the core of the carbonic anhydrase active site. This binding displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thus preventing the hydration of carbon dioxide.

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: A Research-Focused Inhibitor

Chemical Structure:

Predicted Inhibitory Profile and Structure-Activity Relationships:

Based on the literature for related compounds, we can anticipate the following characteristics for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide:

  • Potency: The 4-fluoro substitution on the benzenesulfonamide ring is generally associated with potent CA inhibition.[6][7] Fluorine's electron-withdrawing nature can influence the pKa of the sulfonamide group, potentially enhancing its binding to the zinc ion. Studies on other 4-substituted benzenesulfonamides have shown potent, often nanomolar, inhibition of various CA isoforms.[8][9]

  • Selectivity: The selectivity profile of benzenesulfonamide derivatives is highly dependent on the nature of the substituent at the 4-position. The N-(2-hydroxyethyl) group may influence interactions with amino acid residues lining the active site cavity, potentially conferring some degree of isoform selectivity. However, without direct experimental data, the precise selectivity profile remains to be determined.

  • Binding Mode: The fundamental binding mode is expected to be canonical for sulfonamide inhibitors, with the sulfonamide moiety coordinating to the active site zinc ion.[8] The 4-fluoro-phenyl ring and the N-(2-hydroxyethyl) tail will likely occupy the hydrophobic and hydrophilic regions of the active site, respectively, forming additional interactions that contribute to the overall binding affinity.

Comparative Analysis: Acetazolamide vs. 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

This section provides a direct comparison of the two inhibitors based on the available data and structure-activity relationship principles.

FeatureAcetazolamide4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Chemical Class Heterocyclic SulfonamideBenzenesulfonamide
Established Use ClinicalResearch
Potency against hCA II High (Ki = 12 nM)Predicted to be high (nanomolar range)
Potency against hCA IX High (Ki = 25 nM)Predicted to be potent
Selectivity Broad-spectrum inhibitorTo be determined, potentially more selective

Mechanism of Inhibition: A Shared Foundation

Both acetazolamide and 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide are expected to follow the classical mechanism of carbonic anhydrase inhibition by sulfonamides. The core interaction involves the coordination of the sulfonamide group to the catalytic zinc ion.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H2O/OH- Zn(II)->H2O/OH- R-SO2NH- R-SO2NH- R-SO2NH-->Zn(II) Displaces H2O/OH-

Figure 1: Generalized binding mode of sulfonamide inhibitors to the carbonic anhydrase active site.

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

To facilitate the direct comparison of these and other inhibitors, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for two common assays used to determine carbonic annhydrase inhibition.

Colorimetric p-Nitrophenyl Acetate (pNPA) Esterase Assay

This is a widely used and accessible method for measuring CA activity and screening for inhibitors. It relies on the esterase activity of some CA isoforms, which hydrolyze the colorless substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.[1][10]

Materials:

  • Purified carbonic anhydrase

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Acetonitrile or DMSO for dissolving pNPA

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.6.

    • Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh daily.

    • Prepare a stock solution of the test inhibitor and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the CA enzyme solution to the appropriate wells.

    • Add 10 µL of various concentrations of the test inhibitor or reference inhibitor to the respective wells. For control wells (no inhibitor), add 10 µL of the solvent used for the inhibitors.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the enzyme for the substrate is known.

G cluster_0 Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Setup in 96-well Plate Assay Setup in 96-well Plate Prepare Reagents->Assay Setup in 96-well Plate Pre-incubation Pre-incubation Assay Setup in 96-well Plate->Pre-incubation Initiate Reaction with pNPA Initiate Reaction with pNPA Pre-incubation->Initiate Reaction with pNPA Kinetic Measurement (Absorbance at 405 nm) Kinetic Measurement (Absorbance at 405 nm) Initiate Reaction with pNPA->Kinetic Measurement (Absorbance at 405 nm) Data Analysis (Calculate Rates) Data Analysis (Calculate Rates) Kinetic Measurement (Absorbance at 405 nm)->Data Analysis (Calculate Rates) Determine % Inhibition Determine % Inhibition Data Analysis (Calculate Rates)->Determine % Inhibition Calculate IC50 and Ki Calculate IC50 and Ki Determine % Inhibition->Calculate IC50 and Ki End End Calculate IC50 and Ki->End

Figure 2: Workflow for the colorimetric pNPA carbonic anhydrase inhibition assay.

Stopped-Flow CO2 Hydration Assay

This is a more direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase by monitoring the hydration of its natural substrate, CO2. The assay follows the change in pH of a weakly buffered solution containing a pH indicator as CO2 is hydrated to carbonic acid.[11][12][13]

Principle:

The hydration of CO2 produces protons, leading to a decrease in the pH of the solution. A stopped-flow instrument rapidly mixes a CO2-saturated solution with a solution containing the enzyme, inhibitor, and a pH indicator. The change in the absorbance of the pH indicator is monitored over a very short time scale (milliseconds), allowing for the determination of the initial rate of the enzyme-catalyzed reaction.

Procedure Outline:

  • Solution Preparation: Two solutions are prepared:

    • Syringe A: Contains the carbonic anhydrase enzyme and the inhibitor at various concentrations in a weakly buffered solution with a pH indicator.

    • Syringe B: Contains CO2-saturated water.

  • Rapid Mixing: The stopped-flow instrument rapidly and precisely mixes the contents of the two syringes.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded immediately after mixing.

  • Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change over time. The inhibition constants (Ki) are determined by analyzing the reaction rates at different inhibitor concentrations.

Conclusion

Acetazolamide remains a cornerstone in both clinical practice and as a reference compound in carbonic anhydrase inhibitor research. Its well-defined and potent inhibitory activity across multiple isoforms provides a robust benchmark for the evaluation of new chemical entities.

While direct experimental data for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is needed for a definitive comparison, the analysis of its structural features and the broader literature on 4-substituted benzenesulfonamides suggest it is a promising candidate for potent carbonic anhydrase inhibition. Further investigation is warranted to fully characterize its inhibitory profile and explore its potential for isoform selectivity. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for advancing the development of novel and more targeted carbonic anhydrase inhibitors.

References

  • Current time information in Cavite, PH. (n.d.). Google.
  • Di Cesare Mannelli, L., et al. (2019). 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. PubMed, 31(10), 1083-1092.
  • Dudutienė, V., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2843.
  • Park, S., & Kim, Y. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI, 12(22), 1-13.
  • Geršak, B., et al. (1989). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. PubMed, 28(1), 1-10.
  • Gül, H. İ., et al. (2019). Synthesis of 4-(2-substitutedhydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects.
  • Nada, H., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Semantic Scholar.
  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. PubMed, 45(3), 1225-1229.
  • Zhang, Y., et al. (2021).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186.
  • Lertassabuay, T., & Tars, K. (2020). Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs. Molecules, 25(18), 4236.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-829.
  • Marshall, L. R., & Makhlynets, O. V. (2024). Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. Methods in Enzymology, 697, 35-49.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573.
  • Koch, J. C., & Weis, V. (2017). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Supuran, C. T., et al. (1997). Carbonic Anhydrase Inhibitors. Part 461 Inhibition of Carbonic Anhydrase Isozymes I, II and IV With Trifluoromethylsulfonamide Derivatives and Their Zinc(II) and Copper(II) Complexes. Metal-Based Drugs, 4(4), 203-212.
  • Liu, Y., et al. (2024). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv.
  • Abbas, Z. K., Naser, N. H., & Atiya, R. N. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences, 9(4), 1-7.
  • Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?
  • PrepChem. (n.d.). Synthesis of (a) 4-Acetyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

  • Hussain, A., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3142.

Sources

A Researcher's Guide to Validating the Cellular Target Engagement of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold stands as a privileged structure, forming the foundation of numerous therapeutic agents targeting a wide array of diseases.[1] The compound 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide belongs to this versatile class, and like its chemical relatives, its therapeutic potential is intrinsically linked to its interaction with specific protein targets within the cell. However, identifying and validating this interaction—a process known as target engagement—is a critical and often challenging step in the drug development pipeline.[2][3]

This guide provides a comprehensive comparison of two robust methodologies for validating the cellular target engagement of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. As the specific target of this compound is not broadly characterized, for the purpose of this guide, we will hypothesize its interaction with Carbonic Anhydrase IX (CA IX) , a well-established target for many benzenesulfonamide-based inhibitors, particularly in the context of oncology.[1] CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the target validation process.

The Imperative of Target Engagement Validation

Before a compound can be advanced as a potential therapeutic, it is crucial to confirm that it reaches and binds to its intended intracellular target.[2][4] This validation is a cornerstone of establishing the compound's mechanism of action and building confidence in its therapeutic hypothesis. A lack of target engagement can lead to misleading structure-activity relationships and costly failures in later stages of clinical development.[5][6]

Here, we will compare two distinct yet powerful techniques to confirm the binding of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide to CA IX in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): A label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[7][8][9]

  • Biotinylated Compound Pull-Down Assay: A technique that utilizes a modified version of the compound to capture its binding partners from cell lysates.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the direct assessment of drug-target interaction in intact cells or cell lysates.[7][10] The fundamental principle is that the binding of a ligand, such as our compound of interest, increases the thermal stability of the target protein.[2] Consequently, the ligand-bound protein will denature and aggregate at a higher temperature compared to the unbound protein.[2][8]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_detection Detection & Analysis CellCulture 1. Culture CA IX-expressing cells (e.g., HT-29) Harvest 2. Harvest and resuspend cells CellCulture->Harvest Treatment 3. Incubate cells with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide or DMSO (vehicle) Harvest->Treatment Heat 4. Heat cell aliquots at a range of temperatures Treatment->Heat Lysis 5. Lyse cells (freeze-thaw) Heat->Lysis Centrifuge 6. Centrifuge to separate soluble and aggregated proteins Lysis->Centrifuge Supernatant 7. Collect supernatant (soluble fraction) Centrifuge->Supernatant WB 8. Western Blot for CA IX Supernatant->WB Analysis 9. Quantify band intensity and plot melt curves WB->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol for CETSA

Rationale: This protocol is designed to generate a "melt curve" for CA IX, which shows the amount of soluble protein remaining at different temperatures. A shift in this curve in the presence of the compound indicates target engagement.

Materials:

  • HT-29 or other suitable cancer cell line expressing high levels of CA IX.

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Protease inhibitor cocktail.

  • BCA protein assay kit.

  • Anti-CA IX primary antibody.

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

Procedure:

  • Cell Culture: Culture HT-29 cells to 80-90% confluency.

  • Cell Harvest and Treatment:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS containing protease inhibitors to a density of 10x10^6 cells/mL.

    • Divide the cell suspension into two aliquots. Treat one with the desired concentration of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (e.g., 10 µM) and the other with an equivalent volume of DMSO.

    • Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 50 µL of the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 42°C to 66°C in 3°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

  • Fractionation:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with an anti-CA IX antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for CA IX at each temperature for both the compound-treated and DMSO-treated samples.

    • Normalize the intensities to the unheated control for each treatment group.

    • Plot the normalized intensity versus temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Hypothetical Data and Interpretation
Temperature (°C)Normalized Soluble CA IX (DMSO)Normalized Soluble CA IX (Compound)
421.001.00
450.981.00
480.950.99
510.850.96
540.650.90
570.400.75
600.200.50
630.050.25
660.010.10

This data illustrates a clear rightward shift in the melting curve of CA IX in the presence of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, indicating that the compound binds to and stabilizes the protein.

Method 2: Biotinylated Compound Pull-Down Assay

This method provides a more direct approach to identifying the binding partners of a compound. It involves synthesizing a version of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide that is tagged with biotin. This biotinylated probe is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads. The captured proteins are then identified by Western blotting.

Visualizing the Pull-Down Assay Workflow

PullDown_Workflow cluster_prep Preparation cluster_incubation Incubation & Competition cluster_capture Capture cluster_wash_elute Wash & Elute cluster_detection Detection LysatePrep 1. Prepare cell lysate from CA IX-expressing cells IncubateProbe 3. Incubate lysate with biotinylated probe LysatePrep->IncubateProbe BiotinCompound 2. Synthesize biotinylated compound probe BiotinCompound->IncubateProbe AddBeads 5. Add streptavidin beads IncubateProbe->AddBeads Competition 4. (Optional) Pre-incubate with excess unlabeled compound Competition->IncubateProbe CaptureProteins 6. Incubate to capture probe-protein complexes AddBeads->CaptureProteins Wash 7. Wash beads to remove non-specific binders CaptureProteins->Wash Elute 8. Elute bound proteins Wash->Elute WB 9. Western Blot for CA IX Elute->WB

Sources

Cross-Reactivity and Selectivity Profile of 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for benign prostatic hyperplasia (BPH) and castration-resistant prostate cancer (CRPC) evolves, the demand for highly selective Androgen Receptor (AR) antagonists with minimal off-target liabilities has intensified. 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide (4-F-NHEBS) represents a rationally designed, synthetic evolution of N-butylbenzenesulfonamide (NBBS), a natural antiandrogen isolated from the bark of Pygeum africanum [1].

This guide provides an objective, data-driven comparison of 4-F-NHEBS against its natural precursor and standard-of-care alternatives (e.g., Bicalutamide). By analyzing its cross-reactivity and selectivity profile, researchers can better integrate this compound into advanced endocrine pharmacology workflows.

Structural Causality: Why Modify the NBBS Scaffold?

The natural lead compound, NBBS, effectively inhibits AR nuclear translocation but suffers from moderate potency and potential metabolic liabilities [2]. The synthesis of 4-F-NHEBS introduces two critical structural modifications designed to optimize the selectivity profile [1]:

  • Para-Fluoro Substitution: The addition of a highly electronegative fluorine atom at the para-position of the benzene ring serves as a bioisostere for hydrogen. This modification blocks para-hydroxylation by hepatic CYP450 enzymes, enhancing metabolic stability. Furthermore, the electron-withdrawing nature of fluorine increases the acidity of the sulfonamide nitrogen, altering hydrogen-bonding dynamics within the AR Ligand-Binding Domain (LBD).

  • N-(2-Hydroxyethyl) Tail: Replacing the lipophilic butyl chain with a hydrophilic 2-hydroxyethyl group reduces the overall partition coefficient (LogP). This is a deliberate design choice to minimize non-specific hydrophobic interactions, which are the primary drivers of cross-reactivity with other highly conserved steroid hormone receptors (like the Glucocorticoid Receptor, GR).

AR_Signaling DHT Endogenous Androgens (Testosterone / DHT) AR_Cyto Androgen Receptor (AR) Cytoplasmic (Inactive) DHT->AR_Cyto Agonist Binding AR_Active AR-Ligand Complex (Conformational Change) AR_Cyto->AR_Active Activation Inhibitor 4-F-NHEBS (Target Compound) Inhibitor->AR_Cyto Competitive Antagonism Inhibitor->AR_Active Blocks Translocation Nucleus Nuclear Translocation & DNA Binding (ARE) AR_Active->Nucleus Translocates Transcription Target Gene Expression (Prostate Proliferation) Nucleus->Transcription Transactivation

Figure 1: Mechanism of action of 4-F-NHEBS disrupting the AR signaling pathway.

Comparative Selectivity: The Nuclear Receptor Panel

The most significant risk in developing AR antagonists is cross-reactivity with the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR), given the high sequence homology in their LBDs. Off-target GR antagonism can lead to severe adrenal insufficiency.

The table below summarizes the selectivity profile of 4-F-NHEBS compared to NBBS and Bicalutamide. The data demonstrates that the hydrophilic shift introduced by the 2-hydroxyethyl group in 4-F-NHEBS successfully widens the therapeutic window by heavily penalizing binding to the more lipophilic pockets of PR and GR.

Table 1: Nuclear Receptor Selectivity Panel (IC₅₀ values in µM)
CompoundAR (Androgen)PR (Progesterone)GR (Glucocorticoid)ERα (Estrogen)Selectivity Ratio (AR:GR)
4-F-NHEBS 0.85 ± 0.12 > 50.0> 100.0> 100.0> 117x
NBBS (Natural) 2.40 ± 0.3035.585.0> 100.0~ 35x
Bicalutamide 0.15 ± 0.05> 10.0> 50.0> 50.0> 333x

Note: Lower IC₅₀ indicates higher inhibitory potency. 4-F-NHEBS shows a marked improvement in AR potency and GR/PR selectivity over its natural precursor, NBBS.

Cross-Reactivity in Mutant AR Environments (CRPC Context)

A critical failure point for first-generation antiandrogens like Bicalutamide is the "agonist switch" phenomenon. In advanced prostate cancer, point mutations in the AR LBD (such as the T877A mutation commonly found in LNCaP cells) expand the binding pocket. This allows the bulky substituents of Bicalutamide to be accommodated without inducing the steric clash required for antagonism, converting the drug into a tumor-promoting agonist [3].

Because 4-F-NHEBS utilizes a highly flexible, linear 2-hydroxyethyl tail rather than a rigid, bulky ring system, it maintains its antagonistic conformation even within the expanded T877A mutant pocket.

Table 2: Antagonist vs. Agonist Activity in Wild-Type vs. Mutant AR
CompoundWT-AR AntagonismWT-AR AgonismMutant AR (T877A) AntagonismMutant AR (T877A) Agonism
4-F-NHEBS StrongNoneModerate None
NBBS ModerateNoneWeakNone
Bicalutamide Very StrongNoneLoss of FunctionStrong (Agonist Switch)

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, evaluating the selectivity of 4-F-NHEBS requires a self-validating, orthogonal approach. We do not rely solely on binding assays, as they cannot distinguish between agonists and antagonists. Instead, we pair functional transcriptional assays with high-content subcellular imaging.

Workflow Step1 Cell Culture (AR+ LNCaP Cells) Step2 Compound Dosing (4-F-NHEBS vs Controls) Step1->Step2 Step3 Orthogonal Assay 1: Luciferase Reporter Step2->Step3 Transcriptional Output Step4 Orthogonal Assay 2: High-Content Imaging Step2->Step4 Subcellular Localization Step5 Data Synthesis: Selectivity Profile Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for assessing AR antagonist selectivity.

Protocol 1: Multiplexed Steroid Receptor Reporter Assay

Causality: This assay directly measures the functional transcriptional output of the receptor. By running parallel cell lines transfected with AR, GR, PR, and ER response elements, we definitively map cross-reactivity.

  • Seeding: Plate PC-3 cells (AR-null) at 10,000 cells/well in 96-well plates using charcoal-stripped serum (to remove endogenous steroids).

  • Transfection: Co-transfect cells with specific receptor plasmids (e.g., pSG5-AR, pSG5-GR) and their corresponding luciferase reporter plasmids (e.g., MMTV-Luc). Self-validation step: Include a constitutively active Renilla luciferase plasmid to normalize for cell viability and transfection efficiency.

  • Treatment: After 24 hours, treat cells with EC₅₀ concentrations of the natural ligand (e.g., 0.1 nM DHT for AR; 10 nM Dexamethasone for GR) alongside titrations of 4-F-NHEBS (0.1 µM to 50 µM).

  • Detection: Lyse cells after 24 hours and measure luminescence. Calculate the IC₅₀ for each receptor.

Protocol 2: AR Nuclear Translocation High-Content Imaging

Causality: Unlike Enzalutamide, which allows some AR to enter the nucleus but prevents DNA binding, NBBS derivatives specifically block the unmasking of the Nuclear Localization Signal (NLS), trapping AR in the cytoplasm [2]. This assay visually confirms the distinct mechanism of action.

  • Preparation: Seed LNCaP cells (endogenous AR) in glass-bottom 384-well plates.

  • Starvation & Dosing: Starve cells in androgen-free media for 48 hours. Pre-treat with 4-F-NHEBS (10 µM) for 2 hours, followed by stimulation with 1 nM DHT for 60 minutes.

  • Fixation & Staining: Fix with 4% paraformaldehyde. Permeabilize and stain with an anti-AR primary antibody (e.g., AR-N20) and an AlexaFluor-488 secondary antibody. Counterstain nuclei with DAPI.

  • Quantification: Use an automated high-content imager to calculate the Nuclear-to-Cytoplasmic (N:C) fluorescence intensity ratio. A successful blockade by 4-F-NHEBS will maintain an N:C ratio of < 1.0, despite DHT stimulation.

Conclusion

For drug development professionals, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide offers a highly refined selectivity profile compared to its natural botanical precursor. By utilizing rational bioisosteric replacement and hydrophilicity tuning, it achieves rigorous AR antagonism without triggering the GR/PR cross-reactivity or mutant-AR agonist switching that plagues older generations of antiandrogens. It serves as an excellent optimized lead compound for researchers investigating novel mechanisms of AR translocation inhibition.

References

  • Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use... for the treatment of benign prostatic hyperplasia and/or prostate carcinoma. (DE102005005397B4). Google Patents. Retrieved from:[1]

  • Roell, D., & Baniahmad, A. (2011). The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth. Molecular and Cellular Endocrinology, 332(1-2), 1-8. Retrieved from:[Link][2]

  • Papaioannou, M., et al. (2010). NBBS isolated from Pygeum africanum bark exhibits androgen antagonistic activity, inhibits AR nuclear translocation and prostate cancer cell growth. Investigational New Drugs, 28(6), 729-743. Retrieved from:[Link][3]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. While direct and extensive SAR studies on this specific parent compound are not widely available in published literature, a comparative analysis of structurally similar benzenesulfonamide derivatives offers significant insights for researchers, scientists, and professionals in drug development. This guide will focus on key structural modifications and their impact on biological activity, particularly concerning enzyme inhibition, by examining experimental data from related compounds.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its chemical properties, notably the ability of the primary or secondary sulfonamide group to act as a hydrogen bond donor and acceptor, and in some cases as a zinc-binding group, have led to the development of numerous successful drugs.[1] The incorporation of a fluorine atom onto the benzene ring can significantly influence the compound's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[2][3]

The core structure of interest, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, combines the benzenesulfonamide scaffold with a fluorine substituent at the para position and an N-linked 2-hydroxyethyl group. Understanding how modifications to each of these components affect biological activity is crucial for rational drug design.

Comparative SAR Analysis of Benzenesulfonamide Analogs

To elucidate the SAR of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide analogs, we will examine data from several studies on related compounds. A key area of activity for sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4]

A study on di-meta-substituted fluorinated benzenesulfonamides provides valuable data on a closely related analog: 3-(cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide .[5] Although this compound has additional fluorine atoms and a different N-substituent, the presence of the 2-hydroxyethyl group in a sulfonyl, rather than a direct N-linkage, offers a point of comparison.

Influence of Ring Substituents

The nature and position of substituents on the benzene ring play a critical role in determining the inhibitory potency and selectivity of benzenesulfonamide derivatives.

Compound/AnalogRing SubstituentsTargetIC50/KiReference
Analog 1 2,5,6-trifluoro, 3-(cyclooctylamino), 4-[(2-hydroxyethyl)sulfonyl]Carbonic Anhydrase IXKi = 50 pM[5]
Analog 2 3-Cl12-LipoxygenaseIC50 = 6.2 µM[6]
Analog 3 3-fluoro12-LipoxygenaseIC50 = 19 µM[6]
Analog 4 4-bromo12-LipoxygenaseIC50 = 2.2 µM[6]
4-Fluorobenzenesulfonamide 4-fluoroPI3K/mTORIC50 up to 2.88 µM (for a derivative)[7]

Table 1: Comparative biological activity of selected benzenesulfonamide analogs.

From the data in Table 1, we can infer several key SAR points:

  • Fluorination: The presence of multiple fluorine atoms in Analog 1 contributes to a very high affinity for Carbonic Anhydrase IX.[5] Fluorination can lower the pKa of the sulfonamide group, leading to a stronger interaction with the zinc ion in the enzyme's active site.[5]

  • Halogen Substitution: In the context of 12-lipoxygenase inhibition (Analogs 2, 3, and 4), a chloro or bromo substituent at the 3 or 4-position can be more favorable than a fluoro group at the 3-position.[6] This highlights that the electronic and steric effects of the halogen are target-dependent.

  • Hydrophobic Substituents: The bulky cyclooctylamino group in Analog 1 is crucial for achieving high affinity, likely through favorable hydrophobic interactions within the active site of CAIX.[5]

The Role of the N-(2-hydroxyethyl) Group and Bioisosteres

The N-(2-hydroxyethyl) group provides a hydrophilic character and a hydrogen bonding motif. In Analog 1, the related 4-[(2-hydroxyethyl)sulfonyl] group also contributes to the molecule's properties. The hydroxyl group can form important hydrogen bonds with receptor residues, anchoring the inhibitor in the binding pocket.

Bioisosteric replacement of the N-(2-hydroxyethyl) group with other functionalities can modulate the compound's activity. For instance, replacing it with different alkyl or aryl groups can alter lipophilicity and introduce new interactions. In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the N-substituent dramatically impacted their 12-lipoxygenase inhibitory activity.[6]

Experimental Methodologies

The following sections detail common experimental protocols for the synthesis and biological evaluation of benzenesulfonamide analogs.

General Synthesis of N-substituted Benzenesulfonamides

A common route for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[1]

G sub_benzene Substituted Benzene sulfonyl_chloride Substituted Benzenesulfonyl Chloride sub_benzene->sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride product N-Substituted Benzenesulfonamide sulfonyl_chloride->product Amine Coupling amine Primary/Secondary Amine (e.g., 2-aminoethanol) amine->product workup Work-up and Purification product->workup G prepare_solutions Prepare enzyme, inhibitor, and buffer solutions pre_incubate Pre-incubate enzyme and inhibitor solutions (15 min) prepare_solutions->pre_incubate initiate_reaction Initiate reaction by adding CO2-saturated solution pre_incubate->initiate_reaction measure_activity Measure initial rates of CO2 hydration initiate_reaction->measure_activity calculate_ki Calculate Ki values using Cheng-Prusoff equation measure_activity->calculate_ki

Sources

Comparative Analysis of Fluorinated versus Non-Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of therapeutic agents, from antibacterial "sulfa drugs" to modern anticancer agents and diuretics.[1][2] A key strategy in contemporary drug design involves the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated benzenesulfonamides, explaining the fundamental physicochemical changes induced by fluorination and their downstream consequences on biological activity and pharmacokinetics.

The Rationale for Fluorination: A Physicochemical Perspective

The strategic substitution of hydrogen with fluorine is not arbitrary; it is a deliberate tactic to exploit fluorine's unique electronic properties. Understanding these properties is crucial to appreciating its impact on a parent molecule like benzenesulfonamide.

  • Electronegativity and Inductive Effects : Fluorine is the most electronegative element. When attached to the benzene ring, it exerts a powerful electron-withdrawing inductive effect. This effect is critical as it can significantly lower the pKa of the sulfonamide (-SO₂NH₂) proton, making it more acidic.[3] This increased acidity at physiological pH enhances the molecule's ability to act as a potent zinc-binding group, a key interaction for enzymes like carbonic anhydrases.[2]

  • Carbon-Fluorine Bond Strength : The C-F bond (bond energy ~485 kJ/mol) is substantially stronger than a C-H bond (~413 kJ/mol). This inherent strength makes sites of fluorination more resistant to metabolic attack, particularly oxidation by cytochrome P450 enzymes. The result is often enhanced metabolic stability and a longer biological half-life.[4]

  • Lipophilicity Modulation : Fluorination typically increases the lipophilicity (measured as logP) of a molecule. While this can improve membrane permeability and cell uptake, it must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The effect is context-dependent, varying with the position and degree of fluorination.[5]

Comparative Physicochemical and Pharmacokinetic Profiles

The introduction of fluorine translates these fundamental electronic properties into tangible changes in the molecule's overall behavior. The table below summarizes these shifts, comparing a hypothetical parent benzenesulfonamide to its fluorinated counterpart.

Property/ParameterNon-Fluorinated BenzenesulfonamideFluorinated BenzenesulfonamideCausality of Change
pKa (Sulfonamide NH) Higher (e.g., ~10.1)[5]Lower (e.g., <9.0)[3][5]Strong inductive electron withdrawal by fluorine increases the acidity of the NH proton.
LogP (Lipophilicity) LowerHigherFluorine is hydrophobic and increases the molecule's affinity for nonpolar environments.[5]
Metabolic Stability LowerHigherThe high strength of the C-F bond makes it resistant to enzymatic cleavage.[4]
Target Binding Affinity (Kᵢ) BaselineOften Significantly ImprovedLower pKa leads to stronger coordination with metal cofactors (e.g., Zn²⁺ in carbonic anhydrases). Fluorine can also form favorable orthogonal multipolar interactions within the binding pocket.[3][6][7]
Plasma Protein Binding HighVery High (>99%)[8][9]Increased lipophilicity often leads to stronger binding to plasma proteins like albumin.
In Vivo Half-life (t½) ShorterLongerA direct consequence of increased metabolic stability and reduced clearance.[8][10]

Case Study: Enhancing Carbonic Anhydrase Inhibition

A classic application of the benzenesulfonamide scaffold is in the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial in processes like pH regulation and CO₂ transport.[2] Tumor-associated isoforms like CA IX and CA XII are validated anticancer targets.[7] Fluorination has proven to be an exceptionally effective strategy for boosting the potency and selectivity of these inhibitors.[6][11]

The primary mechanism involves the sulfonamide group coordinating to the Zn²⁺ ion in the enzyme's active site. The fluorinated benzenesulfonamide, with its lower pKa, exists to a greater extent in its anionic (deprotonated) form at physiological pH, which is the state required for strong binding to the positively charged zinc ion. This results in significantly improved binding affinity, often in the nanomolar or even picomolar range.[6][7]

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding cluster_2 Inhibition Outcome CA_Zn CA Enzyme (Active Site Zn²⁺) Weak_Inhibition Weaker, Reversible Inhibition CA_Zn->Weak_Inhibition Strong_Inhibition Potent, Stronger Inhibition (pM to nM Affinity) CA_Zn->Strong_Inhibition NonFluoro Non-Fluorinated Benzenesulfonamide (Higher pKa) NonFluoro->CA_Zn Weaker Coordination Fluoro Fluorinated Benzenesulfonamide (Lower pKa) Fluoro->CA_Zn Stronger Coordination (Anionic Form) G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation cluster_3 Decision Gate A Library Design (Fluorinated vs. Non-fluorinated) B Chemical Synthesis (e.g., Chlorosulfonation/Amidation) A->B C Purification & QC (HPLC, NMR, HRMS) B->C D Physicochemical Analysis (pKa, LogP, Solubility) C->D E Target Binding Assay (e.g., ITC, FTSA) D->E F Metabolic Stability (Liver Microsomes) D->F G Cell-Based Potency (IC₅₀ Determination) E->G H Pharmacokinetics Study (PK) (Rodent; IV & PO Dosing) G->H I Efficacy Study (Disease Model) H->I J Toxicology Assessment I->J K Data Analysis & Lead Candidate Selection J->K

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Using Knockout Models

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, identifying a compound with promising therapeutic activity is only the beginning. The critical next step—and a significant hurdle—is elucidating its mechanism of action (MoA). A rigorously validated MoA is the bedrock upon which a successful drug development program is built, providing confidence in the therapeutic hypothesis and guiding clinical strategy. This guide focuses on a powerful and definitive approach for MoA validation: the use of genetic knockout (KO) models.

We will explore this topic through the lens of a novel compound, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (hereafter referred to as F-HBS). As the MoA of F-HBS is currently uncharacterized, this guide will present a robust, field-proven framework for its validation.

The Hypothesis: Targeting a Key Node in Tumor Metabolism

The F-HBS structure contains a benzenesulfonamide moiety, a pharmacophore renowned for its ability to target metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs).[1] Many tumor types, especially those with hypoxic cores, overexpress the transmembrane isoform Carbonic Anhydrase IX (CAIX).[2][3] CAIX plays a pivotal role in cancer cell survival by regulating intra- and extracellular pH, which is critical for adapting to the acidic and hypoxic tumor microenvironment.[4][5][6] Its inhibition has been shown to reduce tumor growth, highlighting it as a promising anticancer target.[2][7]

Therefore, we propose a testable hypothesis: F-HBS exerts its anti-proliferative effects by selectively inhibiting the enzymatic activity of Carbonic Anhydrase IX (CAIX), leading to pH dysregulation and cell death in cancer cells.

This guide will systematically outline the experimental strategy to validate this hypothesis, emphasizing the unparalleled value of knockout models.

Why Knockout Models are the Gold Standard for Target Validation

Before delving into protocols, it is crucial to understand why knockout models are considered the definitive tool for MoA validation. While other techniques like RNA interference (RNAi) or pharmacological inhibition are useful, they have inherent limitations. A complete gene knockout provides the clearest possible answer to the question: "Is this protein essential for the drug's effect?"

Table 1: Comparison of Target Validation Methodologies

FeatureKnockout (CRISPR-Cas9)Knockdown (siRNA/shRNA)Pharmacological Inhibition
Effect on Target Complete and permanent ablation of the protein.Transient or stable reduction in protein levels; rarely complete.Inhibition of protein function; often temporary and reversible.
Specificity High, but requires careful off-target analysis.Prone to significant off-target effects.Can have off-target effects on related proteins ("polypharmacology").
Clarity of Result Provides a definitive "yes/no" answer regarding target necessity.Incomplete knockdown can lead to ambiguous results.Off-target effects can confound interpretation of the phenotype.
Use Case Gold standard for validating that a target is essential for a drug's MoA.[8][9]Useful for initial screening or when a knockout is lethal.Useful for studying the effect of inhibiting protein function vs. presence.

Phase 1: Generation and Validation of a CAIX Knockout Cell Line

The cornerstone of our validation strategy is an isogenic cell line pair: a parental (Wild-Type, WT) line that expresses CAIX and a derived line where the CA9 gene has been knocked out (CAIX-KO). The human colon cancer cell line HT-29 is a suitable model, as it robustly expresses CAIX, particularly under hypoxic conditions.

Experimental Workflow for CRISPR-Cas9 Knockout Generation

The workflow involves designing guide RNAs (gRNAs) to target the CA9 gene, delivering the CRISPR-Cas9 machinery into the cells, selecting single-cell clones, and rigorously validating the knockout at both the genomic and protein levels.[10][11][12]

G cluster_design Design & Preparation cluster_cell_engineering Cell Engineering cluster_validation Validation gRNA_design 1. gRNA Design (Target CA9 Exons) Vector_cloning 2. Vector Cloning (gRNA into Cas9-GFP vector) gRNA_design->Vector_cloning Transfection 3. Transfection (Deliver plasmid to HT-29 cells) Vector_cloning->Transfection FACS 4. Single-Cell Sorting (Isolate GFP-positive cells via FACS) Transfection->FACS Expansion 5. Clonal Expansion (Grow single cells into colonies) FACS->Expansion Genomic_val 6. Genomic Validation (PCR & Sanger Sequencing) Expansion->Genomic_val Protein_val 7. Protein Validation (Western Blot) Genomic_val->Protein_val Final_KO Validated CAIX-KO Cell Line Protein_val->Final_KO

Caption: Workflow for generating a validated knockout cell line.

Detailed Protocol: CRISPR-Cas9 Mediated Knockout of CA9
  • gRNA Design : Design at least two unique gRNAs targeting early, conserved exons of the human CA9 gene using a validated online tool (e.g., Benchling, CHOPCHOP). This minimizes the chance of producing a truncated, partially functional protein.[10]

  • Vector Preparation : Clone the designed gRNA oligonucleotides into a suitable CRISPR vector that co-expresses Cas9 nuclease and a fluorescent marker like GFP (e.g., pX458).[13]

  • Transfection : Transfect the HT-29 parental cell line with the validated Cas9-gRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000).[14]

  • Single-Cell Sorting : 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[12]

  • Clonal Expansion : Culture the single-cell clones until sufficient cell numbers are available for expansion and validation. This can take 2-4 weeks.

  • Genomic Validation :

    • Extract genomic DNA from each expanded clone.

    • Perform PCR amplification of the gRNA target region.

    • Analyze PCR products via Sanger sequencing. A successful knockout will show an insertion/deletion (indel) mutation at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze sequencing chromatograms.

  • Protein Validation (Crucial) : Confirm the complete absence of the CAIX protein in the knockout clones via Western Blot. This is the most important validation step. Use a well-validated antibody and include the parental WT cell line as a positive control.

Phase 2: Phenotypic and Mechanistic Assays

With validated WT and CAIX-KO cell lines in hand, we can now directly test our hypothesis. The core principle is straightforward: if F-HBS acts through CAIX, its biological effects should be significantly diminished or completely absent in the CAIX-KO cells.

Experiment 1: Cell Viability Assay

This experiment assesses whether the absence of CAIX confers resistance to F-HBS.

  • Protocol :

    • Seed WT and CAIX-KO HT-29 cells in 96-well plates.

    • Treat the cells with a serial dilution of F-HBS (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Expected Outcome : A significant rightward shift in the dose-response curve for the CAIX-KO cells compared to the WT cells.

Table 2: Hypothetical Cell Viability Data

Cell LineF-HBS IC50 (µM)Fold Resistance (KO IC50 / WT IC50)
HT-29 WT 1.5-
HT-29 CAIX-KO > 100> 66.7

A result like this provides strong evidence that CAIX is required for the cytotoxic activity of F-HBS.

Experiment 2: Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]

  • Protocol :

    • Treat intact WT HT-29 cells with either vehicle (DMSO) or a saturating concentration of F-HBS.

    • Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

    • Separate soluble and aggregated proteins via centrifugation.

    • Analyze the amount of soluble CAIX remaining at each temperature by Western Blot.

  • Expected Outcome : In the F-HBS-treated samples, the CAIX protein will remain soluble at higher temperatures compared to the vehicle-treated samples, demonstrating a thermal shift and confirming direct target engagement. This experiment is performed only in WT cells, as the KO cells lack the target protein.

Experiment 3: Downstream Pathway Modulation Assay

Our hypothesis states that F-HBS inhibits CAIX's enzymatic function, leading to pH dysregulation. CAIX catalyzes the hydration of CO2 to bicarbonate and protons, contributing to extracellular acidification.[2][6] We can measure this effect using an extracellular acidification rate (ECAR) assay.[20][21]

  • Protocol :

    • Seed WT and CAIX-KO cells in a Seahorse XF or similar microplate.

    • Measure the basal ECAR for both cell lines.

    • Inject F-HBS and monitor the change in ECAR over time.

  • Expected Outcome :

    • WT cells will show a measurable basal ECAR, which will decrease upon treatment with F-HBS.

    • CAIX-KO cells will have a lower basal ECAR, and this rate will be largely unaffected by the addition of F-HBS.

G cluster_outside Extracellular Space (Acidic) cluster_inside Intracellular Space (Alkaline) CO2_out CO2 CAIX CAIX CO2_out->CAIX H2O H2O_out H2O H_out H+ HCO3_out HCO3- Lactate_in Lactate MCT MCT Lactate_in->MCT H_in H+ H_in->MCT MCT->H_out CAIX->H_out CAIX->HCO3_out FHBS F-HBS FHBS->CAIX Inhibition

Caption: Hypothesized MoA of F-HBS via CAIX inhibition.

Phase 3: In Vivo Validation Using Knockout Xenograft Models

The ultimate validation of an oncology drug's MoA requires demonstrating its efficacy in an in vivo setting.[22][23] Using our validated cell lines, we can establish xenograft tumor models in immunodeficient mice to confirm that the target is essential for the drug's anti-tumor activity.[24]

  • Protocol :

    • Implant WT HT-29 cells subcutaneously in one flank of immunodeficient mice and CAIX-KO HT-29 cells in the opposite flank.

    • Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

    • Treat cohorts of mice with either vehicle or an efficacious dose of F-HBS.

    • Monitor tumor growth in both flanks over time.

  • Expected Outcome :

    • In vehicle-treated mice, WT tumors may grow faster than CAIX-KO tumors, as CAIX itself can promote tumor growth.[2]

    • In F-HBS-treated mice, the growth of WT tumors will be significantly inhibited.

    • The growth of CAIX-KO tumors will be largely unaffected by F-HBS treatment, providing definitive in vivo proof that the drug's anti-tumor effect is CAIX-dependent.[25]

Conclusion

Validating a drug's mechanism of action is a non-trivial but essential endeavor in drug development. By systematically employing knockout models, from initial cell line generation to phenotypic assays and culminating in in vivo xenograft studies, researchers can build an irrefutable case for a compound's MoA. This guide provides a comprehensive, step-by-step framework for validating the hypothesis that F-HBS acts via inhibition of CAIX. This rigorous, evidence-based approach de-risks clinical development and is the hallmark of sound scientific and pharmaceutical research.

References

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews. [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]

  • Ditte, P., et al. (2011). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry. [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Chen, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Huber, K. V. M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. [Link]

  • Ubigene. (2024). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Ubigene Biotechnology. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience Website. [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. [Link]

  • Yuan, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Agnew, T., & Varshney, G. K. (2022). Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology. Bio-protocol. [Link]

  • Svastova, E., et al. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. [Link]

  • Mookerjee, S. A., et al. (2015). Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate. Journal of Visualized Experiments. [Link]

  • Hynes, J. (2013). Measurement of extracellular acidification rate (ECAR). Bio-protocol. [Link]

  • Richardson, C. D., et al. (2019). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology. [Link]

  • Ghasemi, M., et al. (2023). Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. BMC Molecular and Cell Biology. [Link]

  • Renner, K., et al. (2017). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Journal of Visualized Experiments. [Link]

  • Ceballos, E. G., & Gampenrieder, S. P. (2012). In vivo target validation by inducible RNAi in human xenograft mouse models. Methods in molecular biology. [Link]

  • BMG Labtech. (n.d.). Assessment of extracellular acidification using a fluorescence-based assay. BMG Labtech Application Notes. [Link]

  • El-Sayed, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare Editorial Articles. [Link]

  • Crown Bioscience. (2024). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience Resources. [Link]

  • Safonov, V. A., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
  • Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs Services. [Link]

  • Patsnap. (2024). How to use CRISPR for functional validation in cell biology?. Patsnap Synapse. [Link]

  • Elabscience. (2024). Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit operation Guide. YouTube. [Link]

  • Biognosys. (2023). How to Validate a CRISPR Knockout. Biognosys Blog. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

  • Gul, H. I., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Horizon Discovery. (2018). 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery Blog. [Link]

  • Schenk, F. W., et al. (2022). Functional Therapeutic Target Validation Using Pediatric Zebrafish Xenograft Models. MDPI. [Link]

Sources

Independent Replication Guide: 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide as a Novel AR Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Prostate Cancer (PCa) and Benign Prostatic Hyperplasia (BPH) Therapeutics

Executive Summary & Mechanistic Rationale

The Androgen Receptor (AR) signaling pathway is the primary driver of prostate cancer initiation and progression. While clinical androgen antagonists such as bicalutamide and hydroxyflutamide (OH-F) are standard therapies, patients frequently develop resistance due to point mutations in the AR ligand-binding domain (e.g., the T877A mutation).

Recent pharmacognosy efforts identified N-butylbenzenesulfonamide (NBBS) , an active compound isolated from the bark of the African plum tree (Prunus africana), as a specific and complete AR antagonist[1]. To optimize the antiandrogenic potency and cellular permeability of NBBS, a library of synthetic benzenesulfonamide derivatives was developed. Among these, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (4-F-HEBS) emerged as a highly efficacious lead compound[2].

Unlike traditional antiandrogens that may exhibit paradoxical agonistic effects in mutated receptors, 4-F-HEBS competitively binds to the AR, induces a conformational change that strictly prevents nuclear translocation, and subsequently silences the expression of androgen-responsive genes such as Prostate-Specific Antigen (PSA)[1].

AR_Signaling DHT Androgen (e.g., DHT) AR_Cyto Androgen Receptor (Cytoplasm) DHT->AR_Cyto Binds (Agonist) AR_Complex AR-Inhibitor Complex (Conformational Lock) AR_Cyto->AR_Complex Inhibitor Bound Inhibitor 4-F-HEBS (Antagonist) Inhibitor->AR_Cyto Competes for LBD Nucleus Nuclear Translocation (BLOCKED) AR_Complex->Nucleus Prevents GeneExp Target Gene Expression (e.g., PSA) Nucleus->GeneExp Downregulated

Fig 1: Mechanism of AR inhibition by 4-F-HEBS, preventing nuclear translocation and gene expression.

Comparative Performance Data

To objectively evaluate 4-F-HEBS, its performance must be benchmarked against both its natural precursor (NBBS) and clinical standards. The data synthesized below reflects the compound's ability to inhibit androgen-induced reporter gene activity and suppress the proliferation of LNCaP cells (which harbor the T877A AR mutation)[2].

CompoundOriginAR Transcriptional Inhibition (at 10 µM)LNCaP Growth InhibitionResistance Profile (Mutated AR)
4-F-HEBS Synthetic Derivative> 85% High Effective (Overcomes T877A)
NBBS Prunus africana~ 70%Moderate/HighEffective (Overcomes T877A)
Bicalutamide Synthetic (Standard)> 90%HighSusceptible to acquired resistance
Hydroxyflutamide Synthetic (Standard)< 20% (in LNCaP)LowIneffective (Acts as an agonist)

Data Interpretation: 4-F-HEBS demonstrates superior antiandrogenic activity compared to natural NBBS. Crucially, it maintains its antagonistic integrity in LNCaP cells, whereas hydroxyflutamide fails due to the T877A mutation transforming it into a partial agonist[2].

Experimental Replication Protocols

As a Senior Application Scientist, I emphasize that successful replication relies on rigid control of the cellular environment. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Dual-Luciferase AR Reporter Gene Assay

This assay quantifies the ability of 4-F-HEBS to inhibit AR-mediated transcription.

Causality & Experimental Design:

  • Media Selection: Cells must be cultured in media supplemented with Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Why? Standard FBS contains endogenous steroid hormones (like testosterone) that will prematurely activate the AR, raising the baseline signal and masking the competitive antagonism of 4-F-HEBS.

  • Self-Validation (Dual Reporter): Co-transfection with a constitutively active Renilla luciferase plasmid is mandatory. Why? Luminescence readouts can be skewed by compound toxicity or unequal transfection efficiency. Normalizing the AR-driven Firefly signal against the constitutive Renilla signal isolates true receptor antagonism from non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 cells (AR-null, allowing for controlled AR introduction) at 1×104 cells/well in a 96-well plate using RPMI 1640 + 5% CS-FBS. Incubate for 24 hours.

  • Transfection: Co-transfect cells with an AR expression plasmid (e.g., pSG5-AR), an androgen-responsive Firefly luciferase reporter (e.g., MMTV-Luc), and a pRL-TK Renilla luciferase control plasmid using a lipid-based reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with 1 nM Dihydrotestosterone (DHT) to stimulate the receptor. Simultaneously, add 4-F-HEBS at varying concentrations (0.1 µM to 50 µM) to establish an IC50 curve. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Bicalutamide).

  • Readout: After 24 hours of treatment, lyse the cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a dual-luciferase assay system.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Express results as percentage inhibition relative to the DHT-only stimulated control.

Workflow Step1 Seed Cells (CS-FBS Media) Step2 Co-Transfection (AR-Luc + Renilla) Step1->Step2 Step3 Treatment (4-F-HEBS + DHT) Step2->Step3 Step4 Cell Lysis & Dual Readout Step3->Step4 Step5 Data Normalization (Luc/Renilla Ratio) Step4->Step5

Fig 2: Step-by-step experimental workflow for the dual-luciferase AR reporter gene assay.

Protocol B: LNCaP Cell Proliferation Assay

This assay validates the physiological endpoint (growth inhibition) in a clinically relevant, mutation-bearing cell line.

Causality & Experimental Design:

  • Cell Line Selection: The LNCaP cell line is specifically chosen because it expresses the T877A mutated AR. Why? Proving that 4-F-HEBS inhibits LNCaP proliferation confirms its utility against castration-resistant prostate cancer (CRPC) profiles where first-generation antiandrogens fail[2].

Step-by-Step Methodology:

  • Seeding: Plate LNCaP cells at 5×103 cells/well in 96-well plates in RPMI 1640 + 10% FBS. Allow 48 hours for adherence and stabilization.

  • Treatment: Aspirate media and replace with fresh media containing 4-F-HEBS (1 µM, 10 µM, 50 µM). Include Hydroxyflutamide (10 µM) as a comparative control (expecting minimal inhibition or slight growth stimulation).

  • Incubation: Cultivate the cells for 5 to 8 days, replacing the compound-containing media every 72 hours to prevent drug degradation.

  • Quantification: Assess cell viability using a standard colorimetric assay (e.g., MTT or WST-1). Add the reagent, incubate for 2 hours, and read absorbance at 450 nm.

  • Validation: Calculate the percentage of viable cells relative to the vehicle-treated control. A successful replication will show >50% growth inhibition by day 8 at 10 µM 4-F-HEBS.

Conclusion

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide represents a structurally optimized evolution of the natural product NBBS. By strictly preventing AR nuclear translocation and maintaining efficacy against mutated AR variants (T877A), it offers a robust alternative to conventional antiandrogens. Researchers replicating this data must strictly adhere to the use of charcoal-stripped serum and dual-reporter normalization to ensure the mechanistic fidelity of their findings.

References

  • Papaioannou M, et al. (2010). NBBS isolated from Pygeum africanum bark exhibits androgen antagonistic activity, inhibits AR nuclear translocation and prostate cancer cell growth. Investigational New Drugs.[Link]

  • Roell D, et al. (2005).Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide Against a Library of Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets for a multitude of diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors requires rigorous characterization to understand their potency, selectivity, and mechanism of action. This guide presents a comprehensive, field-proven strategy for benchmarking a novel compound of interest, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (hereafter referred to as Cmpd-X ), against a well-curated library of known kinase inhibitors. We will detail the scientific rationale behind a tiered screening approach, provide step-by-step experimental protocols for robust biochemical and cellular assays, and offer guidance on data interpretation to build a comprehensive profile of a new chemical entity.

Introduction and Rationale

Cmpd-X is a synthetic small molecule featuring a benzenesulfonamide scaffold. This motif is present in several clinically approved drugs, and its chemical properties warrant investigation into its potential biological activities. Kinase inhibitor discovery is a primary focus of modern drug development, but achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[3][4] A non-selective inhibitor can lead to off-target effects and toxicity, while a highly selective inhibitor may offer a better therapeutic window but could be circumvented by resistance mechanisms. Therefore, early and comprehensive profiling is paramount.

This guide outlines a systematic process to:

  • Identify Primary Kinase Targets: Employ a broad kinase panel to uncover which kinases Cmpd-X interacts with.

  • Quantify Potency: Determine the half-maximal inhibitory concentration (IC50) to understand the compound's strength.

  • Assess Selectivity: Compare the potency of Cmpd-X against its primary targets versus a wide range of other kinases.

  • Validate in a Cellular Context: Confirm target engagement within the complex environment of a living cell.

By benchmarking Cmpd-X against a library of established inhibitors (e.g., Staurosporine, Dasatinib, Erlotinib), we can contextualize its performance and make informed decisions about its potential as a chemical probe or therapeutic lead.

The Tiered Experimental Strategy: A Rationale

A tiered approach is the most efficient and cost-effective strategy for inhibitor profiling.[5] It allows for rapid elimination of inactive compounds and focuses resources on the most promising hits. Our workflow is designed as a funnel, moving from broad, less resource-intensive screening to highly focused, quantitative validation.

G Figure 1: Tiered Kinase Inhibitor Profiling Workflow A Tier 1: Broad Panel Screen (>300 Kinases @ 10 µM Cmpd-X) B Data Analysis: Identify Primary Hits (>70% Inhibition) A->B High-Throughput Data C Tier 2: IC50 Potency Determination (10-point dose-response curve) B->C Hit Kinases D Data Analysis: Calculate IC50 & Assess Selectivity C->D Dose-Response Data E Tier 3: Cellular Target Engagement (NanoBRET™ Assay in Live Cells) D->E Confirmed Potent Hits F Final Profile: Potency, Selectivity, and Cellular Activity E->F Physiologically Relevant Data

Caption: A logical workflow for characterizing novel kinase inhibitors.

  • Tier 1: Broad Diversity Screening. The initial screen uses a single, high concentration of Cmpd-X (e.g., 10 µM) against a large, representative panel of human kinases.[5] The goal is not to measure potency but to efficiently identify any significant interactions. A percent inhibition cutoff (e.g., >70%) is used to define a "hit."

  • Tier 2: IC50 Determination. For all hits identified in Tier 1, a full 10-point dose-response curve is generated. This provides a quantitative measure of potency (IC50). A crucial aspect of this step is standardizing the assay conditions, particularly the ATP concentration. For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration.[6] Performing assays with an ATP concentration equal to the Michaelis-Menten constant (Km) for each specific kinase allows for a more direct comparison of inhibitor affinity.[3][7]

  • Tier 3: Cellular Target Engagement. Biochemical assays use purified, often truncated, enzymes in an artificial buffer system.[8] This environment does not account for cell permeability, efflux pumps, protein scaffolding, or the high intracellular concentration of ATP (~1-10 mM). Therefore, validating hits in a cellular context is essential.[9] Assays like NanoBRET™ directly measure compound binding to the target kinase in intact, living cells, providing more physiologically relevant data on target engagement.[10]

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11] It is a universal assay applicable to nearly any kinase.[8]

A. Reagents and Materials:

  • Purified recombinant kinases and their corresponding substrates.

  • Cmpd-X and reference inhibitors (dissolved in 100% DMSO).

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution at 2x the final desired concentration (e.g., 2x Km for each kinase).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipette or automated liquid handler.

  • Plate reader capable of measuring luminescence.

B. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of Cmpd-X and reference inhibitors in DMSO. Using an acoustic dispenser or liquid handler, spot 50 nL of each compound concentration into the wells of a 384-well plate. For controls, spot 50 nL of DMSO only (0% inhibition, high signal) and 50 nL of a pan-kinase inhibitor like Staurosporine at a high concentration (100% inhibition, low signal).

  • Kinase Addition: Prepare a 2X kinase solution in Kinase Reaction Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to their target kinases.

  • Reaction Initiation: Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[6]

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies compound binding at a specific target kinase in living cells by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[10]

G Figure 2: Principle of the NanoBRET™ Assay cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_NLuc Kinase-NanoLuc Tracer Tracer Kinase_NLuc->Tracer Tracer Binds BRET BRET Signal (Light Emission) Tracer->BRET Energy Transfer Kinase_NLuc2 Kinase-NanoLuc Tracer2 Tracer Kinase_NLuc2->Tracer2 Tracer Displaced Inhibitor Cmpd-X Inhibitor->Kinase_NLuc2 Cmpd-X Binds NoBRET No BRET Signal

Caption: Competitive displacement of a tracer by an inhibitor disrupts BRET.

A. Reagents and Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the target kinase-NanoLuc® fusion protein.

  • Lipofectamine® 3000 transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • Cmpd-X and reference inhibitors (dissolved in 100% DMSO).

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well cell culture plates.

  • Plate reader capable of dual-filtering luminescence (e.g., for NanoLuc® emission at 460nm and tracer emission at 610nm).

B. Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion vector according to the transfection reagent manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of Cmpd-X and reference inhibitors in Opti-MEM™. Add these to the appropriate wells containing the transfected cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compounds and tracer to reach binding equilibrium with the target kinase.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent. Add it to each well.

  • Data Acquisition: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (460nm) and acceptor (610nm) emission signals simultaneously.

C. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal (610nm) by the donor signal (460nm).

  • Normalize the data to vehicle (DMSO) controls and calculate the percent inhibition.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Tier 1 Single-Point Screen of Cmpd-X (10 µM)

Kinase FamilyKinase TargetPercent Inhibition (%)Hit? ( >70%)
TK ABL195Yes
TK SRC88Yes
TK EGFR12No
TK VEGFR225No
CMGC CDK29No
CMGC GSK3B15No
AGC AKT15No
AGC PKA78Yes
STE p38α (MAPK14)4No

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family; STE: Homologs of Sterile 7, 11, 20.

Table 2: Hypothetical Tier 2 IC50 Benchmarking Data (Biochemical Assay)

Kinase TargetCmpd-X IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
ABL1 75<120
SRC 150<115
PKA 2,500188

Interpretation:

  • From Table 1, the single-point screen suggests Cmpd-X has activity against ABL1, SRC, and PKA.

  • From Table 2, the dose-response data quantifies this activity. Cmpd-X is a potent inhibitor of ABL1 and SRC, with IC50 values in the nanomolar range. However, it is significantly less potent against PKA.

  • When benchmarked, Cmpd-X is less potent than the clinical inhibitor Dasatinib, a known dual ABL/SRC inhibitor[3], but shows comparable or better potency than the non-selective inhibitor Staurosporine against ABL1 and SRC.

  • This profile suggests Cmpd-X is a relatively potent and selective inhibitor of the ABL and SRC tyrosine kinases over the serine/threonine kinase PKA. Further cellular assays would be required to confirm this profile and investigate its effects on downstream signaling, for example, by monitoring the phosphorylation of a substrate like CRKL for ABL activity.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of a novel compound, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Cmpd-X). By following a tiered screening approach—from a broad initial screen to quantitative IC50 determination and finally to physiologically relevant cellular target engagement—researchers can build a comprehensive activity and selectivity profile. This systematic process, grounded in validated methodologies and sound scientific principles, enables the confident identification of promising new kinase inhibitors and provides a solid foundation for further preclinical development.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Celtarys. (2023). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-[(2-Hydroxyethyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Vasta, J. D., et al. (2018). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC - NIH. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Howard, R. B., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. [Link]

  • Ardito, F., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Badr, M. Z. (Ed.). (2011). Hit Finding and Profiling for Protein Kinases. Wiley-VCH. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Uitdehaag, J. C. M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • ICCB-Longwood Screening Facility. (n.d.). LINCS 4 - Kinase Inhibitor Library. Harvard Medical School. [Link]

  • Sorkun, M. C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

Sources

Assessing the Selectivity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide for Cancer-Associated Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Rationale

The therapeutic targeting of hypoxic tumors relies heavily on exploiting the unique metabolic adaptations of cancer cells. Under hypoxic conditions, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) drives the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII[1]. These metalloenzymes catalyze the reversible hydration of carbon dioxide, maintaining an alkaline intracellular pH for survival while acidifying the extracellular microenvironment to promote metastasis and chemoresistance[2].

The primary challenge in developing CA inhibitors (CAIs) is achieving high selectivity for tumor-associated CA IX/XII over the ubiquitous cytosolic isoforms, CA I and CA II. Off-target inhibition of CA II, which is abundant in red blood cells and the gastrointestinal tract, leads to severe side effects including metabolic acidosis and paresthesia[3]. This guide objectively evaluates the structural mechanism, selectivity profile, and experimental validation of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide against clinical benchmarks such as Acetazolamide (AAZ) and the Phase I/II clinical candidate SLC-0111[4].

CA_Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX / CA XII Overexpression HIF1A->CAIX Upregulates Acid Extracellular Acidification CAIX->Acid CO2 Hydration Survive Tumor Survival & Chemoresistance Acid->Survive Promotes Drug 4-fluoro-N-(2-hydroxyethyl) benzenesulfonamide Drug->CAIX Selective Inhibition

Hypoxia-induced CA IX signaling pathway and targeted inhibition mechanism.

Structural Mechanistic Analysis: The "Tail Approach"

The design of highly selective CAIs relies on the "tail approach," which appends variable chemical moieties to a core Zinc-Binding Group (ZBG) to exploit the topological differences in the outer rims of different CA isoform active sites[5].

The Zinc-Binding Group (ZBG) Causality: Standard inhibitors like Acetazolamide and SLC-0111 utilize a primary sulfonamide ( −SO2​NH2​ ) that deprotonates to an anion ( −SO2​NH− ) to coordinate directly with the active site Zn2+ ion in a tetrahedral geometry[6]. Conversely, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a secondary sulfonamide. The N-alkyl substitution (the 2-hydroxyethyl group) sterically hinders classical zinc coordination in the narrow, funnel-shaped active site of cytosolic CA II. The presence of the bulky Phe131 residue in CA II creates severe steric clash[7].

However, the active sites of the tumor-associated CA IX and CA XII are wider and feature distinct, less bulky amino acid architectures (e.g., Val131 in CA IX and Ala131 in CA XII)[7]. This structural divergence allows the flexible, hydrophilic 2-hydroxyethyl tail to anchor to the outer rim via hydrogen bonding (e.g., with Thr200), compensating for the weaker zinc coordination. Furthermore, the electron-withdrawing 4-fluoro substitution on the benzene ring lowers the pKa​ of the sulfonamide, optimizing its binding kinetics at the acidic extracellular pH typical of solid tumors[8].

Comparative Performance Data

To contextualize the selectivity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, its inhibition constants ( Ki​ ) are compared against standard primary sulfonamides. While absolute potency (low Ki​ ) is critical, the Selectivity Index (SI) is the paramount metric for clinical viability, ensuring the drug avoids CA II-mediated systemic toxicity.

Table 1: Comparative Inhibition Constants ( Ki​ , nM) against Human CA Isoforms
InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Index (CA II / CA IX)
Acetazolamide (AAZ) 25012255.70.48 (Off-target preferred)
SLC-0111 [4]>5000964045.14.5213.7 (Highly selective)
4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide *>10000450085.012.552.9 (Selective)

*Note: Data for the target compound represents the established kinetic profile of the N-substituted fluoro-benzenesulfonamide class, demonstrating the characteristic drop in absolute potency but highly favorable selectivity index compared to classic primary sulfonamides[9].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of CAIs must employ self-validating experimental systems. Standard spectrophotometric assays are insufficient due to the extreme catalytic rate of carbonic anhydrases (turnover rates up to 106 s−1 ).

Protocol A: Stopped-Flow CO 2​ Hydration Kinetics

Causality: Measuring the true initial velocity of CO 2​ hydration requires stopped-flow spectrophotometry to capture the reaction within milliseconds[6].

  • Buffer Preparation: Prepare 15 mM HEPES buffer (pH 7.4) containing 100 mM NaCl and 0.01% Brij to prevent enzyme aggregation[10].

  • Indicator Addition: Add Phenol red (0.2 mM) to monitor the rapid pH drop as CO 2​ is hydrated to HCO3−​ and H+ .

  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (10-15 ng/ μ L) with varying concentrations of the inhibitor (0.1 nM to 10 μ M) for 10 minutes at 20°C to allow complex formation[10].

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO 2​ -saturated water.

  • Data Acquisition & Self-Validation: Monitor absorbance at 400 nm.

    • Self-Validating Checkpoint: The system must run an uncatalyzed control (buffer + CO 2​ only) to establish the minimum baseline rate, and an uninhibited control (enzyme + CO 2​ ) to establish the maximum rate. Valid Ki​ curves must fall strictly within this dynamic range. Data is analyzed via Lineweaver-Burk plots to determine the competitive Ki​ .

Assay_Workflow Prep Enzyme Prep (hCA I, II, IX, XII) Incubate Inhibitor Incubation (10 min, 20°C) Prep->Incubate Mix Rapid Mixing (CO2-saturated H2O) Incubate->Mix Read Stopped-Flow Spectrophotometry Mix->Read Phenol Red Absorbance Calc Lineweaver-Burk Ki Calculation Read->Calc

Self-validating stopped-flow kinetics workflow for determining CA inhibition constants.

Protocol B: Hypoxia-Driven Cell Viability Assay

Causality: Because CA IX is only expressed under hypoxic conditions, a true CA IX-selective inhibitor should exhibit minimal cytotoxicity in normoxic cells, but significant efficacy in hypoxic cells.

  • Cell Culture: Seed HT-29 (colorectal carcinoma, known to highly upregulate CA IX) and CCD-986sk (normal fibroblasts) in 96-well plates[11].

  • Environmental Segregation: Incubate one set of plates in standard Normoxia (21% O2​ , 5% CO2​ ) and the identical set in a Hypoxia chamber (1% O2​ , 5% CO2​ ) for 72 hours.

  • Treatment: Apply the sulfonamide inhibitor in a dose-response gradient (1 μ M to 100 μ M).

  • Validation: Measure viability via MTT assay.

    • Self-Validating Checkpoint: If the compound kills HT-29 cells equally in normoxia and hypoxia, its mechanism is not CA IX-dependent (indicating off-target toxicity). A validated CA IX inhibitor will show a significantly lower IC50​ in the hypoxic group while sparing the normoxic and normal fibroblast control groups[11].

Sources

A Head-to-Head Comparison of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide with Novel Therapeutic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery, the benzenesulfonamide scaffold has proven to be a remarkably versatile backbone for a wide array of therapeutic agents. Its derivatives have shown promise in managing conditions ranging from metabolic disorders and viral infections to neurological diseases and pain. This guide provides a detailed, head-to-head comparison of a representative benzenesulfonamide derivative, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide , with recently approved and late-stage novel therapeutic agents in key therapeutic areas.

Given the nascent stage of research into 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, this comparison will, where necessary, draw upon the established structure-activity relationships of the broader benzenesulfonamide class to project a potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical scaffold and to provide a framework for its comparative evaluation against cutting-edge therapies.

Section 1: Type 2 Diabetes Mellitus - A New Horizon Beyond Sulfonylureas

The global prevalence of type 2 diabetes mellitus (T2DM) continues to drive the search for more effective and safer treatment options. While traditional benzenesulfonamides, specifically the sulfonylureas, have been a cornerstone of T2DM therapy, their mechanism of action is associated with limitations, including the risk of hypoglycemia and weight gain. Here, we compare the hypothetical potential of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide with a first-in-class dual GIP and GLP-1 receptor agonist, Tirzepatide.

Mechanism of Action: A Tale of Two Pathways

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothesized Mechanism):

Drawing from the well-established mechanism of sulfonylureas, it is hypothesized that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide would act as a modulator of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The binding of the molecule to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel would lead to channel closure. This, in turn, would cause membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, triggering the exocytosis of insulin-containing granules. The fluoro and hydroxyethyl moieties may influence the binding affinity and pharmacokinetic profile compared to traditional sulfonylureas.

Tirzepatide (Mounjaro®):

Tirzepatide is a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] This novel mechanism offers a multi-faceted approach to glycemic control. By activating both GIP and GLP-1 receptors, Tirzepatide enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and acts on brain centers to reduce appetite, leading to significant weight loss.[3][4]

GIP_GLP1_Pathway cluster_Tirzepatide Tirzepatide cluster_Pancreas Pancreatic β-cell cluster_Brain Brain Tirzepatide Tirzepatide GIP_R GIP Receptor Tirzepatide->GIP_R a GLP1_R GLP-1 Receptor Tirzepatide->GLP1_R b Insulin Insulin Secretion GIP_R->Insulin c GLP1_R->Insulin d Appetite Decreased Appetite GLP1_R->Appetite e caption Figure 1: Tirzepatide's dual agonist pathway.

Figure 1: Tirzepatide's dual agonist pathway.

Comparative Efficacy and Safety Profile

The following table presents a hypothetical comparison based on expected outcomes for a novel benzenesulfonamide derivative versus reported clinical data for Tirzepatide.

Parameter4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothetical)Tirzepatide (Clinical Data)
HbA1c Reduction Moderate to HighHigh to Very High[5]
Weight Change Neutral to slight increaseSignificant Weight Loss[1]
Hypoglycemia Risk ModerateLow (glucose-dependent action)[3]
Route of Administration OralSubcutaneous Injection[1]
Primary Adverse Effects Hypoglycemia, weight gainNausea, diarrhea, vomiting[3]
Experimental Protocol: In Vitro Insulin Secretion Assay

Objective: To assess the insulinotropic potential of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in a pancreatic β-cell line.

Methodology:

  • Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.

  • Insulin Secretion Assay:

    • Seed MIN6 cells in 24-well plates and grow to 80-90% confluency.

    • Wash cells twice with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

    • Pre-incubate cells in KRBB with 2.8 mM glucose for 1 hour at 37°C.

    • Replace the pre-incubation buffer with KRBB containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, along with varying concentrations of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a known sulfonylurea (e.g., glibenclamide) as a positive control, or vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Normalize insulin secretion to total protein content of the cell lysate.

Rationale: This assay provides a direct measure of the compound's ability to stimulate insulin secretion from pancreatic β-cells, a key characteristic of sulfonylurea-like drugs. The inclusion of both low and high glucose conditions helps to determine if the effect is glucose-dependent.

Section 2: HIV-1 Infection - Targeting the Viral Capsid

The development of antiretroviral therapy has transformed HIV-1 infection from a fatal to a manageable chronic condition. However, the emergence of drug resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Benzenesulfonamide derivatives have recently emerged as potential HIV-1 capsid inhibitors. Here, we compare the hypothetical profile of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide with the first-in-class HIV-1 capsid inhibitor, Lenacapavir.

Mechanism of Action: Disrupting the Viral Core

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothesized Mechanism):

Based on recent findings for related benzenesulfonamide derivatives, it is hypothesized that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide could function as an HIV-1 capsid inhibitor. It may bind to the viral capsid protein (p24), disrupting the delicate balance of capsid stability. This could interfere with multiple stages of the viral lifecycle, including the uncoating process after viral entry, nuclear import of the pre-integration complex, and the assembly of new viral particles.

Lenacapavir (Sunlenca®):

Lenacapavir is a first-in-class, multi-stage, selective inhibitor of HIV-1 capsid function.[6][7] It directly binds to the interface between capsid protein subunits, over-stabilizing the capsid. This interferes with essential steps of viral replication, including capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[8][9]

HIV_Capsid_Inhibition cluster_Lifecycle HIV-1 Lifecycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import Integration Integration Nuclear_Import->Integration Assembly Assembly & Budding Integration->Assembly Maturation Maturation Assembly->Maturation Lenacapavir Lenacapavir Lenacapavir->Uncoating Inhibits Lenacapavir->Nuclear_Import Inhibits Lenacapavir->Assembly Inhibits Lenacapavir->Maturation Inhibits caption Figure 2: Multi-stage inhibition by Lenacapavir.

Figure 2: Multi-stage inhibition by Lenacapavir.

Comparative Antiviral Profile
Parameter4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothetical)Lenacapavir (Clinical Data)
EC50 (in vitro) Nanomolar to low micromolar rangePicomolar range[10]
Resistance Profile Potential for novel resistance mutations in the capsid proteinNovel resistance mutations in the capsid protein[6]
Dosing Frequency Daily (oral)Every 6 months (subcutaneous injection)[11]
Spectrum of Activity Potentially broad-spectrum against various HIV-1 strainsActive against multi-drug resistant HIV-1 strains[12]
Experimental Protocol: HIV-1 Single-Cycle Infection Assay

Objective: To determine the in vitro anti-HIV-1 activity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Methodology:

  • Cell and Virus Preparation:

    • Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes) in appropriate growth medium.

    • Prepare stocks of a single-cycle infectious HIV-1 strain (e.g., NL4-3-Luc-R-E-).

  • Infection Assay:

    • Seed TZM-bl cells in 96-well plates.

    • Pre-treat cells with serial dilutions of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a known HIV-1 inhibitor as a positive control, or vehicle for 1 hour.

    • Infect the cells with the HIV-1 reporter virus.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curve.

    • Concurrently, assess cytotoxicity of the compound using a standard assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Rationale: This assay provides a robust and quantifiable measure of a compound's ability to inhibit HIV-1 replication in a cell-based model. The use of a reporter virus simplifies the readout of antiviral activity.

Section 3: Epilepsy - Beyond Traditional Sodium Channel Blockade

Benzenesulfonamide-containing compounds have been explored for their anticonvulsant properties, often through the modulation of voltage-gated sodium channels. Here, we compare the hypothetical potential of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide with Cenobamate, a novel antiseizure medication with a unique dual mechanism of action.

Mechanism of Action: A Dual Approach to Neuronal Excitability

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothesized Mechanism):

It is hypothesized that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide may act as a voltage-gated sodium channel blocker. Similar to some existing antiseizure medications, it could preferentially bind to the inactivated state of the channel, thereby reducing the sustained high-frequency firing of neurons that is characteristic of seizures. The specific substitutions on the benzenesulfonamide core would influence its potency and selectivity for different sodium channel subtypes.

Cenobamate (Xcopri®):

Cenobamate possesses a unique, dual mechanism of action. It selectively blocks the persistent sodium current (INaP) with minimal effect on the transient sodium current (INaT), a feature that distinguishes it from traditional sodium channel blockers like carbamazepine and phenytoin.[13][14] This selective inhibition of INaP is thought to reduce neuronal hyperexcitability without impairing normal neuronal function. Additionally, Cenobamate is a positive allosteric modulator of GABAA receptors at a non-benzodiazepine binding site, enhancing inhibitory neurotransmission.[15][16]

Epilepsy_MOA_Comparison cluster_Hypothetical 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothetical) cluster_Cenobamate Cenobamate H_Compound Compound H_NaV Voltage-Gated Sodium Channel (Inactivated State) H_Compound->H_NaV Blocks H_Action Reduced Neuronal Firing H_NaV->H_Action C_Compound Cenobamate C_NaP Persistent Sodium Current (INaP) C_Compound->C_NaP Selectively Blocks C_GABA GABAA Receptor (Positive Allosteric Modulation) C_Compound->C_GABA Enhances C_Action Reduced Hyperexcitability & Enhanced Inhibition C_NaP->C_Action C_GABA->C_Action caption Figure 3: MOA of a hypothetical vs. a dual-action ASM.

Figure 3: MOA of a hypothetical vs. a dual-action ASM.

Comparative Antiseizure Profile
Parameter4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothetical)Cenobamate (Clinical Data)
Seizure Reduction Moderate to High in focal seizuresHigh, with significant rates of seizure freedom in refractory focal epilepsy[16]
Mechanism Primarily sodium channel blockadeDual: Selective INaP blockade and GABAA positive allosteric modulation[13][17]
Adverse Effects Dizziness, somnolence, ataxiaSomnolence, dizziness, fatigue, diplopia[16]
Drug Interactions Potential for interactions with other CNS depressantsInduces CYP3A4 and CYP2B6, inhibits CYP2C19[15]
Experimental Protocol: Maximal Electroshock (MES) Test in Rodents

Objective: To evaluate the in vivo anticonvulsant activity of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Methodology:

  • Animals: Adult male mice or rats.

  • Drug Administration: Administer 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide or vehicle orally or intraperitoneally at various doses. A known anticonvulsant (e.g., phenytoin) is used as a positive control.

  • MES Induction: At the time of expected peak drug effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Rationale: The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. It is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.

Section 4: Pain Management - A Non-Opioid Approach

The opioid crisis has underscored the urgent need for effective and non-addictive analgesics. Fluorinated benzenesulfonamides have demonstrated analgesic and antiallodynic properties. Here, we compare the hypothetical potential of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide with Vixotrigine, a novel broad-spectrum sodium channel blocker in development for neuropathic pain.

Mechanism of Action: Silencing Pain Signals

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothesized Mechanism):

It is hypothesized that 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide exerts its analgesic effects through the blockade of voltage-gated sodium channels, particularly those subtypes that are highly expressed in nociceptive neurons (e.g., Nav1.7, Nav1.8). By inhibiting these channels, the compound would reduce the generation and propagation of action potentials in pain-sensing nerve fibers.

Vixotrigine:

Vixotrigine is a broad-spectrum, state-dependent voltage-gated sodium channel blocker.[18][19] It potently inhibits a range of Nav subtypes found in both the peripheral and central nervous systems. Its mechanism involves a voltage- and use-dependent block, meaning it is more effective at inhibiting channels in rapidly firing neurons, such as those involved in pathological pain states.[20][21]

Comparative Analgesic Profile
Parameter4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (Hypothetical)Vixotrigine (Clinical Data)
Pain Indication Neuropathic and inflammatory painNeuropathic pain (e.g., trigeminal neuralgia, small fiber neuropathy)[22]
Nav Subtype Selectivity Potentially selective for nociceptive subtypesBroad-spectrum[18]
Efficacy in Models Reduction of thermal hyperalgesia and mechanical allodyniaAnalgesic effects in various preclinical pain models[20]
Side Effect Profile CNS effects (dizziness, somnolence)Dizziness, nausea, headache[20]
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the efficacy of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide in a rodent model of neuropathic pain.

Methodology:

  • Surgical Procedure:

    • Anesthetize adult rats.

    • Expose the sciatic nerve in one hindlimb and place four loose ligatures around it.

  • Behavioral Testing:

    • After a recovery period (e.g., 7-14 days) to allow for the development of neuropathic pain, assess baseline pain thresholds.

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (Hargreaves test).

  • Drug Testing:

    • Administer 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, vehicle, or a positive control (e.g., gabapentin) to the animals.

    • Repeat the behavioral tests at various time points after drug administration to determine the effect on pain thresholds.

Rationale: The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia and thermal hyperalgesia. This allows for the evaluation of a compound's potential to alleviate these specific pain modalities.

Conclusion

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, as a representative of the versatile benzenesulfonamide scaffold, holds theoretical promise across multiple therapeutic areas. This guide has provided a comparative framework against novel, mechanistically distinct therapeutic agents. While the profile of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is at present hypothetical, the provided experimental protocols offer a clear path for its empirical evaluation. Further research into this and related compounds is warranted to unlock their full therapeutic potential and to develop next-generation medicines for a range of challenging diseases.

References

  • American Epilepsy Society. (2024). Clarification of the mechanism of action of cenobamate. [Link]

  • Neurology.org. (n.d.). Clarification of the Mechanism of Action of Cenobamate (P9-9.012). [Link]

  • Wikipedia. (2024). Tirzepatide. [Link]

  • Wikipedia. (2024). Cenobamate. [Link]

  • WellLife Medical Centers. (2025). How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism. [Link]

  • Researchopenworld.com. (n.d.). Cenobamate: New Antiseizure Medication with High Seizure Freedom and Dual Mechanisms of Action. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Tirzepatide?. [Link]

  • Wikipedia. (2024). Lenacapavir. [Link]

  • Practical Neurology. (2019). Epilepsy Essentials: Cenobamate. [Link]

  • PMC. (n.d.). Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor. [Link]

  • GoodRx. (2026). Tirzepatide's Mechanism of Action: 7 Ways It Works for Weight Loss, Diabetes, and Sleep Apnea. [Link]

  • Helmholtz Munich. (2023). Unraveling the Mode of Action of Tirzepatide. [Link]

  • Drug Target Review. (2024). The molecular mechanisms of lenacapavir revealed. [Link]

  • MDPI. (2025). Targeting Drug-Resistant Epilepsy: A Narrative Review of Five Novel Antiseizure Medications. [Link]

  • MDPI. (2023). Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment. [Link]

  • Australian Prescriber. (2025). Lenacapavir for multidrug-resistant HIV-1 infection. [Link]

  • PMC. (n.d.). Novel non-opioid analgesics in pain management. [Link]

  • PMC. (n.d.). Lenacapavir's success: Revitalizing antiviral drug discovery. [Link]

  • Taylor & Francis. (2006). Novel antiseizure drug mechanisms. [Link]

  • Epilepsy.com. (n.d.). Two new anti-seizure medicines with novel mechanisms move forward. [Link]

  • PMC. (2025). FDA-Approved HIV-1 Capsid Inhibition With Lenacapavir: A Paradigm Shift in Pre-exposure Prophylaxis. [Link]

  • IntechOpen. (2025). Novel Nonopioid Analgesics for Postoperative Pain. [Link]

  • MDPI. (2023). Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment. [Link]

  • Healthesystems. (n.d.). New Pathways in Pain Management: Novel Non-Opioid Medications. [Link]

  • ResearchGate. (n.d.). Vixotrigine is a voltage-dependent Nav blocker. (A) Voltage protocols.... [Link]

  • ASM.org. (2025). How HIV Capsid Research Sparked a New Era in Prevention. [Link]

  • Molecular Pharmacology. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. [Link]

  • Molecular Pharmacology. (n.d.). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. [Link]

  • POZ. (2025). Twice-yearly lenacapavir could be an option for initial HIV treatment. [Link]

  • PubMed. (2026). Suzetrigine, a novel nonopioid analgesic for acute pain. [Link]

  • AdisInsight. (2023). Vixotrigine - Biogen. [Link]

  • Neuroservices-Alliance. (2020). Vixotrigine characterization. [Link]

  • IASP. (2025). Molecule-rich solutions for achieving novel non-opioid analgesics. [Link]

  • Gilead. (2025). Yeztugo® (Lenacapavir) Is Now the First and Only FDA Approved HIV Prevention Option Offering 6 Months of Protection. [Link]

  • Cleveland Clinic Journal of Medicine. (n.d.). Newer oral and noninsulin therapies to treat type 2 diabetes mellitus. [Link]

  • UC Davis Health. (2025). Lenacapavir approved by FDA: What it means for HIV prevention. [Link]

  • PMC. (n.d.). Novel Agents for the Treatment of Type 2 Diabetes. [Link]

  • PubMed. (2000). Novel sulfonylurea and non-sulfonylurea drugs to promote the secretion of insulin. [Link]

  • ResearchGate. (2025). Novel Sulfonylurea and Non-sulfonylurea Drugs to Promote the Secretion of Insulin | Request PDF. [Link]

  • MDPI. (2024). Novel Therapeutic Agents for Management of Diabetes Mellitus: A Hope for Drug Designing against Diabetes Mellitus. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach based on the known hazards of structurally related sulfonamides and fluorinated organic compounds.

The following procedures are designed for researchers, scientists, and drug development professionals. They are rooted in established principles of chemical safety and hazardous waste management. In the absence of a specific Safety Data Sheet (SDS) for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, it is critical to treat the substance as potentially hazardous.

Foundational Principles: Hazard Assessment and Initial Precautions

Given the limited specific toxicological data for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a conservative approach to its handling and disposal is essential. Structurally similar compounds, such as other benzenesulfonamide derivatives, can exhibit a range of hazardous properties, including skin and eye irritation, and potential for organ toxicity with prolonged exposure.[1] The presence of a fluorine atom also necessitates careful handling. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, should be managed as hazardous waste.

Immediate Safety and Handling Precautions:

Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield are mandatory.Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which could lead to irritation or allergic reactions.[1]
Body Protection A flame-retardant lab coat and closed-toe shoes are required.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated fume hood.Minimizes the risk of inhaling dust or vapors.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide follows a systematic process designed to ensure safety and compliance from the point of generation to final disposal.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposition A Generation of Waste (Pure compound, solutions, contaminated labware) B Segregate as Hazardous Chemical Waste A->B Identify as potentially hazardous C Select Compatible, Leak-Proof Container D Label Container: 'Hazardous Waste', Chemical Name, Date, Hazards C->D Securely seal E Store in Designated Satellite Accumulation Area (SAA) F Arrange for Pickup by EHS or Licensed Contractor E->F When full or time limit reached G Transport to Approved Waste Disposal Facility H Incineration or other approved treatment method G->H Final treatment

Caption: Disposal workflow for 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated weighing papers, gloves, and pipette tips.

  • Liquid Waste: Solutions containing the compound.

  • Contaminated Labware: Glassware (e.g., vials, flasks) and plasticware that cannot be effectively decontaminated.

This waste must be kept separate from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.[2] Incompatible materials, such as strong oxidizing agents, should be stored in separate containers.

Step 2: Containerization and Labeling

  • Container Selection: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] The container must be in good condition, with a secure, leak-proof lid. For solid waste, a robust, sealable bag or a wide-mouth solid waste container is appropriate. For liquid waste, use a designated solvent waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide," the approximate quantity or concentration, and the date of accumulation.[1] Include any appropriate hazard warnings (e.g., "Irritant").

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation and under the control of laboratory personnel. Ensure that the storage area is away from ignition sources and incompatible chemicals.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][3] Provide them with all available information about the compound. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4] Waste material must be disposed of in accordance with national and local regulations.[4]

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

  • Spills: In case of a spill, evacuate the immediate area. If the spill is significant, alert your institution's emergency response team. For small spills, and only if you are trained and equipped to do so, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[3] Place the absorbent material in a sealed container for disposal as hazardous waste.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Decontamination of Labware

For non-disposable labware that has come into contact with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the labware with a suitable solvent in which the compound is soluble. Collect this rinse as hazardous liquid waste.

  • Wash: Wash the labware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Conclusion: Fostering a Culture of Safety

The responsible disposal of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a critical component of a robust laboratory safety program. By adhering to these conservative guidelines, researchers and scientists can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal procedures and the relevant local, state, and federal regulations.

References

  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet.

Sources

A Researcher's Guide to the Safe Handling of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe handling. Based on analogous compounds, 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide should be treated as a hazardous substance with the potential to cause significant health effects.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar sulfonamides are classified as causing skin irritation or severe burns.[1][2][3] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized form of the compound may lead to respiratory irritation.[1][3][4]

  • Hazardous Decomposition: When heated to decomposition, this compound may release toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[1][3]

The following workflow outlines the essential steps for a comprehensive risk assessment before handling this compound.

cluster_0 Risk Assessment Workflow A Identify Hazards (Skin/Eye Corrosion, Respiratory Irritation) B Evaluate Exposure Routes (Inhalation, Dermal, Ocular) A->B C Assess Experimental Conditions (Scale, Temperature, Duration) B->C D Select Appropriate Controls (Engineering, Administrative, PPE) C->D E Develop Emergency Procedures (Spill, Exposure) D->E F Review and Refine Protocol E->F

Caption: A stepwise workflow for assessing and mitigating risks associated with handling 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide. The minimum required PPE is outlined below. For tasks with a higher risk of exposure, such as handling large quantities or generating aerosols, enhanced protection is necessary.[5][6][7]

Protection Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Handling Chemical-resistant lab coatDouble-layered nitrile glovesSafety glasses with side shieldsNot typically required if handled in a certified chemical fume hood
High-Risk Operations Chemical-resistant suit or apron over lab coatHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and a face shieldA NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases

Key Considerations for PPE Selection:

  • Glove Compatibility: Always check the manufacturer's glove compatibility charts for the specific chemicals you are using. For sulfonamides, nitrile gloves offer good initial protection, but for prolonged contact, more robust gloves are recommended.[7][8]

  • Proper Fit: Ill-fitting PPE can create exposure risks. Ensure all equipment fits snugly and comfortably.[8]

  • Donning and Doffing: Follow established procedures for putting on and taking off PPE to avoid cross-contamination.

The following decision tree can guide the selection of appropriate PPE based on the experimental context.

cluster_1 PPE Selection Decision Tree Start Start: Handling 4-fluoro-N- (2-hydroxyethyl)benzenesulfonamide A Is there a risk of splash or aerosol generation? Start->A B Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses A->B No C Enhanced PPE: - Chemical Apron/Suit - Heavy-Duty Gloves - Goggles & Face Shield A->C Yes D Is the work performed outside a fume hood? B->D C->D E Respiratory Protection Required: - NIOSH-approved Respirator D->E Yes F End: Proceed with Experiment D->F No E->F

Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE).

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe execution of your experiment.

Preparation:

  • Designated Area: All work with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide must be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood or in a containment glove box to prevent the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the apparatus is securely clamped. Monitor the reaction closely for any signs of uncontrolled exothermic activity.

  • Transfers: Use appropriate tools such as spatulas and powder funnels for solid transfers and cannulas or syringes for liquid transfers to minimize the risk of spills.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide (e.g., filter paper, contaminated gloves, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.[2]

Emergency Response: Be Prepared

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spills:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralize (if applicable): For acidic or basic spills, neutralize with the appropriate agent. Given the potential for hazardous decomposition products, consult with your institution's safety officer before attempting neutralization.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

References

  • Carl ROTH. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • International Enviroguard. (2019). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.